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ANC 1

Cat. No.: B1175173
CAS No.: 156341-52-5
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Description

ANC 1 is a useful research compound. Its molecular formula is C6H9NO4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

156341-52-5

Molecular Formula

C6H9NO4

Origin of Product

United States

Foundational & Exploratory

The Role of ANC-1 in Nuclear Anchorage and Positioning: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Nuclear positioning is a critical determinant of cellular function, and its disruption is implicated in numerous human diseases. In the nematode Caenorhabditis elegans, the protein ANC-1 is a cornerstone of the machinery that anchors the nucleus to the actin cytoskeleton. As a key component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, ANC-1 forms a physical bridge spanning the nuclear envelope. This guide provides a detailed examination of ANC-1's structure, its molecular interactions, and its function in mechanotransduction. We present quantitative data on the binding affinities within the LINC complex, detailed protocols for key biochemical and imaging assays, and a perspective on the relevance of this system to human disease and drug development.

The LINC Complex: A Bridge Across the Nuclear Envelope

The precise positioning of the nucleus is maintained by a conserved molecular bridge known as the LINC complex. This complex physically couples the nuclear interior to the cytoplasmic cytoskeleton, allowing for force transmission and mechanosensing.[1] The core of the LINC complex consists of two protein families that meet in the perinuclear space:

  • SUN (Sad1/UNC-84) domain proteins: These proteins are embedded in the inner nuclear membrane (INM). Their N-termini interact with the nuclear lamina and chromatin, while their C-terminal SUN domain resides in the perinuclear space.[1][2]

  • KASH (Klarsicht/ANC-1/Syne Homology) domain proteins: These proteins are located in the outer nuclear membrane (ONM). Their C-terminus features a conserved KASH domain that binds to SUN proteins in the perinuclear space, while their large N-terminal regions extend into the cytoplasm to interact with the cytoskeleton.[2][3][4]

In C. elegans, the primary SUN protein involved in nuclear anchorage is UNC-84, while ANC-1 is the major KASH protein responsible for linking to the actin cytoskeleton.[5][6][7]

ANC-1: The Cytoplasmic Anchor

ANC-1 is a giant, multi-domain protein, with homologs in Drosophila (Msp-300) and mammals (Nesprins/Syne).[5][7] Its structure is central to its function as a molecular tether.

Domain Architecture

The ANC-1 protein, and its Nesprin homologs, are characterized by three key functional regions:

  • N-Terminal Actin-Binding Domain (ABD): At its cytoplasmic N-terminus, ANC-1 possesses a calponin homology (CH) domain that directly binds to filamentous actin (F-actin).[5] This interaction is the ultimate connection to the cytoplasmic force-generating and structural network.

  • Central Rod Domain: The bulk of the protein consists of a long, flexible rod made of numerous spectrin repeats.[8][9] This region acts as a spacer, allowing the protein to span significant distances from the nuclear surface into the cytoplasm.

  • C-Terminal KASH Domain: A C-terminal transmembrane domain followed by a short luminal peptide constitutes the KASH domain. This domain is essential for targeting ANC-1 to the outer nuclear membrane and for its interaction with the SUN domain of UNC-84.[5][7]

Caption: Domain architecture of the ANC-1/UNC-84 LINC complex. (Within 100 characters)
Interaction with the Actin Cytoskeleton and UNC-84

The tethering function of ANC-1 is a direct consequence of its dual interactions. The N-terminal ABD anchors the entire complex to the actin cytoskeleton. Concurrently, the C-terminal KASH domain is recruited to the nuclear envelope by binding to the SUN-domain protein UNC-84.[5][7] Localization studies in C. elegans have shown that ANC-1 enrichment at the nuclear periphery is completely dependent on the presence of functional UNC-84.[7] Mutations in unc-84 that disrupt the SUN domain abolish ANC-1 localization at the nucleus, leading to severe nuclear anchorage defects identical to those seen in anc-1 null mutants.[7]

Quantitative Analysis of Protein Interactions

Interacting ProteinsOrganismMethodDissociation Constant (Kd)Reference
SUN1 Luminal Domain + Nesprin-2 KASH DomainMouseSurface Plasmon Resonance0.38 ± 0.04 µM[10]
SUN2 Luminal Domain + Nesprin-2 KASH DomainMouseSurface Plasmon Resonance0.45 ± 0.05 µM[10]
Nesprin-2 Giant ABD + F-ActinHumanHigh-Speed Co-sedimentation3.8 ± 1.0 µM[10]
Nesprin-1 Giant ABD + F-ActinHumanHigh-Speed Co-sedimentation5.7 ± 1.2 µM[10]

Table 1: Binding Affinities within the Mammalian LINC Complex. The data indicate a significantly stronger interaction between the SUN and KASH domains within the perinuclear space compared to the interaction between the Nesprin actin-binding domain and the actin cytoskeleton.[10] This suggests that the SUN-KASH interaction provides a robust anchoring point at the nuclear envelope.

Experimental Methodologies

Studying the molecular interactions of ANC-1 requires specific biochemical and cell biological techniques. Below are detailed protocols for two fundamental assays.

Protocol: F-Actin Co-Sedimentation Assay

This assay is used to determine if a protein, such as the ANC-1 ABD, binds directly to filamentous actin in vitro.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Purify recombinant ANC-1 ABD e1 Incubate ANC-1 ABD with F-actin (+ control) and alone (- control) p1->e1 p2 Polymerize G-actin to F-actin p2->e1 e2 Ultracentrifugation (100,000 x g) e1->e2 e3 Separate Supernatant (S) and Pellet (P) e2->e3 a1 Run S and P fractions on SDS-PAGE e3->a1 a2 Coomassie Stain or Western Blot a1->a2 a3 Quantify band intensity to determine % bound a2->a3

Caption: Workflow for an F-actin co-sedimentation assay. (Within 100 characters)

Methodology:

  • Protein Preparation:

    • Express and purify the N-terminal fragment of ANC-1 containing the actin-binding domain (ABD). Pre-clear the purified protein by ultracentrifugation (100,000 x g, 20 min, 4°C) to remove aggregates.[11]

    • Prepare monomeric G-actin from a commercial source (e.g., rabbit skeletal muscle actin). Polymerize G-actin into F-actin by adding polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP) and incubating at room temperature for 1 hour.[11]

  • Binding Reaction:

    • Set up reactions in ultracentrifuge tubes. For a binding experiment, mix a fixed concentration of ANC-1 ABD with increasing concentrations of F-actin.

    • Include two critical controls: ANC-1 ABD alone (to measure sedimentation of the protein itself) and F-actin alone (to confirm pelleting).

    • Incubate all samples at room temperature for 30-60 minutes to allow binding to reach equilibrium.[1]

  • Sedimentation:

    • Pellet the F-actin and any associated proteins by ultracentrifugation at 100,000 x g for 30-60 minutes at 22°C.[11]

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie blue staining or Western blotting with an antibody against the tag on the recombinant ANC-1 ABD.[2][12]

    • Expected Result: If ANC-1 ABD binds F-actin, it will be depleted from the supernatant and enriched in the pellet fraction only in the presence of F-actin. The amount of pelleted protein can be quantified by densitometry to determine binding affinity (Kd).[12]

Protocol: Co-Immunoprecipitation (Co-IP)

This assay is used to verify the interaction between ANC-1 and UNC-84 within a cellular context.

G cluster_prep Lysate Preparation cluster_exp Immunoprecipitation cluster_analysis Analysis p1 Harvest C. elegans and prepare lysate with non-denaturing buffer p2 Quantify protein concentration p1->p2 p3 Pre-clear lysate with control IgG beads p2->p3 e1 Incubate lysate with anti-ANC-1 antibody (or anti-UNC-84) p3->e1 e2 Add Protein A/G beads to capture Ab-Ag complex e1->e2 e3 Wash beads to remove non-specific binders e2->e3 e4 Elute bound proteins from beads e3->e4 a1 Analyze eluate and input by Western Blot e4->a1 a2 Probe with antibodies for ANC-1 and UNC-84 a1->a2

Caption: Workflow for a co-immunoprecipitation (Co-IP) experiment. (Within 100 characters)

Methodology:

  • Lysate Preparation:

    • Harvest a mixed-stage population of wild-type C. elegans.

    • Prepare a whole-worm lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.[13]

    • Clarify the lysate by centrifugation (e.g., 14,000 x g, 15 min, 4°C) to remove insoluble debris.[14]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads and a non-specific IgG from the same species as the IP antibody (e.g., rabbit IgG) for 1 hour at 4°C. This reduces non-specific binding to the beads.[15]

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-ANC-1) overnight at 4°C with gentle rotation.[13] A parallel sample with control IgG should be run as a negative control.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.[16]

  • Washing and Elution:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[15]

    • Elute the bound proteins from the beads by boiling in 1x SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluate by Western blot.

    • Probe separate blots (or a single stripped and re-probed blot) with antibodies against the bait protein (ANC-1) to confirm successful immunoprecipitation, and the potential "prey" protein (UNC-84).

    • Expected Result: If ANC-1 and UNC-84 interact, UNC-84 will be detected in the sample where ANC-1 was immunoprecipitated, but not in the negative control IgG lane.

Role in Mechanotransduction and Disease Relevance

The ANC-1/LINC complex is not merely a static anchor; it is a critical conduit for mechanotransduction, transmitting forces from the cytoskeleton across the nuclear envelope to the nucleoskeleton and chromatin. This connection can influence nuclear shape, chromatin organization, and gene expression in response to external mechanical cues.[11]

cluster_NE Nuclear Envelope ECM Extracellular Matrix Integrin Integrin ECM->Integrin Force Actin Actin Cytoskeleton Integrin->Actin ANC1 ANC-1 / Nesprin (KASH) Actin->ANC1 UNC84 UNC-84 / SUN (SUN) ANC1->UNC84 Lamin Nuclear Lamina UNC84->Lamin Chromatin Chromatin Lamin->Chromatin Gene Gene Expression Changes Chromatin->Gene

Caption: Mechanotransduction pathway via the LINC complex. (Within 100 characters)

Disruptions in the LINC complex are the basis for a class of human diseases known as "laminopathies" or "nuclear envelopathies." Mutations in the genes encoding human Nesprins (SYNE1, SYNE2) are linked to conditions such as Emery-Dreifuss muscular dystrophy and certain cardiomyopathies.[17] These diseases highlight the importance of proper nuclear-cytoskeletal coupling for the integrity of mechanically stressed tissues like muscle. The fundamental role of the LINC complex in cellular mechanics and signaling makes its components potential, albeit challenging, targets for therapeutic intervention in these and other diseases, including some cancers where nuclear mechanics are altered.[18][19]

Conclusion

ANC-1 is an essential protein that provides a direct, physical link between the nucleus and the actin cytoskeleton in C. elegans. As a central component of the LINC complex, its function is critical for maintaining proper nuclear position, which is vital for cellular and developmental processes. The study of ANC-1 and its homologs has provided a deep understanding of the molecular mechanics of the cell and has illuminated the pathological consequences of its disruption. For researchers in drug development, the LINC complex represents a nexus of mechanical and signaling pathways whose modulation could offer novel therapeutic strategies for a range of debilitating genetic disorders.

References

An In-depth Technical Guide to the Cellular Localization and Expression of ANC1/Nesprin Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ANC1 protein family, and its mammalian orthologs Nesprin-1 and Nesprin-2, are a group of spectrin-repeat-containing proteins that play a crucial role in maintaining the structural integrity of the cell by linking the nucleus to the cytoskeleton. These large, multi-isomeric proteins are involved in a diverse range of cellular processes, including nuclear positioning, organelle anchoring, and signal transduction. Mutations in the genes encoding these proteins, anc-1 in C. elegans and SYNE1 and SYNE2 in humans, have been linked to a variety of human diseases, including Emery-Dreifuss muscular dystrophy, cerebellar ataxia, and certain types of cancer. This technical guide provides a comprehensive overview of the cellular localization and expression patterns of ANC1/Nesprin proteins, detailed experimental protocols for their study, and a summary of their involvement in key signaling pathways.

Cellular Localization

ANC1/Nesprin proteins exhibit complex and dynamic localization patterns that are critical for their function. Their subcellular distribution is isoform-specific and dependent on interactions with various binding partners.

Subcellular Localization of ANC-1 in C. elegans

In the model organism Caenorhabditis elegans, ANC-1 is found in several distinct subcellular compartments:

  • Nuclear Periphery: ANC-1 is prominently localized to the nuclear periphery, where it is enriched in an UNC-84-dependent manner[1][2][3]. UNC-84 is a SUN-domain protein of the inner nuclear membrane, and its interaction with the KASH domain of ANC-1 is essential for tethering the nucleus to the actin cytoskeleton[1][2][4].

  • Endoplasmic Reticulum (ER) Membrane: Studies have shown that ANC-1 also localizes to the ER membrane[5][6]. This localization is thought to be important for its role in anchoring not only the nucleus but also the ER and other organelles within the cytoplasm[5].

  • Cytoplasm: In addition to its membrane associations, ANC-1 is also found throughout the cytoplasm[1][2].

Different isoforms of ANC-1 exhibit distinct localization patterns. For instance, the longer isoforms, ANC-1A and ANC-1C, are enriched in the cell body and the base of the proximal axon in touch receptor neurons[7].

Subcellular Localization of Nesprin-1 and Nesprin-2 in Mammals

The mammalian orthologs, Nesprin-1 (encoded by SYNE1) and Nesprin-2 (encoded by SYNE2), share a similar complex localization pattern.

  • Nuclear Envelope: Like ANC-1, Nesprin-1 and Nesprin-2 are key components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex at the nuclear envelope[8]. Their C-terminal KASH domains interact with SUN-domain proteins in the inner nuclear membrane, while their N-terminal domains extend into the cytoplasm to interact with the cytoskeleton[8][9].

  • Sarcoplasmic Reticulum: In muscle cells, Nesprin-2 has been observed at the sarcoplasmic reticulum membrane[8].

  • Cell Membrane and Focal Adhesions: Certain isoforms of Nesprin-2 can be found at the cell membrane and focal adhesions[8].

  • Cytoplasm and Sarcomere: Shorter, soluble isoforms of Nesprins can be found in the cytoplasm, and in muscle cells, Nesprin-2 has been localized to the Z-line of the sarcomere[8].

Expression Patterns

The expression of ANC1/Nesprin proteins is widespread but varies significantly between different tissues, developmental stages, and even between different isoforms of the same gene.

ANC-1 Expression in C. elegans

ANC-1 is expressed in a variety of cell types throughout the development of C. elegans, including:

  • Hypodermal syncytium: This large multinucleated cell layer is a key model for studying ANC-1's role in nuclear anchorage[1][2].

  • Uterine cells [1].

  • Touch receptor neurons (ALM, PLM, AVM, and PVM): The long isoforms ANC-1A and ANC-1C are particularly enriched in these neurons[7].

  • Gonad [7].

  • Seam cells [7].

Nesprin-1 (SYNE1) and Nesprin-2 (SYNE2) Expression in Humans

In humans, Nesprin-1 and Nesprin-2 are ubiquitously expressed, with particularly high levels in certain tissues, reflecting their diverse functional roles.

  • Skeletal and Smooth Muscle: Both SYNE1 and SYNE2 are highly expressed in skeletal and smooth muscle, consistent with their role in maintaining nuclear organization in these mechanically stressed tissues[10][11].

  • Brain: SYNE1 is critically expressed in the brain, particularly in Purkinje cells of the cerebellum[12]. Mutations in SYNE1 are a known cause of autosomal recessive cerebellar ataxia[3][12][13].

  • Peripheral Blood Lymphocytes [10][11].

  • Heart: Both Nesprin-1 and Nesprin-2 are expressed in cardiac muscle.

  • Other Tissues: Expression of both genes is also detected in a wide range of other tissues, including the pancreas, placenta, and lung.

Quantitative Expression Data

Quantitative data on protein abundance provides valuable insights into the relative levels of ANC1/Nesprin proteins in different tissues. The following tables summarize available data from the PaxDb, a database of protein abundance information from high-throughput proteomics studies. Abundance is reported in parts per million (ppm).

ProteinOrganismTissue/Cell TypeAbundance (ppm)Dataset Score
ANC-1 C. elegansWhole OrganismVaries by datasetHigh
SYNE1 Homo sapiensVarious Tissues5.05 (Integrated)High
Pan troglodytes17.6 (Whole organism)10.3
SYNE2 Homo sapiensVarious TissuesNot availableNot available

Note: The data in PaxDb is aggregated from multiple studies and the abundance values can vary significantly between datasets. The "Dataset Score" reflects the consistency and coverage of the data.

Signaling Pathways

ANC1/Nesprin proteins are not merely structural scaffolds; they also participate in and modulate key signaling pathways that regulate cellular development and function.

ANC-1 Signaling in C. elegans Neuronal Development

In the developing nervous system of C. elegans, ANC-1 is a key player in a signaling pathway that controls synapse formation and axon termination.

ANC1_Signaling_Pathway RPM1 RPM-1 ANC1 ANC-1 RPM1->ANC1 binds BAR1 BAR-1 (β-catenin) ANC1->BAR1 regulates nuclear import POP1 POP-1 (TCF/LEF) BAR1->POP1 modulates activity TargetGenes Target Genes (Synapse formation, Axon termination) POP1->TargetGenes regulates transcription

Figure 1: ANC-1 in the RPM-1/β-catenin signaling pathway.

This pathway involves the E3 ubiquitin ligase RPM-1, which binds to ANC-1. ANC-1, in turn, regulates the nuclear import and activity of the β-catenin homolog BAR-1. BAR-1 then modulates the activity of the TCF/LEF transcription factor POP-1 to control the expression of genes involved in neuronal development.

ANC-1 in Axon Guidance

ANC-1 also functions in conjunction with the extracellular guidance cue SLT-1 to polarize axon growth. This process is dependent on the proper localization of mitochondria at the base of the axon, a process in which ANC-1 plays a critical role.

Axon_Guidance_Pathway SLT1 SLT-1 (Guidance Cue) Receptor SLT-1 Receptor SLT1->Receptor ANC1 ANC-1 Receptor->ANC1 signaling cascade Mitochondria Mitochondria ANC1->Mitochondria localizes AxonPolarity Axon Polarity and Growth Mitochondria->AxonPolarity promotes

Figure 2: ANC-1's role in SLT-1 mediated axon guidance.

Experimental Protocols

Studying the large and complex ANC1/Nesprin proteins requires specialized and optimized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for High Molecular Weight Nesprin Proteins

Due to the large size of Nesprin-1 and Nesprin-2 giant isoforms (>800 kDa), standard Western blotting protocols need to be modified for their successful detection[1][2][10].

1. Sample Preparation:

  • Lyse cells or tissues in a robust lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

  • Denature protein lysates by boiling in Laemmli sample buffer for 5-10 minutes.

2. Gel Electrophoresis:

  • Use low-percentage (e.g., 4-15% gradient) Tris-acetate or Tris-glycine polyacrylamide gels to resolve high molecular weight proteins.

  • Run the gel at a low voltage (e.g., 80-100V) for an extended period (e.g., 3-4 hours or overnight at 4°C) to ensure adequate separation.

3. Protein Transfer:

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for large proteins.

  • Perform the transfer overnight at a low voltage (e.g., 20-30V) at 4°C to ensure efficient transfer.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the Nesprin isoform of interest overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Western_Blot_Workflow cluster_0 Day 1 cluster_1 Day 2 A Sample Preparation (Lysis & Quantification) B SDS-PAGE (Low Percentage Gel) A->B C Protein Transfer (Overnight Wet Transfer) B->C D Blocking C->D E Primary Antibody Incubation (Overnight at 4°C) D->E F Washing E->F G Secondary Antibody Incubation F->G H Washing G->H I Detection (ECL) H->I

Figure 3: Workflow for Western blotting of large Nesprin proteins.
Co-Immunoprecipitation (Co-IP) to Identify ANC-1 Interacting Proteins in C. elegans

This protocol is adapted from methods used to identify interactions between ANC-1 and other proteins like RPM-1[14][15][16].

1. Worm Culture and Lysis:

  • Grow large populations of C. elegans (wild-type or expressing a tagged protein of interest) on NGM plates.

  • Harvest worms and wash them several times with M9 buffer to remove bacteria.

  • Freeze the worm pellet in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryomill.

  • Resuspend the worm powder in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with an antibody against the protein of interest (or an appropriate control antibody like IgG) overnight at 4°C.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads extensively (3-5 times) with lysis buffer to remove non-specific binding proteins.

3. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

CoIP_Workflow A Worm Lysis & Lysate Preparation B Pre-clearing with Protein A/G Beads A->B C Incubation with Primary Antibody B->C D Immunoprecipitation with Protein A/G Beads C->D E Washing D->E F Elution E->F G Analysis (Western Blot / Mass Spec) F->G

Figure 4: Co-immunoprecipitation workflow for C. elegans.
Confocal Imaging of GFP-tagged ANC-1 in C. elegans

Live imaging of fluorescently tagged proteins is a powerful tool to study their dynamic localization in vivo[17][18][19][20].

1. Strain Preparation:

  • Generate a C. elegans strain expressing a GFP-tagged version of ANC-1. This can be achieved through microinjection of a plasmid containing a Panc-1::anc-1::gfp construct or by using CRISPR/Cas9 to endogenously tag the anc-1 locus with GFP.

2. Sample Mounting:

  • Prepare a 5% agarose pad on a microscope slide.

  • Anesthetize the worms by placing them in a drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole or 0.1% tricaine).

  • Transfer the anesthetized worms to the agarose pad.

  • Cover with a coverslip.

3. Confocal Microscopy:

  • Use a confocal microscope equipped with a 488 nm laser for GFP excitation.

  • Set the emission detection to 500-550 nm.

  • Acquire Z-stacks of images through the region of interest (e.g., the hypodermis or neurons).

  • Process and analyze the images using appropriate software (e.g., ImageJ/Fiji) to visualize the subcellular localization of the GFP-tagged protein.

Confocal_Imaging_Workflow A Generate GFP-tagged C. elegans strain B Mount worms on agarose pad A->B C Anesthetize B->C D Confocal Microscopy (488nm excitation) C->D E Image Acquisition (Z-stacks) D->E F Image Analysis E->F

Figure 5: Workflow for confocal imaging of GFP-tagged proteins in C. elegans.

Conclusion

The ANC1/Nesprin family of proteins are essential for maintaining cellular architecture and function across a wide range of organisms. Their complex cellular localization and tissue-specific expression patterns underscore their diverse roles in both normal physiology and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biology of these critical proteins and explore their potential as therapeutic targets. Further research into the quantitative expression of specific isoforms and their precise roles in different cellular contexts will be crucial for a complete understanding of this important protein family.

References

The ANC1 Gene: A Tale of Two Proteins in Eukaryotic Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of two distinct genes, both designated ANC1, in two key model organisms: the budding yeast Saccharomyces cerevisiae and the nematode Caenorhabditis elegans. While sharing a historical nomenclature link related to observed phenotypes, these two proteins are functionally and structurally unrelated. This guide will delve into the foundational research on each, presenting key quantitative data, detailed experimental protocols, and visual representations of their molecular functions and experimental workflows.

Part 1: Saccharomyces cerevisiae Anc1 - A Nuclear Protein at the Crossroads of Transcription and DNA Repair

The Anc1 protein in Saccharomyces cerevisiae is a nuclear factor implicated in the regulation of gene expression and the maintenance of genome integrity. Its discovery stemmed from genetic screens designed to identify components that functionally interact with the actin cytoskeleton, revealing a surprising link between cytoplasmic processes and nuclear function.

Discovery and Initial Characterization

The ANC1 gene (Actin Non-Complementing 1) was first identified in a genetic screen for mutations that exacerbated the phenotype of a specific temperature-sensitive actin allele (act1-2). This screen, conducted by Welch et al., aimed to uncover proteins that functionally interact with actin or the actin cytoskeleton. The initial characterization of anc1 mutants revealed a range of phenotypes suggesting a role in cell polarity and morphogenesis.

Quantitative Data from Initial Characterization
Phenotype/ParameterWild-Typeanc1Δ MutantReference
Cell Morphology Ovoid25-30% enlarged and rounded or elongatedWelch et al., 1994
Actin Cytoskeleton Polarized actin patches and cablesDisorganized actin patches, diminished actin cablesWelch et al., 1994
Synthetic Lethality ViableLethal in combination with sla1ΔWelch et al., 1994
Subcellular Localization Nuclear-Welch et al., 1994
Experimental Protocols

1. Genetic Screen for Actin Non-Complementing Mutants:

  • Parental Strain: A yeast strain carrying the temperature-sensitive act1-2 allele, which exhibits a growth defect at the non-permissive temperature of 37°C.

  • Mutagenesis: The parental strain was mutagenized with ethyl methanesulfonate (EMS) to induce random point mutations throughout the genome.

  • Screening: Mutagenized cells were plated and screened for the inability to grow at the semi-permissive temperature of 34°C, a temperature at which the parental act1-2 strain can still grow. This identified mutations that enhanced the actin defect.

  • Identification of anc1: Complementation analysis of the mutants that exhibited the desired phenotype led to the identification of the ANC1 gene.

2. Indirect Immunofluorescence for Anc1p Localization:

  • Cell Preparation: Yeast cells were cultured to mid-log phase, fixed with formaldehyde, and spheroplasted using zymolyase to remove the cell wall.

  • Antibody Staining: Spheroplasts were permeabilized and incubated with a primary antibody raised against a portion of the Anc1 protein. Subsequently, a fluorescently labeled secondary antibody was used for detection.

  • Microscopy: Cells were visualized using fluorescence microscopy to determine the subcellular localization of the Anc1 protein. DAPI staining was used to co-localize the nucleus.

Signaling and Functional Pathways

Subsequent research has revealed that Anc1p is a component of multiple chromatin-remodeling and transcription complexes, providing a molecular basis for its nuclear localization and function. It is a subunit of the TFIID, SAGA, SWI/SNF, and INO80 complexes. Through these interactions, Anc1p influences gene expression. Furthermore, Anc1p has been implicated in the DNA damage response, particularly in the post-replication repair (PRR) pathway.

Anc1_Function cluster_nucleus Nucleus cluster_transcription Transcription Regulation cluster_dna_repair DNA Repair Anc1 Anc1p TFIID TFIID Anc1->TFIID associates with SAGA SAGA Anc1->SAGA associates with SWI_SNF SWI/SNF Anc1->SWI_SNF associates with INO80 INO80 Anc1->INO80 associates with PRR Post-Replication Repair Pathway Anc1->PRR participates in Gene_Expression Gene Expression TFIID->Gene_Expression SAGA->Gene_Expression SWI_SNF->Gene_Expression INO80->Gene_Expression Genome_Integrity Genome Integrity PRR->Genome_Integrity

Anc1p's central role in nuclear processes.

Part 2: Caenorhabditis elegans ANC-1 - A Cytoskeletal Linker for Nuclear and Organelle Anchoring

In the nematode Caenorhabditis elegans, ANC-1 is a giant, multi-domain protein essential for the proper positioning of nuclei and mitochondria within syncytial cells. It is a key component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, physically tethering the nucleus to the actin cytoskeleton.

Discovery and Initial Characterization

The anc-1 gene was first identified by Hedgecock and Thomson in 1982 through a forward genetic screen for mutants with defects in nuclear positioning. They isolated five mutant alleles that resulted in nuclei and mitochondria floating freely within the cytoplasm of hypodermal syncytial cells, a phenotype they termed "anchorage defective"[1].

Quantitative Data from Initial Characterization
Phenotype/ParameterWild-Typeanc-1 MutantReference
Nuclear Positioning Evenly spaced nuclei in hypodermal cellsClustered and freely moving nucleiHedgecock & Thomson, 1982[1]
Mitochondrial Positioning Distributed throughout the cytoplasm, often near nucleiAggregated and mislocalizedHedgecock & Thomson, 1982[1]
Reversion Frequency N/AHigh for some alleles (e.g., 10-4 to 10-5)Hedgecock & Thomson, 1982[1]
Experimental Protocols

1. Forward Genetic Screen for Anchorage Mutants:

  • Parental Strain: Wild-type C. elegans (N2 Bristol).

  • Mutagenesis: Worms were treated with the chemical mutagen ethyl methanesulfonate (EMS).

  • Screening: The F2 generation of mutagenized worms was screened visually using Nomarski differential interference contrast (DIC) microscopy for defects in the regular spacing of nuclei in the large hypodermal syncytium, hyp7.

  • Mutant Isolation: Animals exhibiting the "anchorage defective" (Anc) phenotype, characterized by clustered nuclei, were isolated and maintained for further analysis.

2. Visualization of Mitochondria with Rhodamine 6G:

  • Staining Solution: A stock solution of Rhodamine 6G in ethanol was diluted in M9 buffer.

  • Staining Procedure: Live worms were incubated in the Rhodamine 6G solution for a defined period.

  • Microscopy: The stained worms were mounted on an agar pad on a microscope slide and visualized using fluorescence microscopy to observe the distribution of mitochondria.

Signaling and Functional Pathways

ANC-1 is a large protein with an N-terminal actin-binding domain and a C-terminal KASH (Klarsicht, ANC-1, Syne Homology) domain. The KASH domain traverses the outer nuclear membrane and interacts with SUN (Sad1 and UNC-84) domain proteins in the perinuclear space. The SUN domain proteins, in turn, are anchored to the inner nuclear membrane and the nuclear lamina. This continuous protein bridge, the LINC complex, connects the nucleus to the actin cytoskeleton, thereby anchoring it in place.

ANC1_LINC_Complex cluster_cytoplasm Cytoplasm cluster_onm Outer Nuclear Membrane cluster_perinuclear Perinuclear Space cluster_nucleoplasm Nucleoplasm Actin Actin Cytoskeleton ANC1 ANC-1 Actin->ANC1 binds to SUN UNC-84 (SUN protein) ANC1->SUN KASH domain interacts with SUN domain Lamina Nuclear Lamina SUN->Lamina anchors to

The ANC-1 mediated LINC complex in C. elegans.
Experimental Workflow for Characterizing anc-1 Mutants

ANC1_Workflow Mutagenesis EMS Mutagenesis of Wild-Type C. elegans Screening DIC Microscopy Screen for Nuclear Anchorage Defects (Anc Phenotype) Mutagenesis->Screening Isolation Isolation and Complementation Analysis of anc-1 Alleles Screening->Isolation Phenotyping Phenotypic Characterization Isolation->Phenotyping Mito_Staining Rhodamine 6G Staining of Mitochondria Phenotyping->Mito_Staining EM Electron Microscopy of Hypodermal Cells Phenotyping->EM

Workflow for the initial discovery and characterization of anc-1 mutants.

This guide highlights the distinct nature of the two "ANC1" genes, providing a foundational understanding for researchers in cell biology, genetics, and drug development. The yeast Anc1 offers a compelling target for studies on transcription regulation and DNA repair, with potential implications for oncology. The C. elegans ANC-1 provides a powerful model for understanding the mechanics of nuclear and organelle positioning, with relevance to human diseases such as muscular dystrophies and certain neurodevelopmental disorders.

References

The Role of ANC1 Orthologs in Mammalian Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Transforming Acidic Coiled-Coil (TACC) Protein Family and Their Therapeutic Potential

Introduction

The budding yeast protein ANC1 (Accumulation of Nuclei and Chromatin) plays a crucial role in nuclear migration and spindle orientation. In mammalian cells, the orthologs of ANC1 are the Transforming Acidic Coiled-Coil (TACC) family of proteins, comprising TACC1, TACC2, and TACC3. These proteins are increasingly recognized for their diverse and critical functions in fundamental cellular processes, including cell cycle regulation, microtubule dynamics, and transcriptional control. Their deregulation is frequently implicated in the pathogenesis of various human cancers, making them attractive targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the current understanding of TACC proteins, with a focus on their functions, associated signaling pathways, and the experimental methodologies used to investigate them.

Mammalian ANC1 Orthologs: The TACC Protein Family

The TACC family of proteins is characterized by a conserved C-terminal coiled-coil domain, which is essential for their localization to the centrosome and mitotic spindle. While they share this common feature, each TACC protein exhibits distinct expression patterns and functional roles.

TACC1 was initially identified in a region of chromosome 8p11 that is frequently amplified in breast cancer.[1] It is involved in the regulation of transcription through its interaction with nuclear receptors, such as the thyroid hormone and retinoic acid receptors.[1][2] TACC1 has also been shown to interact with other proteins involved in microtubule dynamics, including ch-TOG and GAS41/NuBI1.[3]

TACC2 is implicated in both oncogenic and tumor-suppressive roles depending on the cellular context. It is associated with the centrosome-spindle apparatus during the cell cycle and its expression is altered in several cancers.

TACC3 is the most extensively studied member of the family and is considered a potent oncogene.[4] It is a key regulator of mitotic spindle assembly and stability. TACC3 forms a complex with the microtubule-associated protein ch-TOG (colonic and hepatic tumor-overexpressed gene) and the clathrin heavy chain, which is crucial for cross-linking and stabilizing kinetochore fibers.[5] The function of TACC3 is tightly regulated by phosphorylation, primarily by Aurora A kinase.[6] Beyond its mitotic role, TACC3 is also involved in the activation of pro-proliferative signaling pathways, including the PI3K/AKT and ERK pathways.[2]

Quantitative Expression Analysis of TACC Proteins

The expression levels of TACC proteins vary across different tissues and are often dysregulated in cancer. The following tables summarize the available quantitative data on the mRNA and protein expression of TACC1, TACC2, and TACC3.

Table 1: Quantitative mRNA Expression of TACC Proteins in Human Tissues

GeneTissueRelative Expression LevelMethodReference
TACC1 UbiquitousMajor transcript of 7.7 kbNorthern Blot[7]
TACC2 Heart, Muscle, Kidney, BrainPredominantly expressedNot specified[8]
TACC3 Testis, Spleen, Thymus, LeukocytesHighReal-Time PCR[9]

Table 2: Dysregulation of TACC Protein Expression in Cancer

GeneCancer TypeDysregulationMethodReference
TACC1 Breast CancerDown-regulated in a subset of casesNot specified[10]
TACC1 Gastric CancerOver-expressed in some casesNot specified[11]
TACC2 Breast CancerHigher expression in tumorsQuantitative Real-Time PCR[8]
TACC3 Lung AdenocarcinomaElevated expressionNot specified
TACC3 Breast CancerSignificantly higher in tumor tissuesNot specified
TACC3 Ovarian CancerLoss of expression in a high percentage of tumorsImmunohistochemistry

Key Signaling Pathways Involving TACC Proteins

TACC proteins are integral components of complex signaling networks that regulate cell proliferation, survival, and differentiation. Understanding these pathways is crucial for developing targeted therapies.

TACC3-Mediated Activation of PI3K/AKT and ERK Signaling

TACC3 has been shown to promote tumorigenesis by activating the PI3K/AKT and ERK signaling pathways.[2] Overexpression of TACC3 leads to the upregulation of these pathways, resulting in increased cell proliferation, migration, and invasion. The precise molecular mechanisms by which TACC3 activates these pathways are still under investigation, but it is thought to involve interactions with upstream regulators or scaffolding proteins.

DOT script for TACC3-PI3K/AKT and ERK Signaling Pathways

TACC3_Signaling TACC3 TACC3 PI3K PI3K TACC3->PI3K activates ERK ERK TACC3->ERK activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration ERK->Proliferation Invasion Cell Invasion ERK->Invasion Upstream Upstream Signals (e.g., Growth Factors) Upstream->TACC3 activates

Caption: TACC3 activates PI3K/AKT and ERK signaling pathways.

TACC1 and Nuclear Receptor Signaling

TACC1 functions as a coregulator of nuclear receptors, including the thyroid hormone receptor (TR) and the retinoic acid receptor (RAR).[1][2] TACC1 interacts with the unliganded forms of these receptors and is proposed to act as a scaffold protein, assembling a transcriptional complex.[1] Depletion of TACC1 leads to a decrease in the ligand-dependent transcriptional activity of these receptors.[1]

DOT script for TACC1 and Nuclear Receptor Signaling Pathway

TACC1_NR_Signaling cluster_nucleus Nucleus TACC1 TACC1 NR Nuclear Receptor (e.g., TR, RAR) TACC1->NR interacts with (unliganded) DNA DNA (Hormone Response Element) NR->DNA Transcription Target Gene Transcription NR->Transcription regulates Ligand Ligand Ligand->NR binds to

Caption: TACC1 interaction with nuclear receptors regulates gene transcription.

Experimental Protocols

Investigating the functions of TACC proteins requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments cited in the literature.

siRNA-Mediated Knockdown of TACC3 and Immunofluorescence

This protocol describes the depletion of TACC3 in HeLa cells using small interfering RNA (siRNA) followed by immunofluorescence to observe the cellular phenotype.

Materials:

  • HeLa cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Control siRNA

  • TACC3-targeting siRNA duplexes

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-TACC3

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate with coverslips at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20 pmol of siRNA (control or TACC3-targeting) into 50 µL of Opti-MEM.

    • In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.

    • Add the 100 µL siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours at 37°C.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., rabbit anti-TACC3, diluted in blocking buffer) overnight at 4°C. Optimal antibody concentration should be determined empirically, but a starting point of 1:200 is common.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, diluted 1:500 in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope.

DOT script for siRNA Knockdown and Immunofluorescence Workflow

siRNA_IF_Workflow Start Start: Seed HeLa Cells Transfection Transfect with siRNA (Control or TACC3) Start->Transfection Incubation Incubate 48-72 hours Transfection->Incubation Fixation Fix with 4% PFA Incubation->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody (anti-TACC3) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody (Alexa Fluor 488) PrimaryAb->SecondaryAb Staining Counterstain with DAPI SecondaryAb->Staining Mounting Mount Coverslips Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for siRNA-mediated knockdown and immunofluorescence.

Co-Immunoprecipitation of TACC1 and Nuclear Receptors

This protocol outlines the co-immunoprecipitation of TACC1 with a nuclear receptor (e.g., RARα) from mammalian cell lysates.

Materials:

  • Mammalian cells co-expressing Flag-tagged TACC1 and the nuclear receptor of interest.

  • Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Anti-Flag M2 affinity gel (or equivalent).

  • Wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.

  • Elution buffer: 0.1 M Glycine-HCl, pH 3.5 or 3X Flag peptide.

  • SDS-PAGE sample buffer.

  • Primary antibodies: anti-Flag, anti-RARα.

  • Secondary antibodies: HRP-conjugated anti-mouse and anti-rabbit IgG.

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-Flag M2 affinity gel to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute.

    • Remove the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies (anti-Flag and anti-RARα) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the proteins using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The mammalian orthologs of ANC1, the TACC proteins, are multifaceted regulators of critical cellular functions. Their involvement in cell division, microtubule organization, and gene expression, coupled with their frequent dysregulation in cancer, underscores their importance as both biomarkers and therapeutic targets. While significant progress has been made in understanding the roles of TACC proteins, particularly TACC3, many questions remain. Future research should focus on elucidating the precise molecular mechanisms by which TACC proteins exert their functions, identifying novel interacting partners, and exploring the therapeutic potential of targeting these proteins in a clinical setting. The development of specific inhibitors for TACC proteins holds promise for the treatment of a wide range of human cancers.

References

ANC-1's Critical Role in Organelle Distribution and Inheritance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise positioning and inheritance of organelles are fundamental processes that ensure cellular function and viability. Disruptions in these mechanisms are increasingly linked to a variety of human diseases. At the heart of organelle anchoring and distribution in the nematode Caenorhabditis elegans is the protein ANC-1 (Abnormal Nuclear Anchorage-1), a large, multi-domain protein of the KASH (Klarsicht, ANC-1, Syne Homology) family. As the ortholog of mammalian Nesprins-1 and -2, understanding the molecular mechanisms of ANC-1 provides a powerful model for elucidating the broader roles of these proteins in health and disease. This technical guide provides an in-depth examination of ANC-1's function in organelle distribution and inheritance, detailing the experimental evidence, methodologies, and relevant signaling pathways. Furthermore, it explores the implications of these findings for drug development, particularly in the context of diseases associated with defects in the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex and organelle positioning.

Introduction: The Architectural Significance of ANC-1

Cellular organization is paramount for a multitude of biological processes, from cell division and migration to specialized neuronal functions. This intricate organization relies on the precise positioning of organelles within the cytoplasm. In C. elegans, ANC-1 is a key architectural protein responsible for maintaining this cellular order. It is a giant protein characterized by N-terminal Calponin Homology (CH) domains that bind to the actin cytoskeleton, a central rod domain comprised of spectrin-like repeats, and a C-terminal KASH domain that traverses the outer nuclear membrane[1][2].

The KASH domain of ANC-1 interacts with SUN (Sad1 and UNC-84) domain proteins in the perinuclear space, forming the LINC complex that physically couples the nucleus to the cytoskeleton[3][4]. This connection was initially thought to be the primary mechanism by which ANC-1 anchors the nucleus. However, recent evidence has revealed a more complex and multifaceted role for ANC-1, extending beyond the canonical LINC complex to influence the positioning of other organelles and maintain overall cytoplasmic integrity[5].

ANC-1's Role in Organelle Distribution

Nuclear Anchorage: A LINC-Dependent and -Independent Phenomenon

Mutations in anc-1 lead to a characteristic "Anchorage defective" (Anc) phenotype, where nuclei in the syncytial hypodermis of C. elegans are no longer evenly spaced and often form large clusters[2][3]. While the interaction with the SUN protein UNC-84 is required for the localization of ANC-1 to the nuclear periphery, studies have shown that the nuclear anchorage defect in anc-1 null mutants is more severe than in unc-84 null mutants[5]. This suggests that ANC-1 has functions in nuclear positioning that are independent of its connection to the LINC complex[5]. Further supporting this, deletion of the KASH domain of ANC-1 results in a milder nuclear anchorage defect than the null mutant[5].

Positioning of Mitochondria, Endoplasmic Reticulum, and Lipid Droplets

Beyond the nucleus, ANC-1 is crucial for the proper distribution of other key organelles. In anc-1 mutants, mitochondria, the endoplasmic reticulum (ER), and lipid droplets are found to be unanchored and move freely throughout the cytoplasm[5]. ANC-1 has been shown to localize to the ER membrane, suggesting a direct role in tethering the ER to the cytoskeleton[5]. The disorganization of these organelles in anc-1 mutants is not observed in unc-84 mutants, further highlighting the LINC-independent functions of ANC-1 in organelle positioning[5].

A Model of Cytoplasmic Integrity

The widespread mislocalization of organelles in anc-1 mutants has led to the "cytoplasmic integrity" model. This model posits that ANC-1, by localizing to the ER and extending its long spectrin-like repeats into the cytoplasm, creates a scaffold that maintains the overall organization and mechanical properties of the cytoplasm[5]. This network then serves to position the nucleus, mitochondria, and other organelles. This model explains the experimental observations that the spectrin-like repeats and the transmembrane domain of ANC-1 are critical for its function, while the KASH and actin-binding domains are, to some extent, dispensable[5].

The Role of ANC-1 in Organelle Inheritance

While the role of ANC-1 in organelle positioning in terminally differentiated or syncytial cells is well-documented, its function in the dynamic process of organelle inheritance during cell division is an emerging area of research. Proper segregation of organelles into daughter cells is essential for their viability and function.

LINC Complex and Mitotic Spindle Orientation

The LINC complex, of which ANC-1 is a key component, plays a crucial role in mitosis. It is involved in positioning the centrosomes and orienting the mitotic spindle, which is essential for accurate chromosome segregation[1][3]. By connecting the cytoskeleton to the nucleus, the LINC complex allows for the transmission of forces that correctly align the spindle apparatus.

A Role in Neuronal Development and Mitochondrial Localization

In the context of neuronal development, specific isoforms of ANC-1 (ANC-1A and ANC-1C) are required to polarize axon growth. This function is mediated by the localization of a cluster of mitochondria to the base of the proximal axon in response to the guidance cue SLT-1[6][7][8]. This highlights a specialized role for ANC-1 in ensuring the proper distribution of mitochondria to specific subcellular compartments during cell differentiation, a process conceptually linked to inheritance.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of anc-1 mutations on organelle positioning.

Table 1: Nuclear Anchorage Defects in C. elegans Hypodermis

GenotypePercentage of Clustered Nuclei (Mean ± SD)Reference
Wild Type5.2 ± 3.1[5]
anc-1(e1873) null55.6 ± 8.9[5]
unc-84(n369) null25.4 ± 7.2[5]
anc-1(ΔKASH)28.1 ± 6.5[5]
anc-1(ΔCH)10.3 ± 4.5[5]

Table 2: Mitochondrial Distribution in C. elegans ALM Neurons

GenotypePercentage of Neurons with Mitochondrial Clustering at Axon Base (Mean ± SD)Reference
Wild Type85.2 ± 5.6[7]
anc-1(oxTi902) null20.1 ± 7.8[7]
slt-1(eh15) null35.4 ± 8.1[7]

Signaling Pathways and Molecular Interactions

The functions of ANC-1 are mediated through a network of protein-protein interactions and signaling pathways.

The LINC Complex

The canonical interaction of ANC-1 is within the LINC complex, where its KASH domain binds to the SUN domain of UNC-84. This forms a bridge across the nuclear envelope, connecting the nucleoskeleton (via lamins) to the cytoskeleton.

LINC_Complex cluster_NE Nuclear Envelope Actin Actin Cytoskeleton ANC1 CH Domains Spectrin Repeats KASH Domain Actin->ANC1:f0 UNC84 N-terminus SUN Domain ANC1:f2->UNC84:f1 ONM Outer Nuclear Membrane INM Inner Nuclear Membrane Lamin Lamin UNC84->Lamin

Figure 1: The LINC complex connecting the cytoskeleton to the nucleoskeleton.
Axon Guidance Signaling

In neurons, ANC-1 functions downstream of the SLT-1 guidance cue to polarize axon growth. This pathway involves the recruitment of mitochondria to the base of the axon.

Axon_Guidance SLT1 SLT-1 (Guidance Cue) Receptor SLT-1 Receptor SLT1->Receptor ANC1_isoforms ANC-1A / ANC-1C Receptor->ANC1_isoforms ? Mitochondria Mitochondria ANC1_isoforms->Mitochondria Recruitment to Axon Base Axon_Polarization Axon Polarization Mitochondria->Axon_Polarization

Figure 2: ANC-1's role in SLT-1 mediated axon guidance.

Relevance for Drug Development

Mutations in the genes encoding Nesprins, the mammalian homologs of ANC-1, are linked to a growing number of diseases, collectively known as "nesprinopathies." These include Emery-Dreifuss muscular dystrophy, cerebellar ataxia, and certain cardiomyopathies[1]. The broader category of diseases caused by defects in nuclear envelope proteins are termed "laminopathies."

The central role of ANC-1/Nesprins in maintaining cellular architecture and organelle positioning makes them and their associated pathways potential targets for therapeutic intervention.

  • Targeting the LINC Complex: Modulating the interactions within the LINC complex could be a strategy to ameliorate the effects of mutations that weaken the connection between the nucleus and the cytoskeleton.

  • Downstream Pathways: For diseases caused by organelle mislocalization, targeting the downstream consequences, such as metabolic dysfunction due to mitochondrial mispositioning, could be a viable therapeutic avenue.

  • Gene Therapies: For monogenic diseases caused by mutations in Nesprin genes, gene replacement therapies, including those using antisense oligonucleotides, are being explored for laminopathies and could be applicable to nesprinopathies[4].

The development of drugs for these rare diseases faces challenges, including small patient populations and a limited understanding of disease progression[9][10]. However, the conserved nature of ANC-1/Nesprin function makes C. elegans an excellent model system for high-throughput screening of small molecules that could potentially correct defects in organelle positioning.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study ANC-1 function.

CRISPR/Cas9-Mediated Gene Editing in C. elegans

This protocol is for generating deletion mutants of anc-1.

Workflow:

CRISPR_Workflow design_gRNA 1. Design sgRNAs targeting flanking regions of anc-1 prepare_injection_mix 2. Prepare injection mix: - Cas9 protein - sgRNAs - Repair template (optional) - Co-injection marker design_gRNA->prepare_injection_mix microinjection 3. Microinject gonad of young adult hermaphrodites prepare_injection_mix->microinjection screen_F1 4. Screen F1 progeny for phenotype of co-injection marker microinjection->screen_F1 genotype_F2 5. Isolate F1s and screen F2s by PCR for deletion screen_F1->genotype_F2 sequence_verification 6. Sequence verify deletion and outcross strain genotype_F2->sequence_verification

Figure 3: Workflow for CRISPR/Cas9-mediated gene deletion in C. elegans.

Detailed Steps:

  • sgRNA Design: Two single-guide RNAs (sgRNAs) are designed to target regions flanking the desired deletion site in the anc-1 gene.

  • Injection Mix Preparation: A microinjection mix is prepared containing purified Cas9 protein, the two sgRNAs, a co-injection marker (e.g., a plasmid expressing a fluorescent protein), and optionally, a single-stranded DNA repair template to promote precise deletion.

  • Microinjection: The injection mix is microinjected into the gonad of young adult C. elegans hermaphrodites.

  • Screening: The F1 progeny of the injected worms are screened for the expression of the co-injection marker.

  • Genotyping: Fluorescent F1 animals are singled, and their F2 progeny are screened by PCR using primers that flank the targeted deletion site to identify homozygous deletion mutants.

  • Verification: The PCR product from putative deletion mutants is sequenced to confirm the precise deletion. The strain is then outcrossed with wild-type worms to remove any background mutations.

Fluorescence Microscopy of Organelles in C. elegans Hypodermis

This protocol is for visualizing the distribution of nuclei and mitochondria.

  • Strain Preparation: Use C. elegans strains expressing fluorescently tagged markers for the organelles of interest (e.g., GFP::histone for nuclei, mito::GFP for mitochondria).

  • Mounting: A small number of adult worms are placed in a drop of M9 buffer on a microscope slide. A 2% agarose pad is placed over the worms, and the slide is sealed with a coverslip. An anesthetic (e.g., levamisole) is often included to immobilize the worms.

  • Imaging: The worms are visualized using a confocal or epifluorescence microscope with the appropriate laser lines and filters for the fluorescent proteins being used. Z-stacks are acquired to capture the three-dimensional distribution of the organelles.

  • Image Analysis: The acquired images are analyzed using software such as ImageJ to quantify organelle positioning, for example, by measuring the distance between nuclei or the distribution of mitochondria along a specific axis.

Co-immunoprecipitation (Co-IP)

This protocol is for testing the interaction between ANC-1 and a putative binding partner.

  • Protein Extraction: A large population of C. elegans (either wild-type or expressing a tagged version of ANC-1) is flash-frozen and ground into a fine powder. The powder is then resuspended in a lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The protein extract is incubated with an antibody specific to the protein of interest (e.g., anti-ANC-1 or an antibody against the tag). Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against the protein of interest and its putative interactor to determine if they were present in the same complex.

Conclusion and Future Directions

ANC-1 is a multifaceted protein that plays a central role in the spatial organization of the cell. Its functions extend beyond simple nuclear anchorage via the LINC complex to encompass the positioning of a wide range of organelles and the maintenance of overall cytoplasmic integrity. The discovery of its LINC-independent roles and its involvement in specific developmental processes, such as axon guidance, opens up new avenues of research.

For drug development professionals, the link between the ANC-1 homolog, Nesprin, and human diseases presents both a challenge and an opportunity. A deeper understanding of the molecular pathways in which these proteins function will be critical for the development of targeted therapies for nesprinopathies and related disorders. The continued use of the powerful genetic and imaging tools available in C. elegans will undoubtedly be instrumental in achieving this goal. Future research should focus on elucidating the precise molecular mechanisms by which ANC-1 tethers different organelles, its role in the dynamic process of organelle inheritance during cell division, and the identification of small molecules that can modulate its function.

References

evolutionary conservation of the ANC1 gene and protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Evolutionary Conservation of the ANC1 Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the evolutionary conservation of the ANC1 (Abnormal Nuclear Anchorage 1) gene and its protein product. ANC1 and its orthologs, members of the Nesprin family of proteins, are exceptionally large cytoskeletal linkers crucial for organelle positioning and cellular integrity. This guide details the conservation of ANC1's structure, function, and protein interactions across various species, from nematodes to mammals. It includes quantitative data on orthologs, detailed experimental protocols for studying gene conservation, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction

The proper positioning of the nucleus and other organelles is fundamental to a multitude of cellular processes, including cell division, migration, and signal transduction. The ANC1 protein in Caenorhabditis elegans is a key player in anchoring the nucleus to the cytoskeleton.[1] Mutations in the anc-1 gene lead to defects in nuclear and mitochondrial positioning.[1] ANC1 is an ortholog of the mammalian Nesprin-1 and Nesprin-2 proteins and the Drosophila Msp-300 protein.[1][2] This family of proteins is characterized by its immense size and a conserved domain architecture that facilitates the physical coupling of the nuclear envelope to the actin cytoskeleton. Given that mutations in human Nesprins are linked to diseases like Emery-Dreifuss muscular dystrophy and certain cancers, understanding the conserved mechanisms of ANC1 function is of significant interest for both basic research and drug development.

Orthologs and Phylogeny

ANC1 belongs to the Nesprin family of proteins, which are defined by the presence of a C-terminal KASH (Klarsicht, ANC-1, Syne Homology) domain. This domain is essential for their localization to the outer nuclear membrane via interaction with SUN (Sad1, UNC-84) domain proteins in the inner nuclear membrane. This ANC-1/UNC-84 interaction forms part of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, a conserved molecular bridge spanning the nuclear envelope.[1][2] The overall domain structure of ANC1 is highly conserved in its orthologs across a wide range of species.[1]

Table 1: Key Orthologs of the C. elegans ANC1 Gene
SpeciesOrtholog NameKey Conserved DomainsPrimary Function
Caenorhabditis elegansANC-1Calponin Homology (CH), Spectrin Repeats, KASHNuclear and mitochondrial anchorage, ER anchoring[2][3]
Drosophila melanogasterMsp-300Calponin Homology (CH), Spectrin Repeats, KASHNuclear positioning, muscle cell integrity[1]
Homo sapiensNesprin-1 (SYNE1)Calponin Homology (CH), Spectrin Repeats, KASHNuclear positioning, cell structure, signaling[1]
Homo sapiensNesprin-2 (SYNE2)Calponin Homology (CH), Spectrin Repeats, KASHNuclear positioning, mechanotransduction[1]
Mus musculusNesprin-1 (Syne1)Calponin Homology (CH), Spectrin Repeats, KASHNuclear positioning, neuromuscular junction integrity[2]
Mus musculusNesprin-2 (Syne2)Calponin Homology (CH), Spectrin Repeats, KASHNuclear positioning, cell adhesion[1]

Conservation of Protein Structure and Domains

The ANC1 protein and its orthologs are giant proteins, with C. elegans ANC-1 reaching up to 8,545 amino acids.[2] Their structure is modular and highly conserved.

  • N-Terminal Calponin Homology (CH) Domains: Most large isoforms of ANC1 and its orthologs possess two tandem CH domains at their N-terminus.[2][4] These domains are responsible for binding to the actin cytoskeleton, providing a direct link between the nucleus and the cell's structural framework.[1] However, studies in C. elegans have shown that these CH domains are dispensable for nuclear anchorage in some cell types, suggesting alternative mechanisms of cytoskeletal interaction.[2][5]

  • Spectrin-like Repeats: The central part of the protein consists of a long rod-like region composed of numerous spectrin-like repeats.[1][2] While mammalian Nesprins have over 50 such repeats, C. elegans ANC-1 has six tandem repeats of 903 residues each that are nearly 100% conserved at the nucleotide level.[2] These repeats act as a rigid spacer, spanning a significant distance through the cytoplasm.

  • C-Terminal KASH Domain: A highly conserved KASH domain is located at the C-terminus.[1][4] This short transmembrane domain inserts into the outer nuclear membrane and binds to SUN proteins in the perinuclear space, anchoring the entire protein to the nucleus.[1] While crucial for the LINC complex, deletion of the KASH domain in C. elegans only partially disrupts nuclear positioning, indicating that ANC-1 has additional, LINC-independent roles in nuclear anchorage.[2]

Functional Conservation

The primary function of the ANC1/Nesprin family is to act as a molecular tether, connecting the nucleus to the cytoskeleton. This function is broadly conserved from nematodes to mammals.

  • Nuclear Positioning: In C. elegans, mutations in anc-1 cause nuclei in the hypodermal syncytium to cluster together instead of being evenly spaced.[4] Similarly, disrupting Nesprins in mammals leads to defects in nuclear positioning, particularly in muscle cells and neurons.[3]

  • Organelle Anchoring: Beyond the nucleus, ANC-1 is critical for the positioning of other organelles. In anc-1 null mutants, the endoplasmic reticulum (ER) is unanchored, and mitochondria are mislocalized.[2][3] This function appears to be independent of the LINC complex.

  • Mechanical Integrity: It is proposed that giant KASH proteins like ANC-1 are crucial for maintaining the mechanical integrity of the cytoplasm by crosslinking various cytoskeletal networks.[2] Disruption of these proteins can affect overall cell stiffness and organization.[2]

Experimental Methodologies

The study of ANC1 conservation relies on a combination of genetic, molecular, and cell biology techniques.

Phylogenetic Analysis

This method is used to infer the evolutionary relationships between ANC1 and its orthologs.

  • Protocol:

    • Sequence Retrieval: Obtain protein sequences of ANC1 and its potential orthologs from databases like UniProt or NCBI.

    • Multiple Sequence Alignment (MSA): Align the sequences using algorithms like ClustalOmega or MUSCLE to identify conserved regions and evolutionary divergence.

    • Phylogenetic Tree Construction: Use the MSA to build a phylogenetic tree. Common methods include:

      • Distance-Based Methods (e.g., Neighbor-Joining): Calculate a matrix of distances between all pairs of sequences and use it to construct the tree.[6]

      • Character-Based Methods (e.g., Maximum Parsimony, Maximum Likelihood): Evaluate possible tree topologies based on the evolutionary changes required to explain the observed sequence differences.[6]

    • Bootstrap Analysis: Assess the statistical confidence of the tree branches by resampling the sequence alignment data and recalculating the tree multiple times.[7]

CRISPR/Cas9-Mediated Gene Editing

This technique allows for precise targeted mutations, such as domain deletions, to study the function of specific parts of the ANC1 protein in vivo.

  • Protocol (for C. elegans):

    • gRNA Design: Design guide RNAs (gRNAs) that target the specific genomic region of anc-1 to be edited.

    • Construct Preparation: Prepare a repair template containing the desired edit (e.g., deletion of a domain, insertion of a GFP tag) flanked by sequences homologous to the regions surrounding the cut site.

    • Microinjection: Inject a mixture of the Cas9 protein, the gRNAs, and the repair template into the gonad of adult hermaphrodite worms.

    • Screening: Screen the progeny for the desired edit, often using a co-injection marker (e.g., a fluorescent marker).

    • Phenotypic Analysis: Analyze the resulting mutant animals for defects in nuclear positioning or other relevant phenotypes using microscopy.

In Vitro F-Actin Binding Assay

This biochemical assay is used to directly test the ability of the conserved CH domains to bind to filamentous actin.

  • Protocol:

    • Protein Expression and Purification: Express and purify the N-terminal fragment of ANC-1 containing the CH domains.

    • Actin Polymerization: Polymerize monomeric actin (G-actin) into filamentous actin (F-actin).

    • Co-sedimentation: Incubate the purified ANC-1 fragment with F-actin.

    • Ultracentrifugation: Centrifuge the mixture at high speed to pellet the F-actin and any bound proteins.

    • Analysis: Analyze the supernatant (unbound protein) and pellet (bound protein) fractions by SDS-PAGE and Coomassie staining to determine if the ANC-1 fragment co-sedimented with F-actin.[1]

Signaling Pathways and Interactions

The most well-characterized interaction of ANC1 is its role in the LINC complex, which is a conserved signaling and structural hub at the nuclear envelope.

LINC_Complex cluster_cytoplasm Cytoplasm cluster_ONM Outer Nuclear Membrane cluster_perinuclear Perinuclear Space cluster_INM Inner Nuclear Membrane cluster_nucleoplasm Nucleoplasm Actin Actin Cytoskeleton ANC1 ANC-1 / Nesprin Actin->ANC1 binds via CH Domains KASH KASH Domain ANC1->KASH SUN SUN Domain KASH->SUN interacts with UNC84 UNC-84 / SUN Protein SUN->UNC84 Lamin Lamin UNC84->Lamin binds to

Caption: The conserved LINC complex pathway.

The diagram above illustrates the core components of the LINC complex. ANC-1 (a Nesprin ortholog) resides in the outer nuclear membrane (ONM) and connects to the actin cytoskeleton in the cytoplasm via its N-terminal CH domains. Its C-terminal KASH domain traverses the ONM and interacts with the SUN domain of the UNC-84 protein (a SUN protein ortholog) in the perinuclear space. UNC-84 is embedded in the inner nuclear membrane (INM) and connects to the nuclear lamina. This creates a continuous protein bridge that mechanically integrates the nucleus with the cytoskeleton.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the functional conservation of a specific ANC1 domain using gene editing in C. elegans.

Experimental_Workflow A 1. Hypothesis: Domain X of ANC-1 is conserved and required for nuclear positioning. B 2. Design CRISPR/Cas9 Strategy to delete Domain X (anc-1ΔX) A->B C 3. Microinject C. elegans with Cas9, gRNA, and repair template. B->C D 4. Screen Progeny for successful gene edit (e.g., via PCR or marker). C->D E 5. Create Homozygous anc-1ΔX Mutant Strain D->E F 6. Phenotypic Analysis: Quantify nuclear clustering in hypodermis via microscopy. E->F G 7. Data Analysis: Compare nuclear clustering in WT vs. anc-1ΔX mutants. F->G H 8. Conclusion: Determine if Domain X is essential for nuclear anchorage. G->H

Caption: Workflow for functional analysis of an ANC1 domain.

Conclusion and Future Directions

The ANC1 gene and its protein product exhibit remarkable evolutionary conservation in both structure and function. From nematodes to humans, the core role of linking the nucleus to the cytoskeleton via the LINC complex is a fundamental cellular mechanism. However, recent studies have highlighted LINC-independent functions, particularly in anchoring other organelles and maintaining cytoplasmic integrity, suggesting a more complex role for this protein family than previously understood.[2]

For drug development, the high degree of conservation makes model organisms like C. elegans and Drosophila invaluable for dissecting the molecular pathways involving ANC1/Nesprins. Future research should focus on elucidating the LINC-independent functions of these proteins, identifying novel interaction partners, and understanding how disruptions in these ancient, conserved mechanisms contribute to human disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Regulatory Elements of ANC1 and its Human Homolog ABCA1

This technical guide provides a comprehensive overview of the gene structure and regulatory elements of the yeast Anc1 protein and its functionally related human homolog, the ATP-binding cassette transporter A1 (ABCA1). Understanding the intricate regulatory mechanisms of these genes is crucial for developing novel therapeutic strategies for a range of associated diseases.

Introduction

The term "ANC1" can be ambiguous. In the context of model organisms, ANC1 is a well-characterized gene in Saccharomyces cerevisiae (yeast) that plays a crucial role in transcription and chromatin remodeling. The human ortholog of yeast ANC1 is TAF14. However, in human genetics and disease, the gene most functionally associated with related pathways, particularly lipid metabolism and transport, and often subject to gene name confusion, is ABCA1. This guide will delve into the molecular architecture of both the yeast ANC1 and the human ABCA1 genes to provide a thorough resource for the scientific community.

Section 1: Human ATP-Binding Cassette Transporter A1 (ABCA1)

The ABCA1 gene encodes a crucial membrane transporter that facilitates the efflux of cholesterol and phospholipids from cells.[1][2][3] Its proper function is essential for the formation of high-density lipoprotein (HDL) and the reverse cholesterol transport pathway.[3][4] Mutations in ABCA1 are the cause of Tangier disease, a rare genetic disorder characterized by a severe reduction in HDL levels and an increased risk of cardiovascular disease.[1][3]

Gene Structure of Human ABCA1

The human ABCA1 gene is located on chromosome 9q31.1.[2][5] It is a large gene with a complex structure, spanning approximately 149 kilobases (kb).[1][6]

Table 1: Genomic and Transcriptomic Features of Human ABCA1
FeatureDescriptionReference
Genomic Location Chromosome 9q31.1[2][5]
Gene Size ~149 kb[1][6]
Number of Exons 50[1][6]
Number of Introns 49[1]
mRNA Size ~8.5 kb[1]
Protein Size 2261 amino acids[6]
Regulatory Elements of Human ABCA1

The expression of the ABCA1 gene is tightly controlled by a variety of regulatory elements, including a complex promoter region and distal enhancers.

1.2.1 Promoter Region

The promoter of the human ABCA1 gene is GC-rich and contains a TATA box located 33 base pairs upstream of the transcription start site.[6] It lacks a conventional CAT box.[6] Analysis of the 1,453 bp region upstream of the transcription start site has identified numerous binding sites for transcription factors involved in lipid metabolism and cellular differentiation.[6]

Table 2: Key Transcription Factor Binding Sites in the Human ABCA1 Promoter
Transcription FactorBinding MotifLocation Relative to TSSFunctional RoleReference
Sp1/Sp3 GC-box-200 to -80 bpBasal and inducible transcription[6][7]
LXR/RXR DR-4 elementPromoter regionCholesterol-dependent induction[4][8]
SREBP-2 E-box-200 to -80 bpSterol-mediated repression[7]
AP1 TGA(C/G)TCA-200 to -80 bpModulation of expression[6]
HNF-3β TRTTT(G/A)CMultiple sitesLiver-specific expression[6]
STAT TT(C/A)CNNN(G/T)AAPromoter regionInflammatory response[6]
c-myb (T/C)AAC(G/T)GPromoter regionMacrophage differentiation[6]
GATA (A/T)GATA(A/G)Promoter regionMacrophage differentiation[6]
1.2.2 Enhancers

Enhancer elements that regulate ABCA1 expression have been identified, some of which are located within the introns of the gene itself.[9] A notable cAMP-responsive enhancer has been characterized in the first intron of the murine Abca1 gene, which contains binding sites for CREB1 and STAT3/4.[10] While this specific CRE site is not conserved in the human gene, it highlights the importance of intronic enhancers in regulating ABCA1 expression.[10]

Signaling Pathways Regulating ABCA1 Expression

Several signaling pathways converge on the regulatory regions of the ABCA1 gene to modulate its transcription in response to cellular cholesterol levels and other stimuli.

1.3.1 LXR/RXR Pathway

The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) pathway is a primary regulator of ABCA1 expression.[8][11] In response to increased intracellular cholesterol, oxysterols are produced, which act as ligands for LXR.[4][8] Activated LXR forms a heterodimer with RXR, which then binds to a direct repeat 4 (DR-4) element in the ABCA1 promoter, leading to transcriptional activation.[8][12]

LXR_RXR_Pathway cluster_cell Macrophage Cholesterol Excess Cellular Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols LXR LXR Oxysterols->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_Promoter ABCA1 Promoter (DR-4 Element) LXR_RXR->ABCA1_Promoter binds ABCA1_mRNA ABCA1 mRNA ABCA1_Promoter->ABCA1_mRNA Transcription ABCA1_Protein ABCA1 Protein ABCA1_mRNA->ABCA1_Protein Translation Efflux Cholesterol Efflux ABCA1_Protein->Efflux

LXR/RXR signaling pathway regulating ABCA1 expression.
1.3.2 Other Regulatory Pathways

In addition to the LXR/RXR pathway, other signaling cascades influence ABCA1 expression. For instance, signaling through cAMP has been shown to induce ABCA1 expression in murine macrophages, a process mediated by CREB1.[10] Furthermore, inflammatory mediators like TNF-α can modulate ABCA1 expression through pathways involving NF-κB and SREBP-2.[8] Epigenetic modifications, such as DNA methylation of the ABCA1 promoter, have also been shown to play a role in regulating its expression and are associated with coronary artery disease.[13][14]

Section 2: Saccharomyces cerevisiae Anc1

In the yeast Saccharomyces cerevisiae, the ANC1 gene (also known as TAF14) encodes a protein that is a component of several distinct chromatin-modifying and transcription complexes, including TFIID, TFIIF, SWI/SNF, RSC, INO80, and NuA3.[15][16] It plays a critical role in transcriptional regulation and the DNA damage response.[17] The human ortholog of yeast Anc1 is TAF14, which also functions as a subunit of multiple transcription complexes.[17]

Gene Structure of Yeast ANC1

The ANC1 gene in S. cerevisiae is located on chromosome XI. Unlike many yeast genes, ANC1 contains an intron, the splicing of which is regulated and has been shown to be important for cell cycle progression.[18][19]

Table 3: Genomic Features of Yeast ANC1
FeatureDescriptionReference
Systematic Name YKR065CSGD
Genomic Location Chromosome XISGD
Gene Size ~1.2 kbSGD
Number of Exons 2[18]
Number of Introns 1[18]
Protein Size 269 amino acidsSGD
Regulatory Elements of Yeast ANC1

The regulation of ANC1 expression is less characterized than that of human ABCA1. However, given its central role in transcription, its expression is likely tightly controlled. The architecture of yeast promoters typically includes an upstream activating sequence (UAS) and a core promoter region containing a TATA box.

Role in Splicing and Cell Cycle

A key regulatory aspect of ANC1 is the splicing of its pre-mRNA. The splicing of the ANC1 intron is dependent on the CDC40/PRP17 splicing factor.[19] Mutations in CDC40 lead to a G2/M cell cycle arrest, which can be rescued by deleting the ANC1 intron, indicating that the regulated splicing of ANC1 is a critical event for normal cell cycle progression.[19]

ANC1_Splicing_Workflow ANC1_Gene ANC1 Gene pre_mRNA ANC1 pre-mRNA (with intron) ANC1_Gene->pre_mRNA Transcription Splicing Splicing pre_mRNA->Splicing CDC40 CDC40/PRP17 (Splicing Factor) CDC40->Splicing required for mRNA Mature ANC1 mRNA Splicing->mRNA Anc1_Protein Anc1 Protein mRNA->Anc1_Protein Translation CellCycle G2/M Progression Anc1_Protein->CellCycle enables ChIP_Seq_Workflow Start Cells with Protein-DNA Interactions Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Shear 2. Shear Chromatin (Sonication) Crosslink->Shear IP 3. Immunoprecipitation (Antibody-coated beads) Shear->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elute 5. Elute and Reverse Cross-links Wash->Elute Purify 6. Purify DNA Elute->Purify Sequence 7. Library Prep & Sequencing Purify->Sequence Analyze 8. Data Analysis (Peak Calling) Sequence->Analyze Result Genome-wide Binding Sites Analyze->Result EMSA_Logic cluster_lanes Gel Electrophoresis Lanes cluster_lane1 Lane 1 cluster_lane2 Lane 2 cluster_lane3 Lane 3 Probe1 Labeled Probe Result1 Fast Migration (Free Probe) Probe1->Result1 Probe2 Labeled Probe Complex Probe-TF Complex Probe2->Complex TF Transcription Factor TF->Complex Result2 Slow Migration (Shifted Band) Complex->Result2 Probe3 Labeled Probe SuperComplex Probe-TF-Ab Complex Probe3->SuperComplex TF3 Transcription Factor TF3->SuperComplex Ab Antibody Ab->SuperComplex Result3 Very Slow Migration (Supershift) SuperComplex->Result3

References

Post-Translational Modifications of the ANC1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANC1 (Abnormal Nuclear Anchorage 1), and its mammalian orthologs Nesprin-1 and Nesprin-2, are critical scaffolding proteins that form a key part of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex. These giant proteins play a crucial role in maintaining nuclear positioning, organelle anchoring, and cellular mechanotransduction. The functional regulation of such complex proteins is likely to be intricately controlled by a variety of post-translational modifications (PTMs). While direct, large-scale studies on the PTMs of C. elegans ANC1 are limited, data from its human orthologs, particularly Nesprin-2 (SYNE2), provide a foundational understanding of the PTM landscape of this protein family. This technical guide summarizes the known PTMs of the ANC1 protein family, provides detailed experimental protocols for their investigation, and illustrates key pathways and workflows.

Identified Post-Translational Modifications of the ANC1 Protein Family

Direct experimental data on the post-translational modifications of C. elegans ANC1 is not yet extensively documented. However, analysis of its human ortholog, Nesprin-2 (encoded by the SYNE2 gene), has identified several key PTMs. These modifications provide a strong rationale for investigating the corresponding modifications in ANC1. The following table summarizes the PTMs identified on human Nesprin-2, which are cataloged in the UniProt database[1].

Modification TypeResidue(s)Notes
Phosphorylation Ser-841, Ser-2781, Ser-4108, Ser-5785, Ser-6361, Ser-6459Identified from combined sources in proteomics studies.
Ser-6384, Ser-6411, Ser-6428, Ser-6429, Ser-6430Inferred by similarity.
Acetylation Lys-955N6-acetyllysine, identified from combined sources.
Glycosylation Multiple SitesBoth N-linked and O-linked glycans have been identified.
Ubiquitination Not specifiedInteraction with the BROX protein promotes ubiquitination of Nesprin-2, facilitating the relaxation of mechanical stress. In C. elegans, ANC-1 interacts with the RPM-1/FSN-1 ubiquitin ligase complex, strongly suggesting a role for ubiquitination in its regulation.

Signaling Pathways and Logical Relationships

The regulation of ANC1/Nesprin function is embedded in complex signaling networks. One of the key indicated regulatory mechanisms is ubiquitination, which can control protein stability, localization, and interactions.

ANC1/Nesprin Ubiquitination Pathway cluster_cytoplasm Cytoplasm cluster_onm Outer Nuclear Membrane cluster_downstream Downstream Effects E3_ligase RPM-1/FSN-1 Ubiquitin Ligase Complex (C. elegans) BROX (Human) ANC1 ANC1 / Nesprin E3_ligase->ANC1 Interacts with & promotes ubiquitination Ub Ubiquitin Ub->ANC1 Covalently attached to Degradation Proteasomal Degradation ANC1->Degradation Potential Outcome Localization Altered Subcellular Localization ANC1->Localization Potential Outcome Interaction Modulated Protein-Protein Interactions ANC1->Interaction Potential Outcome

Caption: ANC1/Nesprin interaction with E3 ubiquitin ligase complexes.

Known PTMs of the ANC1/Nesprin Family ANC1_Family ANC1 / Nesprin Protein Family Phosphorylation Phosphorylation ANC1_Family->Phosphorylation Ubiquitination Ubiquitination ANC1_Family->Ubiquitination Acetylation Acetylation ANC1_Family->Acetylation Glycosylation Glycosylation ANC1_Family->Glycosylation

Caption: Summary of identified PTMs on the ANC1/Nesprin protein family.

Experimental Protocols

Investigating the PTMs of a large protein like ANC1/Nesprin requires robust and optimized protocols. Below are detailed methodologies for the identification and validation of these modifications.

Global PTM Analysis by Mass Spectrometry

This protocol outlines a general workflow for the identification of novel PTM sites on ANC1/Nesprin using mass spectrometry.

Workflow for PTM Identification of ANC1/Nesprin A Cell/Tissue Lysis (with PTM inhibitors) B ANC1/Nesprin Immunoprecipitation (IP) A->B C SDS-PAGE and In-Gel Digestion (e.g., with Trypsin) B->C D Peptide Enrichment (Optional) (e.g., TiO2 for phosphopeptides) C->D E LC-MS/MS Analysis C->E Direct analysis D->E F Database Search and PTM Site Localization E->F

Caption: Experimental workflow for mass spectrometry-based PTM analysis.

Methodology:

  • Cell Lysis and Protein Extraction:

    • Culture cells to the desired confluency or prepare tissue samples.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and specific PTM inhibitors (e.g., phosphatase inhibitors like sodium orthovanadate and sodium fluoride for phosphorylation; deubiquitinase inhibitors like PR-619 for ubiquitination).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation (IP) of ANC1/Nesprin:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with a validated anti-ANC1/Nesprin antibody overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads three times with ice-cold IP wash buffer.

  • In-Gel Digestion:

    • Elute the immunoprecipitated protein from the beads using SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

    • Separate the eluate on an SDS-PAGE gel.

    • Stain the gel with Coomassie Blue and excise the band corresponding to the molecular weight of ANC1/Nesprin.

    • Destain the gel slice, reduce the proteins with DTT, and alkylate with iodoacetamide.

    • Digest the protein overnight with trypsin.

    • Extract the peptides from the gel slice.

  • Peptide Enrichment (for specific PTMs):

    • For phosphopeptide enrichment, use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

    • For ubiquitinated peptides (after trypsin digestion, a di-glycine remnant remains on the modified lysine), use an antibody that recognizes this K-ε-GG remnant.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Use a data-dependent acquisition method to select precursor ions for fragmentation by HCD or ETD.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database (e.g., C. elegans or human) using a search engine like MaxQuant or Sequest.

    • Specify the potential variable modifications of interest (e.g., phosphorylation on S/T/Y, ubiquitination on K, acetylation on K, glycosylation on N/S/T).

    • Use software tools to determine the precise localization of the PTMs on the identified peptides.

Validation by Immunoprecipitation and Western Blot

This protocol is for validating a specific PTM on ANC1/Nesprin that was identified by mass spectrometry or is hypothesized to occur.

Methodology:

  • Protein Lysate Preparation:

    • Prepare cell lysates as described in section 3.1.1.

  • Immunoprecipitation:

    • Perform immunoprecipitation of the endogenous ANC1/Nesprin protein as described in section 3.1.2.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the PTM of interest (e.g., anti-phosphoserine, anti-ubiquitin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    Alternative Workflow: Perform an IP using a PTM-specific antibody first, and then perform the Western blot using an antibody against ANC1/Nesprin. This can be advantageous if the PTM-specific antibody is more efficient for IP.

Conclusion and Future Directions

The post-translational modification of ANC1 and its orthologs represents a critical area of investigation for understanding the regulation of nuclear architecture and cellular mechanics. The data available for human Nesprin-2 provides a solid framework, indicating that phosphorylation, ubiquitination, acetylation, and glycosylation are key modifications to explore in ANC1. The provided protocols offer a comprehensive approach for researchers to identify and validate these PTMs, paving the way for a deeper understanding of ANC1's role in health and disease. Future studies should focus on mapping the full PTM profile of ANC1 in C. elegans and determining how these modifications are dynamically regulated in response to developmental cues and mechanical stress. Such insights will be invaluable for the development of therapeutic strategies targeting diseases associated with dysfunctional LINC complexes, such as muscular dystrophies and certain cancers.

References

An In-depth Technical Guide to the Role of ANC1 in Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: ANC1 (also known as TAF14, TFG3), a key transcriptional coactivator in Saccharomyces cerevisiae, represents a critical nexus in the regulation of gene expression. As a member of the YEATS protein family, ANC1 functions as a shared subunit across at least seven major protein complexes, including general transcription factors (TFIID, TFIIF), ATP-dependent chromatin remodelers (SWI/SNF, RSC, INO80), and histone acetyltransferase (HAT) complexes (SAGA, NuA3). This unique position allows it to integrate signals from chromatin structure directly with the transcriptional machinery. This guide details the molecular architecture of ANC1, its mechanism of action at promoters, its quantitative impact on the transcriptome, and key experimental protocols for its study. Understanding the multifaceted role of ANC1 provides a framework for dissecting the complex interplay between chromatin dynamics and transcription, with implications for therapeutic strategies targeting epigenetic reader domains.

Molecular Architecture and Domain Function

ANC1's function is largely dictated by its distinct protein domains, primarily the N-terminal YEATS domain and a C-terminal ET domain.

  • The YEATS Domain: This is an evolutionarily conserved module that functions as an epigenetic "reader."[1] The YEATS domain of ANC1 specifically recognizes and binds to acylated histone tails, demonstrating a preference for crotonylated lysine (Kcr) over acetylated lysine (Kac).[2] This interaction provides a direct link between specific metabolic states (as cellular crotonyl-CoA levels fluctuate) and gene regulation, allowing ANC1-containing complexes to be targeted to specific chromatin regions.[2]

  • The ET Domain: The C-terminal region of ANC1 contains an ET domain, which is crucial for its incorporation into various protein complexes.[1] This domain mediates the stable protein-protein interactions necessary for ANC1 to serve as a shared, integral subunit.

A Shared Subunit: ANC1's Role in Core Transcriptional Complexes

ANC1 is unique in its ability to bridge multiple core transcriptional regulatory complexes, positioning it as a master integrator of their functions.[3][4] It physically associates with at least seven distinct complexes involved in RNA Polymerase II-mediated transcription.[1][3]

Key ANC1-Containing Complexes:

  • General Transcription Factors (GTFs):

    • TFIID: ANC1 (as Taf14) is a bona fide TBP-associated factor (TAF). Its stable incorporation into TFIID is mediated by the C-terminus of Taf2.[5]

    • TFIIF: ANC1 interacts with the Tfg1 subunit of TFIIF.[6]

  • Chromatin Remodeling Complexes:

    • SWI/SNF & RSC: These complexes use ATP hydrolysis to reposition or eject nucleosomes, and ANC1 is a key subunit.[1]

    • INO80: This complex is involved in DNA repair and transcription, and ANC1 interacts directly with its catalytic Ino80 subunit.[6]

  • Histone Acetyltransferase (HAT) Complexes:

    • SAGA (Spt-Ada-Gcn5 Acetyltransferase): ANC1 is a component of this major HAT complex, which acetylates histones H3 and H2B.[7][8]

    • NuA3: This complex specifically acetylates histone H3, and ANC1 interacts with its catalytic subunit, Sas3.[6]

ANC1_Complexes cluster_anc1 Core Protein cluster_gtf General Transcription Factors cluster_remodel Chromatin Remodelers cluster_hat Histone Modifiers ANC1 ANC1 / Taf14 TFIID TFIID ANC1->TFIID TFIIF TFIIF ANC1->TFIIF SWISNF SWI/SNF ANC1->SWISNF RSC RSC ANC1->RSC INO80 INO80 ANC1->INO80 SAGA SAGA ANC1->SAGA NuA3 NuA3 ANC1->NuA3 ANC1_Mechanism cluster_promoter Gene Promoter cluster_complex ANC1-Containing Complex (e.g., SAGA) Activator Activator Protein UAS UAS ANC1 ANC1 (YEATS Domain) Activator->ANC1 Nuc Nucleosome (Histone Tails) TATA TATA Box PIC PIC Assembly & Transcription TATA->PIC Exposed ANC1->Nuc 2. Binds Acyl-Histone HAT HAT (e.g., Gcn5) ANC1->PIC 4. Facilitates HAT->Nuc 3a. Acetylates Remodeler Remodeler Subunit Remodeler->Nuc ChIP_Workflow start Start: Yeast Culture (e.g., Galactose-induced) step1 1. Cross-linking (Formaldehyde) start->step1 step2 2. Cell Lysis (Bead Beating) step1->step2 step3 3. Chromatin Shearing (Sonication to 100-500 bp) step2->step3 step4 4. Immunoprecipitation (Add anti-ANC1 antibody, incubate with Protein A/G beads) step3->step4 step5 5. Wash & Elute (Remove non-specific DNA) step4->step5 step6 6. Reverse Cross-links (Heat, Proteinase K) step5->step6 step7 7. DNA Purification step6->step7 end 8. Analysis (qPCR with primers for target & control loci) step7->end

References

The Multifaceted Role of ANC1 in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ANC1 (Annealing helicase non-complementing 1), also known as TAF14 or TFG3, is a highly conserved protein in Saccharomyces cerevisiae that plays a pivotal role as a shared subunit across multiple essential nuclear complexes.[1][2] Its presence in chromatin remodeling complexes like SWI/SNF, INO80, and RSC, as well as in transcription factor complexes such as TFIID and TFIIF, and histone acetyltransferase (HAT) complexes like NuA3, positions it as a critical integrator of chromatin dynamics and gene expression.[1][2][3] This technical guide provides an in-depth exploration of the molecular functions of ANC1, its interactions within these key complexes, and its emerging role in the DNA damage response. Detailed experimental protocols for studying ANC1 and its interactions are also provided to facilitate further research in this area.

ANC1: Protein Architecture and Functional Domains

ANC1 is a non-essential protein in yeast, yet its deletion leads to a variety of phenotypes including slow growth and abnormal actin cytoskeleton morphology.[1] The protein is characterized by two primary functional domains that dictate its interactions and role as a molecular adapter.

  • YEATS Domain: Located at the N-terminus, the YEATS domain is a recently identified "reader" of histone post-translational modifications.[4] It specifically recognizes acetylated and crotonylated lysine residues on histone tails, particularly H3K9ac.[4] This interaction is crucial for tethering ANC1-containing complexes to specific loci on chromatin, thereby influencing their local activity.[5] The human homologs of the YEATS domain family are implicated in certain forms of acute leukemia, highlighting the domain's critical function.[1][6]

  • ET Domain (Extra-Terminal): The C-terminal region of ANC1 contains an ET domain. This domain is responsible for mediating protein-protein interactions and is required for the incorporation of ANC1 into its various resident complexes.[4][5] The ET domain of ANC1 recognizes a common motif present in multiple transcriptional coactivator proteins, enabling it to act as a versatile hub for orchestrating different transcriptional machineries.[4]

ANC1's Role in Core Chromatin Remodeling Complexes

ANC1's function is best understood through its participation in several distinct chromatin remodeling and modifying complexes. It often interacts directly with the catalytic ATPase subunits of these complexes, suggesting a role in modulating their activity or recruitment.[6]

SWI/SNF and RSC Complexes

The SWI/SNF (Switching/Sucrose Non-Fermenting) and RSC (Remodels the Structure of Chromatin) complexes are two of the most well-characterized ATP-dependent chromatin remodelers in yeast. ANC1 is a stoichiometric component of the SWI/SNF complex.[7] It has been shown to directly interact with the catalytic ATPase subunits of both SWI/SNF (Snf2) and RSC (Sth1).[6] Through these interactions, ANC1 is thought to contribute to the proper targeting and function of these remodelers at gene promoters, facilitating the nucleosome sliding or eviction necessary for transcriptional activation.

INO80 Complex

The INO80 complex is involved in a wide range of nuclear processes, including transcription, DNA replication, and repair. ANC1 is a core subunit of the INO80 complex and interacts directly with the Ino80 ATPase.[6] Its presence is crucial for the overall integrity and function of the complex.

NuA3 Histone Acetyltransferase Complex

ANC1 is also a key component of the NuA3 complex, a major histone H3 acetyltransferase in yeast.[2][8] Within this complex, ANC1's ET domain interacts with both the catalytic subunit Sas3 and another subunit, Yng1.[8] These interactions are essential for the proper function of the NuA3 complex in gene transcription and DNA repair.[8] The YEATS domain of ANC1, along with the PHD finger of Yng1 which recognizes H3K4me3, likely work in concert to target the NuA3 complex to specific chromatin regions for H3 acetylation.

Quantitative Data on ANC1 Interactions and Stoichiometry

While the protein-protein interactions of ANC1 within its various complexes have been qualitatively established, specific quantitative data such as binding affinities (Kd) and precise stoichiometry in every complex are not extensively documented in the literature. The available information is summarized below.

ComplexInteracting Subunit(s)Interaction TypeStoichiometry
SWI/SNF Snf2 (catalytic ATPase), Snf5DirectAt least one copy per complex[1]
RSC Sth1 (catalytic ATPase)Direct[6]Not specified
INO80 Ino80 (catalytic ATPase)Direct[6]Core subunit
NuA3 Sas3 (catalytic HAT), Yng1Direct[8]Core subunit
TFIID Tsm1 (catalytic subunit)Direct[6]Not specified
TFIIF Tfg1 (catalytic subunit)Direct[6]Less tightly associated[1]

Note: The stoichiometry of many of these large, dynamic complexes is challenging to determine and may vary under different cellular conditions. The data presented is based on available proteomic and biochemical studies.

ANC1 in the DNA Damage Response

Emerging evidence has implicated ANC1 in the DNA damage response (DDR), specifically in the post-replication repair (PRR) pathway.[6][8] The PRR pathway allows cells to tolerate DNA lesions encountered during replication, preventing replication fork collapse.[7][9][10] Yeast strains lacking ANC1 show increased sensitivity to DNA damaging agents.[6] Genetic analyses have placed ANC1 in an error-free branch of the PRR pathway, where it appears to function alongside key PRR proteins like Rad5 and Srs2.[6] It is hypothesized that ANC1 acts as a regulatory adapter, linking chromatin remodeling and transcription with the repair machinery at sites of DNA damage.[6]

Mandatory Visualizations

ANC1_Complex_Membership cluster_anc1 ANC1 (TAF14/TFG3) cluster_complexes Associated Complexes anc1 ANC1 YEATS Domain ET Domain swi_snf SWI/SNF anc1:et->swi_snf Interacts with Snf2 rsc RSC anc1:et->rsc Interacts with Sth1 ino80 INO80 anc1:et->ino80 Interacts with Ino80 nua3 NuA3 (HAT) anc1:et->nua3 Interacts with Sas3, Yng1 anc1:yeats->nua3 Histone Targeting tfiid TFIID anc1:et->tfiid Interacts with Tsm1 tfiif TFIIF anc1:et->tfiif Interacts with Tfg1

DNA_Damage_Response dna_damage DNA Damage (e.g., MMS, UV) stalled_fork Stalled Replication Fork dna_damage->stalled_fork prr_pathway Post-Replication Repair (PRR) Pathway Activation stalled_fork->prr_pathway anc1_complexes ANC1-Containing Complexes (INO80, SWI/SNF, etc.) prr_pathway->anc1_complexes Recruitment/Modulation repair Error-Free Lesion Bypass and DNA Repair prr_pathway->repair chromatin_remodeling Chromatin Remodeling at Damage Site anc1_complexes->chromatin_remodeling chromatin_remodeling->repair

TAP_Workflow start Start: Yeast strain with ANC1-TAP tagged gene lysis Cell Lysis and Clarification start->lysis igg_binding 1. IgG Affinity Chromatography (binds Protein A part of tag) lysis->igg_binding tev_cleavage TEV Protease Cleavage (elutes complex) igg_binding->tev_cleavage calmodulin_binding 2. Calmodulin Affinity Chromatography (binds CBP part of tag) tev_cleavage->calmodulin_binding elution Elution with EGTA calmodulin_binding->elution ms_analysis SDS-PAGE and Mass Spectrometry elution->ms_analysis identification Identification of ANC1-Interacting Proteins ms_analysis->identification

Experimental Protocols

Tandem Affinity Purification (TAP) of ANC1-Containing Complexes

This protocol describes the purification of ANC1 and its associated protein complexes from S. cerevisiae using a C-terminal TAP tag.

Materials:

  • Yeast strain expressing ANC1-TAP and an isogenic untagged control strain.

  • Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1.5 mM MgCl2, 0.15% NP-40, protease inhibitors).

  • IgG Sepharose beads.

  • TEV protease and TEV cleavage buffer.

  • Calmodulin binding buffer and Calmodulin affinity resin.

  • Elution buffer (containing EGTA).

  • Liquid nitrogen.

  • Bead beater with glass beads.

Procedure:

  • Cell Culture and Harvest: Grow 4-6 liters of the ANC1-TAP and untagged control yeast strains to an OD600 of 1.5-2.0. Harvest cells by centrifugation, wash with sterile water, and flash-freeze the cell pellets in liquid nitrogen.[1]

  • Cryogenic Lysis: Resuspend the frozen cell pellet in lysis buffer. Lyse the cells by cryogenic grinding or using a bead beater with glass beads at 4°C.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • First Affinity Purification (IgG):

    • Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.[3]

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • TEV Protease Cleavage:

    • Resuspend the beads in TEV cleavage buffer containing TEV protease.

    • Incubate for 2 hours at 16°C to release ANC1 and its interacting partners from the IgG beads.[1][3]

  • Second Affinity Purification (Calmodulin):

    • Collect the eluate from the TEV cleavage step and add calmodulin binding buffer.

    • Incubate with Calmodulin affinity resin for 1-2 hours at 4°C.

    • Wash the beads with calmodulin binding buffer to remove any remaining contaminants.

  • Elution: Elute the purified ANC1-containing complexes from the calmodulin resin using an elution buffer containing EGTA.

  • Analysis: Analyze the purified complexes by SDS-PAGE followed by silver or Coomassie staining. Identify individual protein bands by mass spectrometry.

Co-Immunoprecipitation (Co-IP) of ANC1 and an Interacting Partner

This protocol is designed to validate the interaction between ANC1 and a putative interacting protein (Protein X).

Materials:

  • Yeast strain co-expressing tagged versions of ANC1 (e.g., ANC1-HA) and Protein X (e.g., ProteinX-Myc).

  • Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease inhibitors).

  • Anti-HA antibody.

  • Protein A/G magnetic beads.

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Prepare Cell Lysate: Grow yeast cells to mid-log phase, harvest, and lyse them in Co-IP lysis buffer as described in the TAP protocol.

  • Immunoprecipitation:

    • Incubate the clarified lysate with an anti-HA antibody (to target ANC1-HA) for 2-4 hours at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated Protein X.

    • A successful Co-IP will show a band for ProteinX-Myc in the ANC1-HA immunoprecipitate.

Chromatin Immunoprecipitation (ChIP) for ANC1 Target Genes

This protocol allows for the identification of genomic loci bound by ANC1 in vivo.

Materials:

  • Yeast strain expressing a tagged version of ANC1 (e.g., ANC1-Myc).

  • Formaldehyde (for cross-linking).

  • Glycine (to quench cross-linking).

  • ChIP Lysis Buffer (containing SDS and protease inhibitors).

  • Sonicator.

  • Anti-Myc antibody.

  • Protein A/G magnetic beads.

  • ChIP Wash Buffers (low salt, high salt, LiCl).

  • Elution Buffer (containing SDS and NaHCO3).

  • Proteinase K.

  • Phenol-chloroform and DNA purification columns.

  • qPCR primers for target and control loci.

Procedure:

  • Cross-linking: Treat mid-log phase yeast cells with 1% formaldehyde for 15-20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells. Lyse the cells in ChIP Lysis Buffer.

    • Shear the chromatin to an average size of 200-500 bp using a sonicator.

  • Immunoprecipitation:

    • Clarify the sonicated lysate by centrifugation.

    • Incubate the chromatin with an anti-Myc antibody overnight at 4°C. Save a small portion of the lysate as the "input" control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis by qPCR:

    • Perform quantitative PCR on the immunoprecipitated DNA and the input DNA using primers specific to a suspected target gene promoter and a negative control region.

    • Enrichment of the target locus in the immunoprecipitated sample relative to the input indicates that ANC1 binds to that genomic region.

Conclusion and Future Directions

ANC1/TAF14 emerges as a key architectural protein that physically and functionally links multiple major chromatin-modifying and transcription complexes. Its YEATS and ET domains provide a mechanism for both chromatin recognition and complex assembly, positioning ANC1 as a central hub in the regulation of gene expression. Its role in the DNA damage response further expands its functional repertoire, suggesting it helps coordinate chromatin-based processes with genome maintenance.

For drug development professionals, the conservation of the YEATS domain and its association with human leukemias makes ANC1 and its human homologs attractive, albeit challenging, targets. Future research should focus on obtaining high-resolution structures of ANC1 within its various complexes to better understand its precise molecular interactions. Furthermore, the development of specific inhibitors targeting the YEATS domain's acetyl-lysine binding pocket could provide novel therapeutic avenues. Elucidating the full range of ANC1's functions will undoubtedly provide deeper insights into the intricate network that governs chromatin structure and gene regulation.

References

ANC1: A Molecular Nexus Between the Nucleus and the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ANC-1 (Anchorage of Nuclei) is a large, multi-domain protein crucial for the proper positioning of nuclei and mitochondria within the syncytial hypodermis of Caenorhabditis elegans.[1][2][3][4][5] Functioning as a molecular bridge, ANC-1 connects the nuclear envelope to the cytoplasmic actin cytoskeleton, a link vital for cellular organization and integrity. This technical guide provides a comprehensive overview of ANC-1, its interaction with the actin cytoskeleton, and its role in cellular signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for studying ANC-1's function, and visualizations of key molecular interactions and pathways. This document is intended to serve as a valuable resource for researchers investigating the molecular underpinnings of nuclear positioning and its implications in health and disease.

Introduction to ANC-1

ANC-1 is a member of the Nesprin (Nuclear Envelope Spectrin Repeat) family of proteins, characterized by the presence of a C-terminal KASH (Klarsicht, ANC-1, Syne Homology) domain.[2][4][6] This domain facilitates its localization to the outer nuclear membrane through interaction with SUN (Sad1, UNC-84) domain proteins of the inner nuclear membrane. The N-terminus of ANC-1 contains an actin-binding domain (ABD), which is composed of two calponin homology (CH) domains.[2][6][7] This modular structure allows ANC-1 to physically tether the nucleus to the surrounding actin filament network.

Mutations in the anc-1 gene lead to severe defects in nuclear and mitochondrial positioning, resulting in their aggregation within the cytoplasm.[1][2][4][5] This phenotype underscores the critical role of ANC-1 in maintaining organelle distribution and overall cellular architecture. The mammalian orthologs of ANC-1, Nesprin-1 and Nesprin-2 (also known as Syne-1 and Syne-2), are implicated in various human diseases, including Emery-Dreifuss muscular dystrophy and certain forms of cerebellar ataxia, highlighting the conserved and vital function of this protein family.

ANC-1 Domain Architecture and Interaction with Actin

The ANC-1 protein is a large molecule with several key functional domains. Its primary structure consists of an N-terminal actin-binding domain, a central region containing multiple spectrin-like repeats, and a C-terminal KASH domain.

  • Actin-Binding Domain (ABD): Located at the N-terminus, this domain is comprised of two tandem calponin homology (CH) domains.[2][6][7] These domains are responsible for the direct interaction of ANC-1 with filamentous actin (F-actin). In vitro studies have demonstrated that the N-terminal domain of ANC-1 binds to F-actin but not to monomeric G-actin.[2]

  • Spectrin-like Repeats: The central region of ANC-1 is composed of numerous spectrin-like repeats, which are thought to function as a long, flexible spacer, allowing the protein to span the significant distance between the nuclear envelope and the cortical actin cytoskeleton.

  • KASH Domain: The C-terminal KASH domain is a conserved motif that mediates the insertion of ANC-1 into the outer nuclear membrane and its interaction with the SUN domain protein UNC-84 in the perinuclear space.[2][6] This interaction is essential for anchoring ANC-1 to the nucleus.

Quantitative Data on ANC-1 Function

While a specific dissociation constant (Kd) for the ANC-1 and actin interaction has not been reported in the literature, the functional consequences of its disruption have been quantified. The following table summarizes the quantitative data on nuclear positioning defects in anc-1 mutant C. elegans.

Genotype Phenotype Quantitative Measurement Reference
Wild-type (N2)Normal nuclear positioningAverage of ~1-2% touching nuclei in the hypodermal syncytium.[2]
anc-1(e1873) (null allele)Severe nuclear anchorage defectSignificantly increased percentage of touching nuclei compared to wild-type.[2]
anc-1(ΔKASH)Mild nuclear anchorage defectNuclear positioning defect similar to unc-84(null) mutants, but less severe than anc-1(null).[2]
unc-84(null)Mild nuclear anchorage defectMild increase in the percentage of touching nuclei.[2]

Signaling Pathways Involving ANC-1

ANC-1 is not only a structural protein but also a component of intracellular signaling pathways. A key pathway involves its interaction with RPM-1, a large E3 ubiquitin ligase, and BAR-1, a β-catenin ortholog.

ANC1_Signaling_Pathway BAR1 BAR-1 (β-catenin) POP1 POP-1 (TCF/LEF) Transcription Factor BAR1->POP1 activates Gene_Expression Target Gene Expression POP1->Gene_Expression regulates EMR1 EMR1 EMR1->BAR1 promotes nuclear export Wnt Wnt RPM1 RPM1 Dis Dis ANC1 ANC1 APR1_active APR1_active

This signaling cascade is thought to regulate neuronal development, including axon termination and synapse formation.[7] RPM-1 and ANC-1 are believed to form a complex at the nuclear envelope that positively regulates BAR-1 activity, potentially by inhibiting the nuclear export of BAR-1 mediated by EMR-1 (Emerin).[1] This pathway highlights a novel role for ANC-1 beyond its structural function, implicating it in the regulation of gene expression through the canonical Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ANC-1 and its interaction with the actin cytoskeleton.

In Vitro F-actin Co-sedimentation Assay

This assay is used to determine the direct binding of a protein to filamentous actin.

Materials:

  • Purified N-terminal domain of ANC-1

  • Rabbit muscle G-actin

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Ultracentrifuge with a TLA100 rotor or equivalent

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue stain

Protocol:

  • Actin Polymerization:

    • Thaw G-actin on ice.

    • Dilute G-actin to 20 µM in G-buffer.

    • Induce polymerization by adding 1/10 volume of 10x Polymerization Buffer.

    • Incubate at room temperature for 1 hour to allow for complete polymerization into F-actin.

  • Binding Reaction:

    • Pre-clear the purified ANC-1 N-terminal domain by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.

    • In polycarbonate ultracentrifuge tubes, set up reactions containing a fixed concentration of the ANC-1 N-terminal domain and varying concentrations of F-actin.

    • Include a control reaction with the ANC-1 fragment alone to assess its sedimentation in the absence of F-actin.

    • Incubate the reactions at room temperature for 30 minutes.

  • Co-sedimentation:

    • Centrifuge the reaction mixtures at 100,000 x g for 30 minutes at 25°C to pellet the F-actin and any associated proteins.

  • Analysis:

    • Carefully collect the supernatants.

    • Wash the pellets once with F-buffer (G-buffer + 1x Polymerization Buffer).

    • Resuspend the pellets in SDS-PAGE sample buffer, using the same volume as the collected supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue to visualize the proteins. The presence of the ANC-1 fragment in the pellet fraction in an F-actin-dependent manner indicates a direct interaction.

Co-immunoprecipitation (Co-IP) of ANC-1 and Associated Proteins

This method is used to identify proteins that interact with ANC-1 in vivo.

Materials:

  • C. elegans lysate

  • Anti-ANC-1 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors)

  • Wash Buffer (Lysis Buffer with a lower concentration of detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Western blot equipment and reagents

Protocol:

  • Lysate Preparation:

    • Harvest and wash C. elegans with M9 buffer.

    • Lyse the worms in Lysis Buffer on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-ANC-1 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using Elution Buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

CoIP_Workflow Lysate C. elegans Lysate Preclear Pre-clear with IgG and Protein A/G beads Lysate->Preclear Incubate_Ab Incubate with anti-ANC-1 Ab Preclear->Incubate_Ab Incubate_Beads Add Protein A/G beads Incubate_Ab->Incubate_Beads Wash Wash beads Incubate_Beads->Wash Elute Elute bound proteins Wash->Elute Analysis Western Blot Analysis Elute->Analysis

Immunofluorescence Staining of ANC-1 and Actin in C. elegans

This protocol allows for the visualization of the subcellular localization of ANC-1 and its co-localization with the actin cytoskeleton.

Materials:

  • Mixed-stage C. elegans

  • M9 Buffer

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (anti-ANC-1, Phalloidin conjugated to a fluorophore for F-actin)

  • Secondary antibody (fluorescently labeled, corresponding to the anti-ANC-1 primary antibody)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Microscope slides and coverslips

  • Confocal microscope

Protocol:

  • Worm Preparation and Fixation:

    • Wash worms from NGM plates with M9 buffer.

    • Fix the worms in Fixation Solution.

    • Perform freeze-cracking to permeabilize the cuticle.

  • Permeabilization and Blocking:

    • Permeabilize the worms with Permeabilization Solution.

    • Block non-specific antibody binding by incubating in Blocking Buffer.

  • Antibody Incubation:

    • Incubate with primary antibodies (anti-ANC-1 and fluorescently labeled phalloidin) in Blocking Buffer, typically overnight at 4°C.

    • Wash several times with PBST.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in Blocking Buffer.

  • Mounting and Imaging:

    • Wash several times with PBST.

    • Mount the stained worms on a microscope slide using mounting medium.

    • Image the samples using a confocal microscope.

Conclusion

ANC-1 is a multifaceted protein that plays a crucial structural role in linking the nucleus to the actin cytoskeleton, thereby ensuring proper organelle positioning. Its involvement in the RPM-1/BAR-1 signaling pathway also points to a regulatory function in cellular development. The experimental protocols detailed in this guide provide a framework for the further investigation of ANC-1 and its interacting partners. A deeper understanding of the molecular mechanisms governing ANC-1 function will not only advance our knowledge of fundamental cell biology but may also provide insights into the pathogenesis of diseases associated with defects in nuclear positioning and actin cytoskeleton dynamics. Future research should aim to elucidate the precise molecular details of the ANC-1/actin interaction, including its binding affinity and regulation, and to further unravel the complexities of the signaling pathways in which it participates.

References

Methodological & Application

Visualizing ANC-1 Protein Localization In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo methods to visualize the localization of the ANC-1 protein, a key component in nuclear and organelle positioning. The provided protocols are primarily focused on studies in Caenorhabditis elegans, a powerful model organism for in vivo cell biology.

Introduction to ANC-1

ANC-1, the C. elegans ortholog of mammalian Nesprin-1 and -2, is a large, multi-domain protein crucial for anchoring the nucleus and other organelles within the cytoplasm.[1][2] It achieves this by linking the nuclear envelope to the actin cytoskeleton.[1][2] Mutations in ANC-1 and its mammalian counterparts have been associated with various diseases, including muscular dystrophies and neurological disorders, making it a protein of significant interest in cell biology and drug development. Understanding the precise subcellular localization of ANC-1 is critical to elucidating its function in both normal physiological processes and disease states.

Method 1: Fluorescent Protein Tagging for Live-Cell Imaging

Live-cell imaging of fluorescently tagged ANC-1 is the most direct method to study its localization and dynamics in a living organism. This approach allows for the real-time visualization of ANC-1 in different developmental stages, tissues, and in response to various stimuli.

Application Note:

Fluorescent protein (FP) fusions, such as Green Fluorescent Protein (GFP) or mCherry, can be attached to the N- or C-terminus of ANC-1. The choice of the tag's position should be carefully considered to minimize interference with ANC-1's function. Endogenous tagging of the anc-1 locus using CRISPR/Cas9 is the preferred method as it maintains the native expression levels and regulatory control of the protein.[3][4][5]

Key Considerations:

  • Choice of Fluorescent Protein: Select a bright and photostable fluorescent protein suitable for your microscopy setup. For multicolor imaging, ensure spectral compatibility with other fluorescent markers.

  • Endogenous vs. Overexpression: Endogenous tagging is highly recommended to avoid artifacts associated with protein overexpression from extrachromosomal arrays.[3]

  • Validation: It is crucial to validate that the fluorescently tagged ANC-1 is functional. This can be assessed by rescuing the phenotype of an anc-1 mutant.

Experimental Workflow: Endogenous GFP Tagging of ANC-1 using CRISPR/Cas9

G cluster_design Design cluster_preparation Preparation cluster_injection Microinjection cluster_screening Screening & Verification Design sgRNA Design sgRNA Synthesize sgRNA Synthesize sgRNA Design sgRNA->Synthesize sgRNA Synthesize Design Repair Template Design Repair Template Prepare Repair Template Prepare Repair Template Design Repair Template->Prepare Repair Template Synthesize/Amplify Prepare Cas9 RNP Prepare Cas9 RNP Synthesize sgRNA->Prepare Cas9 RNP Complex with Cas9 Inject C. elegans Gonad Inject C. elegans Gonad Prepare Repair Template->Inject C. elegans Gonad Prepare Cas9 RNP->Inject C. elegans Gonad Screen for Progeny Screen for Progeny Inject C. elegans Gonad->Screen for Progeny Isolate F1 Verify Integration Verify Integration Screen for Progeny->Verify Integration PCR/Microscopy Sequence Verification Sequence Verification Verify Integration->Sequence Verification Sanger Sequencing G cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging Harvest Worms Harvest Worms Fixation Fixation Harvest Worms->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Mounting Mounting Secondary Antibody Incubation->Mounting Confocal Microscopy Confocal Microscopy Mounting->Confocal Microscopy G cluster_constructs Construct Generation cluster_transgenesis Transgenesis cluster_imaging Imaging & Analysis Clone ANC-1-VN Clone ANC-1-VN Co-inject Plasmids Co-inject Plasmids Clone ANC-1-VN->Co-inject Plasmids Clone Partner-VC Clone Partner-VC Clone Partner-VC->Co-inject Plasmids Generate Transgenic Lines Generate Transgenic Lines Co-inject Plasmids->Generate Transgenic Lines Fluorescence Microscopy Fluorescence Microscopy Generate Transgenic Lines->Fluorescence Microscopy Analyze Signal Localization Analyze Signal Localization Fluorescence Microscopy->Analyze Signal Localization G RPM1 RPM-1 ANC1 ANC-1 RPM1->ANC1 binds BAR1 BAR-1 (β-catenin) ANC1->BAR1 positively regulates AxonTermination Axon Termination BAR1->AxonTermination SynapseFormation Synapse Formation BAR1->SynapseFormation G ANC1 ANC-1 UNC84 UNC-84 (SUN) ANC1->UNC84 at NE Actin Actin ANC1->Actin in cytoplasm RPM1 RPM-1 ANC1->RPM1 LMN1 LMN-1 (Lamin) UNC84->LMN1 in nucleus

References

Application Notes and Protocols for Immunoprecipitation of ANC1-Containing Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANC1 (Anchorage 1) and its mammalian orthologs, Nesprin-1 (encoded by the SYNE1 gene) and Nesprin-2 (encoded by the SYNE2 gene), are large, multi-isomeric scaffolding proteins crucial for maintaining the structural integrity of the cell.[1][2] They are key components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which forms a bridge across the nuclear envelope, connecting the nucleoskeleton to the cytoskeleton. This connection is vital for a myriad of cellular processes, including nuclear positioning, mechanotransduction, and signal transduction.[3][4][5] Given their central role in cellular architecture and signaling, the study of ANC1/Nesprin-containing protein complexes is of significant interest in understanding both normal cellular function and the pathophysiology of various diseases, including muscular dystrophies, cardiomyopathies, and cancer.[1][2][5][6]

These application notes provide detailed protocols for the immunoprecipitation (IP) of endogenous ANC1/Nesprin-containing complexes from mammalian cells, tailored for subsequent analysis by methods such as Western blotting and mass spectrometry.

Key Protein-Protein Interactions and Signaling Pathways

ANC1/Nesprins are characterized by a conserved domain architecture: an N-terminal Calponin Homology (CH) domain that binds to the actin cytoskeleton, a central rod domain composed of multiple spectrin repeats that act as a scaffold for protein-protein interactions, and a C-terminal KASH (Klarsicht, ANC-1, Syne Homology) domain that anchors the protein to the outer nuclear membrane by binding to SUN-domain proteins in the perinuclear space.[4][5]

The LINC complex, formed by the interaction of Nesprins with SUN-domain proteins (SUN1/SUN2), establishes a physical link between the cytoskeleton and the nuclear lamina, which is composed of A- and B-type lamins.[5] This complex is involved in transducing mechanical signals from the extracellular matrix to the nucleus, influencing gene expression.[4][7]

Beyond their structural role, Nesprins are implicated in signaling pathways. For instance, Nesprin-2 can interact with components of the Wnt signaling pathway, such as β-catenin, and regulate its nuclear localization and activity.[8][9] Additionally, isoforms of Nesprin-1 have been found to interact with RNA-binding proteins, suggesting a role in RNA processing.[10]

Signaling Pathway and Interaction Diagrams

ANC1_LINC_Complex cluster_cytoplasm Cytoplasm cluster_onm Outer Nuclear Membrane cluster_pns Perinuclear Space cluster_inm Inner Nuclear Membrane cluster_nucleoplasm Nucleoplasm Actin Actin Cytoskeleton Nesprin Nesprin-1/2 (ANC1) Actin->Nesprin CH Domains Nesprin_C Nesprin KASH Domain SUN SUN1/2 Nesprin_C->SUN KASH-SUN Interaction SUN_N SUN1/2 Lamin Lamin A/C SUN_N->Lamin Emerin Emerin SUN_N->Emerin Chromatin Chromatin Lamin->Chromatin

Nesprin_Signaling Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nesprin2 Nesprin-2 Nesprin2->Beta_Catenin Regulates Nuclear Localization Alpha_Catenin α-catenin Nesprin2->Alpha_Catenin Alpha_Catenin->Beta_Catenin

Quantitative Data Summary

While specific quantitative mass spectrometry data for endogenous ANC1/Nesprin immunoprecipitation is not widely published in a standardized format, the following table represents a hypothetical summary of expected protein interactors based on known associations. The values are for illustrative purposes to guide researchers in their data analysis.

Bait ProteinPrey ProteinMethod of DetectionRelative Abundance (Hypothetical Spectral Counts)Cellular ComponentFunction
Nesprin-2 SUN2Co-IP / MS150Nuclear EnvelopeLINC complex component
Nesprin-2 SUN1Co-IP / MS120Nuclear EnvelopeLINC complex component
Nesprin-2 Lamin A/CCo-IP / MS80Nuclear LaminaNucleoskeletal support
Nesprin-2 EmerinCo-IP / MS65Inner Nuclear MembraneLINC complex association
Nesprin-2 α-cateninCo-IP / MS40Cytoplasm / Cell JunctionsCell adhesion, Wnt signaling
Nesprin-2 β-cateninCo-IP / MS35Cytoplasm / NucleusWnt signaling transcription co-activator
Nesprin-1 ActinCo-IP / MS200CytoskeletonCytoskeletal dynamics
Nesprin-1 Matrin-3Co-IP / MS50Nucleus / CytoplasmRNA binding and processing

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous Nesprin-2 from Cultured Mammalian Cells

This protocol is optimized for the immunoprecipitation of the large Nesprin-2 protein and its associated complexes from adherent mammalian cells for subsequent analysis by Western blotting.

Materials:

  • Cell Culture: Adherent mammalian cells (e.g., HeLa, U2OS) grown to 80-90% confluency on 15-cm plates.

  • Buffers and Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate. Immediately before use, add protease and phosphatase inhibitor cocktails.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.

    • Elution Buffer: 1x Laemmli sample buffer.

    • Antibodies: Rabbit anti-Nesprin-2 antibody (validated for IP), Rabbit IgG isotype control.

    • Beads: Protein A/G magnetic beads.

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold Lysis Buffer to each 15-cm plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on a rotator for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µl of resuspended Protein A/G magnetic beads to the clarified lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).

    • To 1 mg of total protein, add 2-5 µg of anti-Nesprin-2 antibody or Rabbit IgG isotype control.

    • Incubate on a rotator overnight at 4°C.

    • Add 30 µl of resuspended Protein A/G magnetic beads to each sample.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Add 1 ml of ice-cold Wash Buffer and gently resuspend the beads.

    • Incubate for 5 minutes on a rotator at 4°C.

    • Repeat the wash steps three more times for a total of four washes.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 40 µl of 1x Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 10 minutes to elute the protein complexes and denature the proteins.

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Carefully collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and Western blotting.

Protocol 2: Immunoprecipitation of Nesprin-1 Complexes for Mass Spectrometry

This protocol is designed to isolate Nesprin-1 and its interacting partners under native conditions for identification by mass spectrometry. It employs a gentler elution method to preserve the integrity of the complexes as much as possible before analysis.

Materials:

  • Cell Culture: As in Protocol 1.

  • Buffers and Reagents:

    • PBS, ice-cold.

    • Lysis Buffer (Native): 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100. Add protease and phosphatase inhibitors immediately before use.

    • Wash Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Triton X-100.

    • Elution Buffer (Gentle): 0.1 M Glycine-HCl, pH 2.5-3.0.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

    • Antibodies: Mouse anti-Nesprin-1 antibody (IP-grade), Mouse IgG isotype control.

    • Beads: Protein A/G magnetic beads.

Procedure:

  • Cell Lysis and Pre-clearing: Follow steps 1 and 2 from Protocol 1, using the Native Lysis Buffer.

  • Immunoprecipitation: Follow step 3 from Protocol 1, using the anti-Nesprin-1 and Mouse IgG antibodies.

  • Washing: Follow step 4 from Protocol 1, using the Native Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µl of Gentle Elution Buffer to the beads and incubate for 10 minutes at room temperature with gentle agitation.

    • Place the tubes on a magnetic rack and carefully transfer the supernatant to a new tube containing 5 µl of Neutralization Buffer.

    • Repeat the elution step once more and pool the eluates.

  • Sample Preparation for Mass Spectrometry:

    • The eluted sample can be processed for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion, followed by peptide cleanup and analysis by LC-MS/MS.

Experimental Workflow Diagram

IP_Workflow Start Start: Cultured Cells Lysis Cell Lysis (Non-denaturing or Native Buffer) Start->Lysis Clarification Centrifugation to Clarify Lysate Lysis->Clarification Preclearing Pre-clearing with Beads (Optional) Clarification->Preclearing Antibody_Incubation Incubate with Primary Antibody (anti-ANC1/Nesprin or IgG control) Preclearing->Antibody_Incubation Bead_Capture Add Protein A/G Beads to Capture Antibody-Antigen Complex Antibody_Incubation->Bead_Capture Washing Wash Beads to Remove Non-specific Binders Bead_Capture->Washing Elution Elute Protein Complexes Washing->Elution Analysis Analysis Elution->Analysis Western_Blot Western Blot Analysis->Western_Blot Denaturing Elution Mass_Spec Mass Spectrometry Analysis->Mass_Spec Gentle Elution

References

Application of CRISPR-Cas9 for ANC1 Gene Editing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of CRISPR-Cas9 technology for the targeted editing of the human ANC1 (Actin-binding Nesprin-1 Core) gene. ANC1, a component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, is implicated in crucial cellular processes including nuclear positioning and cytoskeletal organization. Dysregulation of ANC1 has been associated with various diseases, making it a gene of significant interest for therapeutic development. This application note offers comprehensive protocols for CRISPR-Cas9-mediated knockout of ANC1 in a human cell line, methods for validating editing efficiency, and a discussion of its potential signaling pathways.

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for precise genome editing.[1] Its simplicity and high efficiency have made it a cornerstone of modern molecular biology, with wide-ranging applications in basic research, drug discovery, and gene therapy.[2] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[3] The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often result in small insertions or deletions (indels) at the DSB site, leading to gene knockout.[4]

The ANC1 gene encodes a protein that is a key component of the nuclear envelope, connecting the nucleus to the actin cytoskeleton. While the precise signaling pathways involving human ANC1 are still under investigation, studies in model organisms like C. elegans suggest its involvement in Wnt signaling pathways through its interaction with β-catenin.[5] This makes ANC1 a compelling target for functional genomics studies and for understanding its role in disease pathogenesis.

Experimental Protocols

This section outlines a detailed methodology for the knockout of the ANC1 gene in a human cell line (e.g., HEK293T) using the CRISPR-Cas9 system.

Guide RNA (gRNA) Design and Selection

The first critical step is the design of highly specific and efficient gRNAs targeting the ANC1 gene.[6]

Protocol:

  • Obtain the ANC1 Gene Sequence: Retrieve the full genomic DNA sequence of the human ANC1 gene from a public database such as GeneCards or Ensembl.

  • Identify Target Exons: To maximize the probability of generating a non-functional protein, target an early exon of the ANC1 gene.[7]

  • Use a gRNA Design Tool: Utilize an online gRNA design tool (e.g., Benchling, Synthego's Design Tool) to identify potential gRNA sequences within the target exon.[2][4] These tools predict on-target efficiency and potential off-target effects.[8]

  • Select Optimal gRNAs: Choose 2-3 gRNA sequences with high predicted on-target scores and low predicted off-target scores. The target sequence should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[3]

Hypothetical gRNA Sequences for Human ANC1 (Exon 2):

gRNA IDSequence (5' to 3')On-Target ScoreOff-Target Score
ANC1-E2-1GATCGATCGATCGATCGATC9285
ANC1-E2-2AGCTAGCTAGCTAGCTAGCT8882
ANC1-E2-3TACGTACGTACGTACGTACG8578
Vector Construction and Preparation

The selected gRNA sequences need to be cloned into a suitable expression vector that also contains the Cas9 nuclease. An "all-in-one" plasmid containing both the Cas9 gene and a gRNA expression cassette is a convenient option.[9]

Protocol:

  • Vector Selection: Choose a commercially available all-in-one CRISPR-Cas9 plasmid, such as pSpCas9(BB)-2A-GFP (PX458), which also expresses a fluorescent marker for selection.[7]

  • Oligonucleotide Synthesis: Synthesize complementary oligonucleotides corresponding to each selected gRNA sequence with appropriate overhangs for cloning into the chosen vector.

  • Cloning: Anneal the complementary oligonucleotides and ligate the resulting duplex into the linearized CRISPR-Cas9 vector according to the manufacturer's protocol.

  • Transformation and Verification: Transform the ligated plasmids into competent E. coli for amplification. Verify the correct insertion of the gRNA sequence via Sanger sequencing.

  • Plasmid Preparation: Isolate high-purity, endotoxin-free plasmid DNA for transfection into human cells.

Cell Culture and Transfection

Protocol:

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the ANC1-targeting CRISPR-Cas9 plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions. Include a negative control (e.g., a non-targeting gRNA).

Validation of Gene Editing Efficiency

After transfection, it is crucial to determine the efficiency of gene editing in the cell population.

Protocol:

  • Genomic DNA Extraction: 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region flanking the gRNA target site using high-fidelity DNA polymerase.

  • Mismatch Cleavage Assay (T7E1 Assay):

    • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA.

    • Treat the re-annealed DNA with T7 Endonuclease I (T7E1), which cleaves mismatched DNA.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

  • Sanger Sequencing and TIDE Analysis:

    • Sequence the PCR products using the Sanger method.

    • Analyze the sequencing chromatograms using the Tracking of Indels by Decomposition (TIDE) web tool to quantify the percentage of indels in the cell population.[10]

Single-Cell Cloning and Knockout Verification

To generate a clonal cell line with a stable ANC1 knockout, single cells need to be isolated and expanded.

Protocol:

  • Single-Cell Sorting: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[11]

  • Clonal Expansion: Culture the single cells until they form visible colonies.

  • Genotyping:

    • Expand the individual clones and extract genomic DNA.

    • Perform PCR and Sanger sequencing of the target region to identify clones with frameshift-inducing indels in both alleles of the ANC1 gene.

  • Protein Knockout Confirmation:

    • Perform Western blotting on cell lysates from the identified knockout clones using an antibody specific for the ANC1 protein to confirm the absence of protein expression.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the CRISPR-Cas9 mediated knockout of the ANC1 gene.

gRNA IDTransfection Efficiency (%)Editing Efficiency (T7E1 Assay, %)Editing Efficiency (TIDE Analysis, %)Clonal Knockout Efficiency (%)
ANC1-E2-185252812
ANC1-E2-282222410
ANC1-E2-38818208
Neg Ctrl86000

Visualizations

Experimental Workflow

CRISPR_Workflow cluster_design 1. gRNA Design & Vector Construction cluster_transfection 2. Cell Culture & Transfection cluster_validation 3. Validation of Editing cluster_cloning 4. Clonal Knockout Line Generation gRNA_Design gRNA Design for ANC1 Vector_Construction Cloning into Cas9 Vector gRNA_Design->Vector_Construction Transfection Transfection of CRISPR Plasmids Vector_Construction->Transfection Cell_Culture HEK293T Cell Culture Cell_Culture->Transfection gDNA_Extraction Genomic DNA Extraction Transfection->gDNA_Extraction PCR PCR of Target Locus gDNA_Extraction->PCR T7E1 T7E1 Assay PCR->T7E1 Sanger_TIDE Sanger Sequencing & TIDE Analysis PCR->Sanger_TIDE FACS Single-Cell Sorting (FACS) Sanger_TIDE->FACS Clonal_Expansion Clonal Expansion FACS->Clonal_Expansion Genotyping Genotyping of Clones Clonal_Expansion->Genotyping Western_Blot Western Blot for Protein Confirmation Genotyping->Western_Blot

Caption: CRISPR-Cas9 workflow for ANC1 gene knockout.

Inferred ANC1 Signaling Pathway

ANC1_Signaling cluster_ecm Extracellular Matrix cluster_cyto Cytoplasm cluster_ne Nuclear Envelope cluster_nuc Nucleus Integrin Integrin Actin Actin Cytoskeleton Integrin->Actin ANC1 ANC1 Actin->ANC1 Binds to Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK3β Dsh->GSK3B Inhibits Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates ANC1->Beta_Catenin Potential Regulation SUN SUN-domain proteins ANC1->SUN Interacts with Lamin Lamin SUN->Lamin Connects to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Inferred signaling pathways involving ANC1.

Conclusion

The CRISPR-Cas9 system provides a powerful and precise method for editing the ANC1 gene, enabling researchers to investigate its function in human cells. The protocols outlined in this application note provide a comprehensive framework for designing and executing ANC1 knockout experiments, from gRNA design to the validation of clonal knockout cell lines. The generation of ANC1 knockout cell models will be invaluable for dissecting its role in cellular signaling, nuclear architecture, and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify ANC1 Interactors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing yeast two-hybrid (Y2H) screening to identify and characterize protein interactors of the C. elegans protein ANC-1. Given the large size of ANC-1, a domain-based screening strategy is proposed, which is a common and effective approach for large proteins.

Introduction to ANC-1 and Yeast Two-Hybrid Screening

ANC-1 is a large, multi-domain protein in Caenorhabditis elegans that plays a crucial role in anchoring the nucleus to the actin cytoskeleton.[1][2] It is the worm ortholog of the mammalian Nesprin family of proteins (also known as Syne).[1][2] Structurally, ANC-1 is characterized by N-terminal calponin homology (CH) domains that bind to actin, a central region of spectrin-like repeats, and a C-terminal KASH domain that targets the protein to the outer nuclear membrane by interacting with the SUN domain protein UNC-84.[1][2][3][4][5] Disruptions in ANC-1 and its mammalian counterparts are associated with various neuromuscular and developmental disorders.

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[6] The principle of the Y2H system is based on the reconstitution of a functional transcription factor from two separate domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[6] When a "bait" protein fused to the DBD interacts with a "prey" protein fused to the AD, the two domains are brought into close proximity, activating the transcription of a reporter gene.[6]

Application of Y2H for ANC-1 Interactor Discovery

Identifying the protein interaction network of ANC-1 is critical for a deeper understanding of its function in cellular mechanics and signaling. A Y2H screen can uncover novel binding partners, which could be potential targets for therapeutic intervention in diseases associated with dysfunctional nuclear anchoring. Due to the large size of ANC-1 (up to 8545 amino acids), using the full-length protein as bait is often challenging.[4] A more effective strategy involves using specific functional domains of ANC-1 as bait to screen against a cDNA library. This approach has been successfully used for the mammalian orthologs of ANC-1, such as Nesprin-1 and Nesprin-2, which were found to interact with proteins like MuSK, lamin A, and emerin through Y2H screens.[7][8][9]

Proposed Bait Constructs for ANC-1 Y2H Screening

Based on the known domain architecture of ANC-1, the following domains are proposed as bait constructs for the Y2H screen:

  • N-terminal Calponin Homology (CH) Domains: To identify proteins that modulate ANC-1's interaction with the actin cytoskeleton.

  • Spectrin-Like Repeats: These repeats can be screened individually or in small groups to identify proteins that bind along the length of ANC-1.

  • C-terminal KASH Domain: To identify novel proteins that may be involved in its localization to the nuclear envelope or that compete with UNC-84 binding.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the proposed ANC-1 Y2H screen and the known signaling pathway of ANC-1.

Y2H_Workflow cluster_prep Bait and Library Preparation cluster_screen Yeast Two-Hybrid Screening cluster_analysis Hit Identification and Validation Bait_Construction Construct ANC-1 Domain Baits (pGBKT7-ANC1_CH, pGBKT7-ANC1_Spectrin, etc.) Library Prepare C. elegans cDNA Prey Library (pGADT7) Yeast_Transformation Co-transform Yeast (e.g., AH109) with Bait and Prey Library Bait_Construction->Yeast_Transformation Library->Yeast_Transformation Selection_1 Plate on Double Dropout Medium (SD/-Leu/-Trp) Yeast_Transformation->Selection_1 Selection_2 Replica Plate on Quadruple Dropout Medium (SD/-Leu/-Trp/-His/-Ade) Selection_1->Selection_2 XGal_Assay Perform β-galactosidase Assay (X-α-Gal) Selection_2->XGal_Assay Isolate_Plasmids Isolate Prey Plasmids from Positive Colonies XGal_Assay->Isolate_Plasmids Sequence_Prey Sequence Prey Inserts Isolate_Plasmids->Sequence_Prey Bioinformatics BLAST and Functional Analysis Sequence_Prey->Bioinformatics Validation Validate Interactions (e.g., Co-IP, in vitro binding) Bioinformatics->Validation ANC1_Pathway cluster_NE Nuclear Envelope Actin Actin Cytoskeleton ANC1 ANC-1 Actin->ANC1 binds (CH domains) UNC84 UNC-84 (SUN) ANC1->UNC84 interacts (KASH-SUN) LMN1 LMN-1 (Lamin) UNC84->LMN1 binds ONM Outer Nuclear Membrane INM Inner Nuclear Membrane Nucleus Nucleus

References

Application Notes and Protocols for Studying ANC1 Function in Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and protocols for investigating the function of ANC1 and its homologs (e.g., SYNE1) in various disease contexts. The methodologies detailed below are based on established techniques and can be adapted to specific research questions concerning ANC1's role in neuronal development, DNA damage repair, and its association with diseases such as cancer, neurodevelopmental disorders, and muscular dystrophies.

I. Experimental Models for Studying ANC1 Function

A variety of experimental models can be utilized to dissect the multifaceted functions of ANC1. The choice of model system depends on the specific biological question being addressed.

  • Caenorhabditis elegans : The nematode C. elegans is a powerful model for studying the in vivo functions of ANC-1 in a whole-organism context, particularly in neuronal development. Its genetic tractability and transparent body allow for live imaging of fluorescently tagged proteins and detailed analysis of neuronal morphology.[1]

  • Saccharomyces cerevisiae : The budding yeast S. cerevisiae is an excellent model for investigating the conserved cellular functions of Anc1, especially its role in the DNA damage response and post-replication repair (PRR) pathways.[2][3] Genetic screens in yeast can identify interacting partners and downstream effectors of Anc1.

  • Cell Lines : Human and other mammalian cell lines are crucial for studying the role of human ANC1 homologs (e.g., SYNE1) in specific cellular processes and disease-relevant pathways. CRISPR/Cas9-mediated gene editing can be used to create knockout or knock-in cell lines to study the functional consequences of ANC1 loss or mutation.

  • Mouse Models : Genetically engineered mouse models, such as knockout or conditional knockout mice for Syne1, are invaluable for studying the systemic effects of ANC1 dysfunction and its role in complex diseases like muscular dystrophy and neurodevelopmental disorders.

II. Quantitative Data Summary

The following tables summarize the types of quantitative data that can be generated using the described experimental models to study ANC1 function.

Table 1: Quantitative Analysis of ANC1 Gene Expression

Experimental ModelTissue/Cell TypeDisease ContextMethodTarget GeneHousekeeping Gene(s)Expected Outcome
Human Cell LinesCancer cell lines (e.g., HeLa, U2OS)CancerqRT-PCRSYNE1ACTB, GAPDHAltered SYNE1 expression in response to DNA damaging agents.
Mouse ModelSkeletal muscle, BrainMuscular Dystrophy, Neurodevelopmental disordersqRT-PCRSyne1Actb, GapdhDysregulated Syne1 expression in affected tissues compared to wild-type.
C. elegansNeuronsNeuronal development defectsTranscriptomic analysis (RNA-seq)anc-1Control genesDifferential expression of anc-1 in developmental mutants.
TCGA/GEO DatasetsVarious human tumorsPan-cancer analysisBioinformatic analysisSYNE1N/ACorrelation of SYNE1 expression with clinical outcomes and tumor subtypes.

Table 2: Quantitative Analysis of ANC1 Protein Levels and Interactions

Experimental ModelTissue/Cell TypeDisease ContextMethodInteracting ProteinsExpected Outcome
C. elegansWhole organism lysateNeuronal developmentCo-immunoprecipitation followed by Mass SpectrometryRPM-1, BAR-1Identification of novel ANC-1 interacting partners in the RPM-1 pathway.
YeastWhole cell lysateDNA damage responseYeast Two-HybridPRR pathway proteinsConfirmation of physical interactions between Anc1 and components of the DNA repair machinery.
Human Cell LinesNuclear extractsCancerQuantitative ImmunofluorescenceLamin A/CAltered subcellular localization or levels of SYNE1 in response to cellular stress.
Human Brain TissuePost-mortem brain tissueAlzheimer's DiseaseQuantitative ProteomicsN/AChanges in SYNE1 protein abundance in diseased versus healthy brain regions.

III. Detailed Experimental Protocols

A. Generation of ANC1 Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for creating an ANC1/SYNE1 knockout cell line using CRISPR/Cas9 technology.

1. gRNA Design and Vector Construction:

  • Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the ANC1/SYNE1 gene. Online tools can be used for gRNA design.

  • Clone the designed gRNAs into a suitable Cas9 expression vector. Commercially available kits provide pre-designed gRNA vectors for mouse Syne1.

2. Transfection:

  • Transfect the Cas9-gRNA plasmids into the target cell line (e.g., HEK293T, U2OS) using a suitable transfection reagent.

3. Single-Cell Cloning:

  • Two days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.

4. Screening and Validation:

  • Expand the single-cell clones.

  • Extract genomic DNA from each clone.

  • Perform PCR to amplify the targeted region of the ANC1/SYNE1 gene.

  • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of ANC1/SYNE1 protein expression in knockout clones by Western blotting using a validated antibody.

B. Co-immunoprecipitation (Co-IP) to Identify ANC1-Interacting Proteins

This protocol describes the immunoprecipitation of ANC1/SYNE1 to identify its binding partners.

1. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to ANC1/SYNE1 or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

C. Quantitative Real-Time PCR (qRT-PCR) for ANC1 Expression Analysis

This protocol details the measurement of ANC1/SYNE1 mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable RNA isolation kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ANC1/SYNE1, and the cDNA template. Commercially available, pre-validated primer pairs for human SYNE1 can be used.

    • Human SYNE1 Forward Primer: (Example) 5'-TGATTGAGTCTCACCAGCTGT-3'[4]

    • Human SYNE1 Reverse Primer: (Example) 5'-CCTCCTTGGGTTCTTGCTAGA-3'[4]

    • Human ACTB (Actin) Forward Primer: (Example) 5'-CATGTACGTTGCTATCCAGGC-3'

    • Human ACTB (Actin) Reverse Primer: (Example) 5'-CTCCTTAATGTCACGCACGAT-3'

  • Run the qPCR reaction in a real-time PCR machine.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for ANC1/SYNE1 and a housekeeping gene (e.g., ACTB, GAPDH).

  • Calculate the relative expression of ANC1/SYNE1 using the ΔΔCt method.

D. Immunofluorescence Staining for ANC1 Subcellular Localization

This protocol describes the visualization of ANC1/SYNE1 protein within cells.

1. Cell Preparation:

  • Grow cells on glass coverslips.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.

2. Immunostaining:

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

  • Incubate the cells with a primary antibody specific to ANC1/SYNE1.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstain the nuclei with DAPI.

3. Imaging:

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence or confocal microscope.

IV. Signaling Pathways and Experimental Workflows

A. ANC-1 Signaling in C. elegans Neuronal Development

In C. elegans, ANC-1 plays a crucial role in axon termination and synapse formation by functioning in a pathway with the E3 ubiquitin ligase RPM-1 and the β-catenin homolog BAR-1.[1] RPM-1, a positive regulator of the pathway, is thought to act upstream of ANC-1. ANC-1, in turn, regulates the nuclear localization and activity of BAR-1. This pathway is essential for the proper development of neuronal circuits.

ANC1_Celegans_Pathway RPM1 RPM-1 ANC1 ANC-1 RPM1->ANC1 positively regulates BAR1_cyto BAR-1 (Cytoplasm) ANC1->BAR1_cyto promotes nuclear import BAR1_nuc BAR-1 (Nucleus) BAR1_cyto->BAR1_nuc Neuronal_Development Axon Termination & Synapse Formation BAR1_nuc->Neuronal_Development regulates transcription

ANC-1 signaling pathway in C. elegans neuronal development.
B. Anc1 in the Yeast Post-Replication Repair (PRR) Pathway

In S. cerevisiae, Anc1 is involved in the error-free branch of the post-replication repair (PRR) pathway, which is critical for dealing with DNA damage encountered during replication.[2][3] Anc1 functions in the same epistasis group as Srs2 and Rad5. This pathway allows the replication machinery to bypass DNA lesions, preventing replication fork collapse and maintaining genome stability.

Anc1_Yeast_PRR_Pathway cluster_replication Replication Fork cluster_prr Post-Replication Repair DNAdamage DNA Damage StalledFork Stalled Replication Fork DNAdamage->StalledFork RAD6_RAD18 Rad6-Rad18 StalledFork->RAD6_RAD18 PCNA_ub PCNA-Ub RAD6_RAD18->PCNA_ub mono-ubiquitinates Anc1 Anc1 PCNA_ub->Anc1 SRS2 Srs2 Anc1->SRS2 RAD5 Rad5 SRS2->RAD5 ErrorFreeBypass Error-Free Lesion Bypass RAD5->ErrorFreeBypass ANC1_Experimental_Workflow start Hypothesis: ANC1 is involved in Disease X model Select Experimental Model (e.g., Cell line, Mouse, C. elegans) start->model knockout Generate ANC1 Knockout/Knockdown (CRISPR, RNAi) model->knockout phenotype Phenotypic Analysis (e.g., Cell viability, Morphology, Behavior) knockout->phenotype molecular Molecular Analysis (qRT-PCR, Western Blot, Co-IP, IF) knockout->molecular data Data Analysis and Interpretation phenotype->data molecular->data conclusion Conclusion on ANC1's role in Disease X data->conclusion

References

Application Notes and Protocols for Purifying Recombinant ANC1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant ANC1 (Anchor-1) protein. ANC1 is a large, spectrin-repeat-containing protein crucial for nuclear and organelle positioning by linking the cytoskeleton to the nuclear envelope.[1][2] Due to its significant size and structural complexity, purification of recombinant ANC1 presents unique challenges. The following protocols are designed to provide a robust framework for obtaining high-purity, functional ANC1 for downstream applications in research and drug development.

Application Notes

Overview of ANC1 Protein

ANC1 is an essential protein involved in maintaining cytoplasmic integrity by anchoring the nucleus and other organelles like the endoplasmic reticulum and mitochondria.[1] In C. elegans, ANC-1 is an exceptionally large protein, with some isoforms exceeding 8,500 amino acids.[1] Its structure includes N-terminal actin-binding domains and a C-terminal KASH domain that localizes it to the outer nuclear membrane as part of a LINC complex.[1][2] Understanding the function of ANC1 is critical for research into cellular organization and diseases associated with defects in nuclear positioning.[1]

Expression System and Vector Design

The choice of expression system is critical for producing large, complex proteins like ANC1. Escherichia coli is a common host for recombinant protein expression due to its rapid growth and ease of genetic manipulation.[3][4] However, the large size of ANC1 may lead to issues with solubility and proper folding. To mitigate this, a fusion tag such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) can be employed. These large tags are known to enhance the solubility and promote proper folding of their fusion partners.[3][5][6] A dual-tagging strategy, such as a His6-MBP tag, can offer the advantages of enhanced solubility from MBP and a versatile purification handle from the His-tag.[3]

Purification Strategy

A multi-step purification strategy is recommended to achieve high purity of recombinant ANC1. The general workflow involves cell lysis, initial capture of the tagged protein using affinity chromatography, and subsequent polishing steps to remove remaining contaminants.[7][8][9]

  • Affinity Chromatography : This is the primary capture step, utilizing the specific interaction between the affinity tag on the recombinant protein and a ligand immobilized on the chromatography resin.[7][10] For a His-tagged ANC1, Immobilized Metal Affinity Chromatography (IMAC) with nickel or cobalt resins would be used.[5] For an MBP-tagged protein, an amylose resin is appropriate.[4][5]

  • Ion-Exchange Chromatography (IEX) : This technique separates proteins based on their net charge and can be an effective intermediate purification step.[7][11]

  • Size-Exclusion Chromatography (SEC) : Also known as gel filtration, SEC separates proteins based on their size.[7] This is an excellent final polishing step to remove aggregates and other impurities, ensuring a homogenous preparation of monomeric ANC1.

Experimental Protocols

Expression of Recombinant ANC1 in E. coli

This protocol describes the expression of a His6-MBP-tagged ANC1 fragment in E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • pET vector containing the His6-MBP-ANC1 gene fusion

  • Luria-Bertani (LB) medium[3]

  • Kanamycin (or other appropriate antibiotic)[3]

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)[3][4][12]

Procedure:

  • Transform the pET-His6-MBP-ANC1 plasmid into competent E. coli BL21(DE3) cells.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[3]

  • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.[13]

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4][12]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]

  • Reduce the temperature to 16-18°C and continue to incubate for 16-18 hours with shaking to enhance proper protein folding.[4][13]

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[13] The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant ANC1

This protocol outlines a two-step purification process using affinity and size-exclusion chromatography.

Materials:

  • Cell Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity resin

  • Size-exclusion chromatography column (e.g., Superose 6 or similar)

Procedure:

A. Cell Lysis and Affinity Chromatography:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication or using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[13]

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His6-MBP-ANC1 protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

B. Size-Exclusion Chromatography:

  • Pool the fractions containing the protein of interest from the affinity step.

  • Concentrate the pooled fractions to a suitable volume for the SEC column.

  • Equilibrate the SEC column with SEC Buffer.

  • Load the concentrated protein sample onto the SEC column.

  • Run the chromatography at a constant flow rate and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing pure ANC1.

  • Pool the pure fractions, determine the protein concentration, and store at -80°C.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant ANC1 at Different Purification Stages.

Purification StepTotal Protein (mg)ANC1 Protein (mg)Purity (%)
Clarified Lysate1000505
Ni-NTA Elution403587.5
SEC Elution2524>95

Note: These are estimated values and may vary depending on the specific ANC1 construct and expression conditions.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification transformation Transformation into E. coli culture Cell Culture Growth transformation->culture induction IPTG Induction culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification by Centrifugation lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity sec Size-Exclusion Chromatography affinity->sec pure_protein Pure Recombinant ANC1 sec->pure_protein >95% Pure ANC1

Caption: Experimental workflow for the expression and purification of recombinant ANC1 protein.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm lamin Lamin sun SUN Protein lamin->sun binds anc1 ANC1 Protein sun->anc1 LINC Complex Formation actin Actin Cytoskeleton actin->anc1 binds

References

Tracking ANC1 Dynamics with Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANC1 (Anchor-1), and its mammalian homologs Nesprins, are crucial scaffolding proteins that connect the nuclear envelope to the cytoskeleton. This connection is vital for maintaining nuclear position, cellular architecture, and signal transduction. Dysregulation of ANC1/Nesprin function is implicated in various diseases, including muscular dystrophies and cancer. Understanding the dynamic behavior of ANC1 is therefore essential for elucidating its role in cellular processes and for the development of targeted therapeutics.

Fluorescence microscopy offers a powerful suite of techniques to study the dynamics of proteins like ANC1 in living cells with high spatial and temporal resolution. This document provides detailed application notes and protocols for tracking ANC1 dynamics using Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Loss in Photobleaching (FLIP), Förster Resonance Energy Transfer (FRET), and Single-Particle Tracking (SPT).

Quantitative Data Summary

While direct measurements of ANC1/Nesprin diffusion coefficients and binding kinetics are still emerging in the literature, the following table summarizes relevant quantitative data that provide insights into the environment and forces influencing ANC1 dynamics.

ParameterProtein/SystemTechniqueValueReference
Diffusion Coefficient (D) Cytoplasmic EGFP in C. elegans hypodermal cells (anc-1 mutant)FRAP~2.5 µm²/s[1]
Force across SUN2 SUN2 (Nesprin-2 binding partner)FRET-based Tension Sensor1-6 pN[2]
Mobility GFP-Nesprin-2Live-cell imagingAccumulates at the leading edge of the nucleus during confined cell migration.[3][3]

Note: The diffusion coefficient for cytoplasmic EGFP in an anc-1 mutant background suggests that the absence of ANC-1 may alter the cytoplasmic environment, affecting the mobility of even small, inert proteins.[1] The force measurements on SUN2 provide an indication of the mechanical stresses transmitted through the LINC complex, of which Nesprins (mammalian ANC1) are a key component.[2]

Experimental Protocols

Here, we provide detailed protocols for investigating ANC1 dynamics using various fluorescence microscopy techniques. These protocols are intended as a starting point and may require optimization based on the specific cell type, expression system, and microscope setup.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of fluorescently tagged proteins. A region of interest (ROI) is photobleached, and the rate of fluorescence recovery into the bleached area is monitored, providing information on the protein's diffusion coefficient and mobile fraction.

Protocol for Measuring ANC1-GFP Mobility at the Nuclear Envelope:

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., U2OS or NIH-3T3) on glass-bottom dishes suitable for high-resolution imaging.

    • Transfect cells with a plasmid encoding a fluorescently tagged ANC1 isoform (e.g., ANC1-GFP or Nesprin-2-GFP) using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Microscope Setup:

    • Use a confocal laser scanning microscope (CLSM) or a spinning disk confocal microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).

    • Set the microscope chamber to 37°C and 5% CO₂ to maintain cell viability.

    • Use the appropriate laser line for excitation of the fluorescent protein (e.g., 488 nm for GFP).

  • Image Acquisition:

    • Pre-bleach: Acquire 5-10 images of the cell at a low laser power to establish a baseline fluorescence intensity.

    • Bleaching: Select a region of interest (ROI) over the nuclear envelope where the ANC1-GFP signal is clearly visible. Use a high-intensity laser pulse to photobleach the ROI. The bleach time and laser power should be optimized to achieve >70% reduction in fluorescence without causing significant photodamage.

    • Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power as the pre-bleach images. The frame rate should be high enough to capture the initial recovery phase (e.g., one frame every 1-2 seconds) and continue until the fluorescence recovery reaches a plateau.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area (to correct for photobleaching during acquisition), and a background region over time.

    • Normalize the fluorescence intensity in the bleached ROI.

    • Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Fluorescence Loss in Photobleaching (FLIP)

FLIP is used to assess the connectivity and exchange of proteins between different cellular compartments. A specific region is repeatedly bleached, and the loss of fluorescence in other regions is monitored.

Protocol for Assessing ANC1-GFP Exchange between the Nuclear Envelope and the ER:

  • Cell Preparation and Microscope Setup: Follow the same procedures as for FRAP.

  • Image Acquisition:

    • Acquire 3-5 pre-bleach images.

    • Define a bleach ROI in the endoplasmic reticulum (ER) adjacent to the nuclear envelope.

    • Repeatedly bleach the ROI with a high-intensity laser while acquiring images of the entire cell at a lower laser power between bleach pulses.

    • Continue the bleach-acquire cycle until the fluorescence in the region of interest (the nuclear envelope) has significantly decreased or reached a plateau.

  • Data Analysis:

    • Measure the fluorescence intensity at the nuclear envelope and in a control region distant from the bleach spot over time.

    • Plot the normalized fluorescence intensity as a function of time. A decrease in fluorescence at the nuclear envelope indicates that ANC1-GFP molecules are mobile and can exchange between the ER and the nuclear envelope.

Förster Resonance Energy Transfer (FRET)

FRET is used to detect protein-protein interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. FRET can be measured by monitoring changes in the fluorescence lifetime of the donor (FLIM-FRET) or the sensitized emission of the acceptor.

Protocol for Detecting the Interaction between ANC1 and Lamin A:

  • Constructs and Transfection:

    • Obtain or generate expression vectors for ANC1 fused to a donor fluorophore (e.g., GFP or CFP) and its putative binding partner, Lamin A, fused to an acceptor fluorophore (e.g., mCherry or YFP).

    • Co-transfect cells with both constructs. Include control samples with donor-only and acceptor-only expressing cells.

  • Microscope Setup (for Acceptor Photobleaching FRET):

    • Use a CLSM with the appropriate laser lines and emission filters for the chosen FRET pair.

  • Image Acquisition:

    • Pre-bleach: Acquire images of the donor and acceptor fluorescence in a cell co-expressing both constructs.

    • Acceptor Photobleaching: Select a region of interest and specifically photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.

    • Post-bleach: Acquire another image of the donor fluorescence.

  • Data Analysis:

    • Measure the donor fluorescence intensity in the bleached region before and after acceptor photobleaching.

    • An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, meaning the two proteins are in close proximity (<10 nm).

    • Calculate the FRET efficiency based on the change in donor intensity.

Single-Particle Tracking (SPT)

SPT allows for the direct observation and quantification of the movement of individual protein molecules. This technique provides detailed information about diffusion dynamics, including identifying different mobility states (e.g., freely diffusing, confined, or immobile).[4][5]

Protocol for Tracking Individual ANC1-HaloTag Molecules:

  • Cell Line Generation and Labeling:

    • Generate a stable cell line expressing ANC1 fused to a HaloTag.

    • Label the cells with a bright, photostable fluorescent dye conjugated to the HaloTag ligand (e.g., Janelia Fluor dyes) at a very low concentration to ensure sparse labeling of individual molecules.

  • Microscope Setup:

    • Use a highly sensitive fluorescence microscope, such as a Total Internal Reflection Fluorescence (TIRF) microscope or a Highly Inclined and Laminated Optical sheet (HILO) microscope, to achieve a high signal-to-noise ratio.

    • Use a fast and sensitive camera (e.g., an EMCCD or sCMOS camera).

  • Image Acquisition:

    • Acquire a time-lapse series of images at a high frame rate (e.g., 50-100 frames per second) to capture the rapid movement of individual molecules.

    • Use a low laser power to minimize photobleaching.

  • Data Analysis:

    • Use specialized tracking software to detect and link the positions of individual fluorescent spots in consecutive frames to generate trajectories.

    • Analyze the trajectories to calculate parameters such as the mean squared displacement (MSD), diffusion coefficient, and to classify different modes of motion.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ANC1 and a general experimental workflow for fluorescence microscopy.

ANC1_Signaling_Pathways cluster_slt1 SLT-1 Signaling Pathway cluster_rpm1 RPM-1/β-catenin Signaling Pathway SLT1 SLT-1 SAX3 SAX-3 (Robo) SLT1->SAX3 binds ANC1_SLT ANC-1 SAX3->ANC1_SLT signals to Mitochondria Mitochondria ANC1_SLT->Mitochondria localizes AxonPolarity Axon Polarity Mitochondria->AxonPolarity regulates RPM1 RPM-1 ANC1_RPM ANC-1 RPM1->ANC1_RPM binds BAR1 BAR-1 (β-catenin) ANC1_RPM->BAR1 positively regulates POP1 POP-1 (TCF/LEF) BAR1->POP1 activates GeneExpression Gene Expression POP1->GeneExpression drives

Caption: Signaling pathways involving ANC1.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis CellCulture Cell Culture Transfection Transfection with ANC1-FP construct CellCulture->Transfection MicroscopeSetup Microscope Setup (37°C, 5% CO2) Transfection->MicroscopeSetup ImageAcquisition Image Acquisition (FRAP, FLIP, FRET, or SPT) MicroscopeSetup->ImageAcquisition IntensityMeasurement Intensity/Position Measurement ImageAcquisition->IntensityMeasurement Normalization Normalization & Correction IntensityMeasurement->Normalization KineticModeling Kinetic Modeling/ Trajectory Analysis Normalization->KineticModeling Results Quantitative Results (D, Mf, Kd, etc.) KineticModeling->Results

Caption: General workflow for fluorescence microscopy experiments.

References

Application Notes and Protocols: Analyzing ANC1's Effect on Chromatin Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the influence of ANC1 on chromatin architecture. ANC1, a member of the YEATS protein family, is associated with multiple transcription complexes and has been implicated in the post-replication repair pathway, suggesting a potential role in modulating chromatin structure to facilitate these processes.[1] The methodologies described herein are designed to elucidate the molecular mechanisms by which ANC1 may impact chromatin accessibility, nucleosome positioning, and transcription factor binding.

Core Concepts in Chromatin Analysis

Chromatin is the complex of DNA and proteins, primarily histones, that package the eukaryotic genome.[2] Its dynamic structure regulates gene expression by controlling the accessibility of DNA to transcription machinery.[2][3] Techniques to study chromatin structure aim to identify regions of open (euchromatin) and closed (heterochromatin) chromatin, map protein-DNA interactions, and detect changes in chromatin organization in response to various stimuli or the presence of specific proteins like ANC1.

Section 1: Application Notes on Key Techniques

Several powerful techniques can be employed to dissect the role of ANC1 in shaping the chromatin landscape. The choice of method will depend on the specific research question.

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)

ATAC-seq is a robust method for identifying accessible chromatin regions across the genome.[4][5] It utilizes a hyperactive Tn5 transposase to simultaneously fragment DNA in open chromatin regions and ligate sequencing adapters.[4][5] By comparing the ATAC-seq profiles of wild-type cells versus cells with altered ANC1 expression (e.g., knockout or overexpression), researchers can identify genomic regions where chromatin accessibility is dependent on ANC1.

Potential Applications for ANC1 Research:

  • Genome-wide screening: Identify regions of the genome that become more or less accessible in the presence or absence of ANC1.

  • Regulatory element identification: Pinpoint promoters, enhancers, and other regulatory elements whose accessibility is modulated by ANC1.[5]

  • Mechanistic insights: Combine with other data (e.g., RNA-seq) to correlate ANC1-dependent chromatin accessibility changes with gene expression.

Chromatin Immunoprecipitation with sequencing (ChIP-seq)

ChIP-seq is the gold-standard technique for mapping the genome-wide binding sites of a specific protein.[6] This method involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (in this case, ANC1) to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced to reveal the protein's binding locations.

Potential Applications for ANC1 Research:

  • Direct target identification: Determine the specific genomic loci where ANC1 directly binds.

  • Co-factor analysis: Perform ChIP-seq for known interaction partners of ANC1 to see if they co-localize at specific genomic regions.

  • Functional annotation: Analyze the genomic features (e.g., promoters, enhancers) where ANC1 is enriched to infer its primary function.

Micrococcal Nuclease digestion with sequencing (MNase-seq)

MNase-seq is used to map nucleosome positioning with high resolution. Micrococcal nuclease preferentially digests the linker DNA between nucleosomes, leaving behind nucleosome-bound DNA fragments that can be sequenced. Changes in nucleosome occupancy and positioning upon altering ANC1 levels can provide insights into how ANC1 may influence the local chromatin environment.

Potential Applications for ANC1 Research:

  • Nucleosome occupancy analysis: Determine if ANC1 binding leads to nucleosome eviction or repositioning.

  • Chromatin fiber compaction: Assess whether ANC1 contributes to a more open or compact chromatin structure by analyzing the pattern of nucleosome spacing.

Section 2: Quantitative Data Presentation

The following tables represent hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Hypothetical ATAC-seq Peak Analysis in response to ANC1 Knockout

FeatureWild-Type (WT)ANC1 Knockout (KO)Fold Change (KO/WT)p-valueAssociated Genes
Differential Peak 1 150 reads30 reads-5.0< 0.001Gene A
Differential Peak 2 75 reads225 reads+3.0< 0.001Gene B
Differential Peak 3 200 reads190 reads-1.050.56Gene C
Differential Peak 4 50 reads15 reads-3.3< 0.01Gene D

This table illustrates how ATAC-seq data can reveal significant changes in chromatin accessibility at specific genomic loci upon the removal of ANC1.

Table 2: Hypothetical ChIP-seq Peak Analysis for ANC1 Binding

Genomic LocationPeak ScoreAssociated GeneAnnotation
chr1:1,234,567-1,235,06785.3Gene XPromoter
chr5:9,876,543-9,877,04362.1Gene YEnhancer
chr12:3,456,789-3,457,28945.7Gene Z3' UTR
chrX:7,654,321-7,654,82178.9Gene WIntron

This table provides a snapshot of potential direct binding sites of ANC1, as identified by ChIP-seq, and their genomic context.

Section 3: Experimental Protocols

Protocol: ATAC-seq to Identify ANC1-Dependent Chromatin Accessibility

Objective: To identify genomic regions with altered chromatin accessibility upon depletion of ANC1.

Materials:

  • Wild-type and ANC1 knockout/knockdown cell lines

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

  • Tn5 transposase and tagmentation buffer (Illumina)

  • DNA purification kit (Qiagen)

  • PCR reagents for library amplification

  • Next-generation sequencer

Procedure:

  • Cell Lysis: Start with 50,000 cells for each condition (WT and ANC1 KO). Pellet the cells and resuspend in 50 µL of cold lysis buffer. Centrifuge at 500 x g for 10 minutes at 4°C.

  • Tagmentation: Immediately proceed with the supernatant removal. Resuspend the nuclear pellet in the transposase reaction mix (25 µL 2x TD buffer, 2.5 µL Tn5 transposase, 22.5 µL nuclease-free water).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • DNA Purification: Purify the tagmented DNA using a DNA purification kit according to the manufacturer's instructions.

  • Library Amplification: Amplify the purified DNA using PCR with indexed primers for 5 cycles. Run a small aliquot on a gel to determine the optimal number of additional cycles. Perform the remaining cycles.

  • Sequencing: Purify the amplified library and submit for paired-end next-generation sequencing.

  • Data Analysis: Align reads to the reference genome and call peaks. Perform differential accessibility analysis between WT and ANC1 KO samples.

Protocol: ChIP-seq to Map ANC1 Binding Sites

Objective: To identify the direct binding sites of ANC1 across the genome.

Materials:

  • Cells expressing tagged or endogenous ANC1

  • Formaldehyde (1% final concentration) for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonticator for chromatin shearing

  • Anti-ANC1 antibody or antibody against the tag

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for sequencing library preparation

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication.[7]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-ANC1 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads several times to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align reads to the reference genome, call peaks, and perform motif analysis to identify potential co-factors.

Section 4: Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the conceptual framework for ANC1's potential role in chromatin regulation and the experimental workflows to investigate it.

ANC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_anc1 ANC1 Complex cluster_downstream Downstream Effects DNA_Damage DNA Damage ANC1 ANC1 DNA_Damage->ANC1 Transcriptional_Cues Transcriptional Cues Transcriptional_Cues->ANC1 Transcription_Complexes Transcription Complexes ANC1->Transcription_Complexes Repair_Proteins Repair Proteins ANC1->Repair_Proteins Chromatin_Remodeling Chromatin Remodeling (Accessibility Change) Transcription_Complexes->Chromatin_Remodeling Repair_Proteins->Chromatin_Remodeling Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: Proposed signaling pathway for ANC1-mediated chromatin remodeling.

ATAC_seq_Workflow Start Start: Wild-Type and ANC1 KO Cells Lysis Cell Lysis and Nuclei Isolation Start->Lysis Tagmentation Tn5 Transposase Tagmentation Lysis->Tagmentation Purification1 DNA Purification Tagmentation->Purification1 Amplification Library Amplification Purification1->Amplification Sequencing Next-Generation Sequencing Amplification->Sequencing Analysis Data Analysis: Differential Accessibility Sequencing->Analysis End End: Map of ANC1-dependent accessible chromatin Analysis->End

Caption: Experimental workflow for ATAC-seq analysis of ANC1's effects.

ChIP_seq_Workflow Start Start: Cells expressing ANC1 Crosslinking Cross-link Proteins to DNA Start->Crosslinking Shearing Chromatin Shearing (Sonication) Crosslinking->Shearing IP Immunoprecipitation with anti-ANC1 antibody Shearing->IP Wash Wash to remove non-specific binding IP->Wash Elute Elution and Reverse Cross-linking Wash->Elute Purification DNA Purification Elute->Purification Sequencing Next-Generation Sequencing Purification->Sequencing Analysis Data Analysis: Peak Calling Sequencing->Analysis End End: Map of ANC1 binding sites Analysis->End

Caption: Experimental workflow for ChIP-seq analysis of ANC1.

References

Application Notes and Protocols for Studying ANC-1 in C. elegans Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caenorhabditis elegans ANC-1, an ortholog of mammalian Nesprin-1 and -2, is a giant cytoskeletal protein critical for the positioning and anchorage of nuclei and other organelles.[1][2] It is a core component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which physically connects the nuclear lamina to the actin cytoskeleton.[1][3] Mutations in anc-1 lead to severe defects, including improperly positioned nuclei in the hypodermal syncytium (hyp7), and mislocalization of mitochondria and the endoplasmic reticulum.[1][4][5] These cellular defects manifest as impaired motility and developmental abnormalities, making the ANC-1 pathway a valuable model for studying mechanotransduction, neurodevelopmental disorders, and muscular dystrophies.[2]

These application notes provide a comprehensive overview of established protocols for investigating ANC-1 function, from genetic manipulation and phenotypic analysis to protein localization.

I. Molecular Pathways and Interactions

ANC-1 functions primarily through the LINC complex. It resides in the outer nuclear membrane (ONM), where its C-terminal KASH domain interacts with the SUN domain of UNC-84 in the perinuclear space.[1][6] UNC-84, an inner nuclear membrane (INM) protein, in turn, connects to the nuclear lamina via the lamin protein, LMN-1.[1] The N-terminus of ANC-1 contains calponin homology (CH) domains that bind directly to the actin cytoskeleton, thus completing the bridge from the nucleoskeleton to the cytoplasm.[1][3] While nuclear anchorage is dependent on the ANC-1/UNC-84 interaction, ANC-1 also anchors mitochondria and the ER through mechanisms that can be independent of UNC-84.[2][4]

ANC1_Pathway ANC-1 LINC Complex Pathway cluster_nucleus Nucleus cluster_inm INM cluster_onm ONM cluster_cytoplasm Cytoplasm LMN1 LMN-1 (Lamin) UNC84 UNC-84 (SUN) LMN1->UNC84 binds ANC1_KASH ANC-1 (KASH domain) UNC84->ANC1_KASH binds in perinuclear space ANC1_CH ANC-1 (CH domains) ANC1_KASH->ANC1_CH Spectrin Repeats (not shown) Actin Actin Cytoskeleton ANC1_CH->Actin binds

Caption: The LINC complex connects the nuclear lamina to the actin cytoskeleton.

II. Data Presentation: Phenotypes and Interactions

Quantitative analysis is crucial for characterizing the effects of mutations or drug treatments on ANC-1 function.

Table 1: Summary of anc-1 Loss-of-Function Phenotypes

PhenotypeWild-Type (N2)anc-1 MutantMethod of Analysis
Nuclear Anchorage Nuclei evenly spaced in hyp7 syncytiumClustered/aggregated nuclei; >50% unanchored[1]Fluorescence microscopy of hypodermal nuclei (e.g., using a dpy-7p::GFP marker)
Mitochondrial Distribution Evenly distributed throughout cytoplasmAggregated and freely floating mitochondria[2][4]Fluorescence microscopy of mitochondria (e.g., using a myo-3p::GFP::mito marker)
Endoplasmic Reticulum Evenly distributed networkUnanchored ER network[1]Fluorescence microscopy of ER (e.g., using a GFP::KDEL marker)
Motility (Thrashing) ~180-200 thrashes/minSignificantly reduced, ~60-80 thrashes/minLiquid thrashing assay
Axon Development Correct axon polarization and terminationDefects in axon growth and synaptogenesis[2]Fluorescence microscopy of specific neurons (e.g., ALM)

Table 2: Known Protein Interactors of ANC-1

Interacting ProteinDomain/Region of InteractionMethod of IdentificationFunctional Relevance
UNC-84 KASH domain (ANC-1) and SUN domain (UNC-84)Yeast two-hybrid, Co-immunoprecipitationLINC complex formation, nuclear anchorage[3][4]
Actin N-terminal Calponin Homology (CH) domainsIn vitro binding assaysTethering the nucleus to the cytoskeleton[3][5]
LMN-1 (indirect) Via UNC-84Genetic analysisAnchoring the LINC complex to the nuclear lamina[1]

III. Experimental Protocols

Protocol 1: Gene Knockdown of anc-1 via RNAi by Feeding

This protocol depletes ANC-1 protein to study loss-of-function phenotypes.

Materials:

  • NGM plates containing 1 mM IPTG and 25 µg/mL carbenicillin.

  • E. coli HT115 strain containing the L4440 vector with an anc-1 fragment.

  • Synchronized L1-stage worms.

Method:

  • Bacterial Culture: Inoculate a single colony of the anc-1 RNAi bacteria into 5 mL of LB with ampicillin and tetracycline. Grow overnight at 37°C.

  • Plate Seeding: Seed NGM-IPTG plates with 100 µL of the overnight culture. Allow plates to dry and incubate at room temperature for 1-2 days to induce dsRNA expression.

  • Worm Synchronization: Obtain a synchronized population of L1 larvae.[7]

  • Exposure: Place synchronized L1 worms onto the seeded anc-1 RNAi plates.

  • Incubation: Grow the worms at 20°C.

  • Analysis: Observe the F1 progeny for phenotypes such as uncoordinated movement, embryonic lethality, and nuclear anchorage defects (requires appropriate fluorescent markers). The strongest phenotypes are typically observed in the progeny of the worms initially placed on the plates.

RNAi_Workflow Workflow for RNAi by Feeding A Grow E. coli with anc-1 dsRNA vector B Seed NGM/IPTG plates A->B C Induce dsRNA expression B->C D Place synchronized L1 worms on plates C->D E Incubate at 20°C D->E F Score F1 progeny for phenotypes (motility, nuclear positioning) E->F

Caption: A typical workflow for inducing gene knockdown using RNAi by feeding.

Protocol 2: Endogenous Gene Tagging of anc-1 with GFP via CRISPR/Cas9

This protocol allows for the visualization of endogenous ANC-1 localization.[1]

Materials:

  • Cas9-expressing C. elegans strain.

  • Plasmids: sgRNA targeting anc-1, repair template with GFP sequence flanked by homology arms (~500 bp) corresponding to the regions flanking the insertion site.

  • Microinjection setup.

Method:

  • Design: Design an sgRNA to create a double-strand break at the desired insertion site in the anc-1 gene (e.g., at the N- or C-terminus). Design a repair template plasmid containing the GFP sequence and homology arms.[8]

  • Injection Mix Preparation: Prepare the injection mix containing the sgRNA plasmid (50 ng/µL), the repair template plasmid (50 ng/µL), a Cas9-expressing plasmid (if not integrated into the genome, 50 ng/µL), and a co-injection marker (e.g., pCFJ90 for pharyngeal mCherry expression, 2.5 ng/µL).[9]

  • Microinjection: Inject the mix into the gonad of young adult hermaphrodites.[9]

  • Screening: Screen the F1 progeny for the presence of the co-injection marker. Isolate fluorescent animals.

  • Homology Directed Repair (HDR) Identification: From the F1s that express the co-injection marker, screen their F2 progeny for GFP expression in the expected tissues (e.g., hypodermis, muscle). This indicates successful HDR.

  • Verification: Single-clone the GFP-positive animals. Verify the correct insertion by PCR and sequencing. Outcross the strain to remove the Cas9 transgene and co-injection markers.

CRISPR_Workflow CRISPR/Cas9 Gene Tagging Workflow A Design sgRNA and GFP repair template B Prepare injection mix (sgRNA, repair template, Cas9) A->B C Inject young adult hermaphrodite gonads B->C D Screen F1 for co-injection marker C->D E Screen F2 for GFP expression D->E F Isolate and sequence-verify positive lines E->F G Outcross to remove extrachromosomal arrays F->G

Caption: Steps for creating an endogenous fluorescently-tagged ANC-1 strain.

Protocol 3: Analysis of Nuclear Anchorage in the Hyp7 Syncytium

This protocol quantifies the severity of nuclear positioning defects.

Materials:

  • Microscope slides with 2% agarose pads.

  • Levamisole or sodium azide for immobilization.

  • Confocal or wide-field fluorescence microscope.

Method:

  • Mounting: Pick young adult worms and place them in a drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole) on an agarose pad.

  • Imaging: Use a fluorescence microscope to capture images of the hyp7 syncytium, focusing on the lateral view where nuclei are arranged in a single row in wild-type animals. Acquire Z-stacks to ensure all nuclei are captured.[10]

  • Quantification:

    • Count the total number of nuclei within a defined region of the hyp7.

    • Count the number of nuclei that are "unanchored," defined as being out of the normal linear arrangement or forming clusters.

    • Calculate the percentage of unanchored nuclei per animal. Compare this value between wild-type and experimental animals.

Protocol 4: Motility Analysis using a Liquid Thrashing Assay

This assay provides a quantitative measure of neuromuscular function, which is often impaired in anc-1 mutants.

Materials:

  • 96-well plate or microscope slide.

  • M9 buffer.

  • Video camera mounted on a dissecting microscope.

  • Worm tracking software (optional) or manual counting.

Method:

  • Preparation: Place a single young adult worm into a drop of M9 buffer (e.g., 20 µL) on a slide or in a well of a 96-well plate.[11]

  • Acclimation: Allow the worm to acclimate for 1 minute.

  • Recording: Record a video of the worm for 60 seconds.

  • Quantification: Count the number of thrashes. A thrash is defined as one complete sinusoidal movement (e.g., from maximum ventral bend to maximum dorsal bend and back).[12] This can be done manually from the video or using automated analysis software.[13]

  • Data Analysis: Calculate the average thrashes per minute for at least 10-15 animals per condition. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

IV. Application Notes for Drug Development

The protocols described above are highly adaptable for screening and development of therapeutics targeting cytoskeletal and nuclear envelope-related diseases.

  • High-Throughput Screening (HTS): The liquid thrashing assay (Protocol 4) can be performed in 96- or 384-well plates, making it suitable for HTS of compound libraries. Automated imaging and analysis systems can quantify motility changes in anc-1 mutant animals following drug treatment, identifying compounds that rescue the motility defect.[11][14]

  • Mechanism of Action Studies: Compounds identified in primary screens can be further investigated using the other protocols. For example, fluorescence microscopy of nuclear and mitochondrial reporters (Protocol 3) can determine if a compound that improves motility also corrects the underlying subcellular organelle positioning defects.

  • Target Validation: CRISPR/Cas9 (Protocol 2) can be used to generate worms with specific mutations in anc-1 that mimic human disease-associated mutations in Nesprins. These models can then be used to test the efficacy of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell Lysis for ANC1 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis conditions for successful ANC1 immunoprecipitation.

Frequently Asked Questions (FAQs)

Q1: What is ANC1 and why is its localization important for designing a lysis protocol?

ANC1 (also known as Nesprin-1/2 ortholog in C. elegans) is a very large protein, with an approximate molecular weight of 956 kDa, that plays a critical role in cellular architecture.[1] It acts as a molecular bridge, connecting the nuclear envelope to the actin cytoskeleton.[2] Specifically, its KASH domain anchors it to the outer nuclear membrane by interacting with proteins like UNC-84, while its N-terminal calponin homology domains bind to F-actin in the cytoplasm.[1][2][3] This dual localization means that ANC1 is integrated into both the nuclear and cytoskeletal fractions of the cell. Therefore, a simple, gentle lysis buffer may not be sufficient to efficiently solubilize ANC1 for immunoprecipitation.

Q2: Which lysis buffer is recommended for ANC1 immunoprecipitation?

Due to ANC1's association with the nucleus and cytoskeleton, a more stringent lysis buffer is generally recommended to ensure its complete solubilization. While the optimal buffer should be empirically determined for your specific cell type and experimental goals, a good starting point is a RIPA (Radioimmunoprecipitation assay) buffer. RIPA buffer contains ionic detergents (like sodium deoxycholate and SDS) that are effective at disrupting both cellular and nuclear membranes.[4] For interactions that might be sensitive to harsh detergents, a buffer with a non-ionic detergent like NP-40 or Triton X-100 can be tested, but may be less efficient at extracting the nuclear-anchored portion of ANC1.

Q3: How can I minimize protein degradation during cell lysis for ANC1 IP?

Given the large size of ANC1, it is particularly susceptible to proteolytic degradation. To minimize this, it is crucial to work quickly and keep samples on ice or at 4°C at all times.[5] Additionally, always supplement your lysis buffer with a fresh, broad-spectrum protease inhibitor cocktail immediately before use.[4][6] Depending on the downstream application, phosphatase inhibitors should also be included to preserve phosphorylation states.

Q4: My ANC1 immunoprecipitation is not working. What are some common causes for failure?

Several factors can lead to a failed ANC1 immunoprecipitation. These include:

  • Inefficient cell lysis: As mentioned, ANC1's localization requires a robust lysis buffer. If you are using a mild detergent, a significant portion of the protein may remain in the insoluble pellet.

  • Protein degradation: The large size of ANC1 makes it prone to degradation. Ensure you are using fresh and complete protease inhibitors.[7]

  • Poor antibody performance: Not all antibodies are suitable for immunoprecipitation. It is important to use an antibody that has been validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[8][9]

  • Low protein expression: The expression level of ANC1 might be low in your cell type. You may need to start with a larger amount of cell lysate.

  • Suboptimal antibody-antigen binding conditions: Factors such as salt concentration and detergent choice in your lysis and wash buffers can affect the antibody-antigen interaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low yield of ANC1 in the eluate. Incomplete cell lysis due to ANC1's association with the nucleus and cytoskeleton.Use a more stringent lysis buffer, such as RIPA buffer. Consider mechanical disruption methods like sonication or douncing after lysis buffer addition to aid in the release of nuclear and cytoskeletal-bound proteins.[8][10]
Protein degradation.Add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the procedure.[4][6][7]
Inefficient antibody binding.Use an antibody validated for immunoprecipitation. Titrate the antibody concentration to find the optimal amount. Consider an overnight incubation with the antibody at 4°C to increase binding.
High background with many non-specific bands. Non-specific binding of proteins to the beads or antibody.Pre-clear the lysate by incubating it with Protein A/G beads before adding the primary antibody. Increase the stringency of your wash buffer by increasing the salt (e.g., up to 300mM NaCl) or detergent concentration.[11] Increase the number of washes.
Antibody concentration is too high.Reduce the amount of primary antibody used.
Antibody heavy and light chains are co-eluting with my protein of interest, interfering with downstream analysis. The elution buffer is denaturing the antibody along with the antigen.Consider crosslinking the antibody to the beads before incubation with the lysate. Alternatively, use an elution buffer with a lower pH to dissociate the antigen-antibody complex without denaturing the antibody, followed by immediate neutralization.

Experimental Protocols

Cell Lysis Buffer Recipes
Buffer Component RIPA Buffer (Recommended Starting Point) NP-40 Lysis Buffer (Milder Alternative)
Tris-HCl, pH 7.4 50 mM50 mM
NaCl 150 mM150 mM
NP-40 (Igepal CA-630) 1%1%
Sodium Deoxycholate 0.5%-
SDS 0.1%-
EDTA 1 mM1 mM
Protease Inhibitor Cocktail Add fresh (1X)Add fresh (1X)
Phosphatase Inhibitors (optional) Add freshAdd fresh
Detailed Protocol for ANC1 Immunoprecipitation
  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold RIPA buffer supplemented with fresh protease inhibitors per 1x10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • For enhanced lysis, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of a 50% slurry of Protein A/G beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Add the appropriate amount of anti-ANC1 antibody (previously determined by titration) to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer (without protease inhibitors). For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet.

    • After the final wash, carefully remove all of the supernatant.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-antigen complex.

    • Centrifuge at 14,000 x g for 1 minute.

    • The supernatant contains the immunoprecipitated ANC1 and is ready for analysis by SDS-PAGE and Western blotting.

Visualizations

ANC1_Signaling_Pathway cluster_NE Nuclear Envelope Actin Actin Cytoskeleton ANC1 ANC1 Actin->ANC1 binds UNC84 UNC-84 (SUN protein) ANC1->UNC84 interacts with Lamin Lamin (Nuclear Lamina) UNC84->Lamin connects to Nucleus Nucleus

Caption: ANC1 signaling pathway illustrating its role as a linker between the actin cytoskeleton and the nucleus.

ANC1_IP_Workflow start Start: Cell Culture lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) start->lysis centrifuge1 Centrifugation (Clarify Lysate) lysis->centrifuge1 preclear Pre-clearing with Beads (Optional) centrifuge1->preclear ip Immunoprecipitation (Anti-ANC1 Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution (Laemmli Buffer) wash->elute end Analysis (SDS-PAGE / Western Blot) elute->end

References

overcoming challenges in ANC1 gene deletion in specific yeast strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the deletion of the ANC1 gene in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is the function of the ANC1 gene in S. cerevisiae?

A1: The ANC1 gene (also known as TAF14) encodes a protein that is a subunit of several important nuclear complexes, including the general transcription factor TFIID, the INO80 chromatin remodeling complex, and the SWR1 complex. As a component of these complexes, Anc1p is involved in the regulation of gene transcription and chromatin structure. It also plays a role in the post-replication repair (PRR) pathway, which helps cells tolerate DNA damage.

Q2: Is the ANC1 gene essential for viability in S. cerevisiae?

A2: In standard laboratory growth conditions, ANC1 is not an essential gene, and its deletion results in viable haploid cells. However, the deletion of ANC1 can lead to slow growth phenotypes and increased sensitivity to various cellular stresses.

Q3: What are the expected phenotypes of an anc1Δ strain?

A3: Deletion of ANC1 can result in a variety of phenotypes, which may vary depending on the specific genetic background of the yeast strain. Common phenotypes include:

  • Slow growth, particularly at lower or higher temperatures.

  • Increased sensitivity to DNA damaging agents.

  • Potential defects in transcriptional regulation of certain genes.

  • Synthetic lethality or sickness when combined with mutations in other genes, particularly those related to the actin cytoskeleton and chromatin remodeling.

Q4: Why is successful deletion of ANC1 difficult in some yeast strains?

A4: Challenges in deleting ANC1 can arise from several factors. Because Anc1p is a component of multiple essential protein complexes, its absence can lead to a significant fitness defect, making it harder to recover viable colonies. The genetic background of the yeast strain can also play a significant role; some strains may have genetic variations that make them more susceptible to the negative effects of ANC1 deletion.[1]

Q5: What is synthetic lethality, and how does it relate to ANC1 deletion?

A5: Synthetic lethality occurs when the combination of two non-lethal mutations results in cell death.[2][3] ANC1 has known genetic interactions with genes involved in the actin cytoskeleton. Therefore, if the yeast strain you are working with has a pre-existing mutation in a gene that interacts with ANC1, deleting ANC1 could be lethal. This is a critical consideration, and it is advisable to be aware of the full genotype of your parent strain. Synthetic Genetic Array (SGA) analysis is a technique used to systematically screen for such genetic interactions.[2][3][4][5][6]

Troubleshooting Guide

Problem 1: Low or no transformants after plating on selective media.

Possible Cause Suggested Solution
Low transformation efficiency Optimize your yeast transformation protocol. Ensure competent cells are healthy and in the mid-log growth phase. Use high-quality, purified PCR product for transformation. Increase the amount of DNA used in the transformation.[7][8][9]
Incorrect selection pressure Double-check that you are using the correct selective media and that the antibiotic or auxotrophic marker concentration is appropriate.
Fitness defect of anc1Δ mutants The deletion of ANC1 can cause slow growth. Incubate plates for a longer period (e.g., 3-5 days) to allow smaller colonies to appear.
Essentiality in your specific strain The ANC1 gene may be essential in your particular yeast strain's genetic background due to synthetic lethal interactions. If possible, try the deletion in a different parent strain.

Problem 2: Colony PCR results in no band or incorrect band size.

Possible Cause Suggested Solution
Poor DNA template quality When preparing the template for colony PCR, ensure you are not carrying over too much cellular debris, which can inhibit the PCR reaction. A brief lysis step (e.g., boiling in a small amount of water or lysis buffer) can improve DNA accessibility.[10]
Incorrect primer design or annealing temperature Verify that your confirmation primers are specific to the desired genomic locus and the integrated marker. Optimize the annealing temperature of your PCR reaction using a gradient PCR.[11][12]
No integration of the deletion cassette If you consistently get no band corresponding to the integrated marker, it is likely that the homologous recombination event did not occur. Re-evaluate your transformation protocol and the design of your deletion cassette.
PCR inhibition Components from the yeast colony or growth media can inhibit PCR. Try diluting the yeast lysate before adding it to the PCR master mix.[11]

Problem 3: Confirmed anc1Δ mutants grow extremely poorly or die.

Possible Cause Suggested Solution
Synthetic lethal interaction Your parent strain may have a mutation that is synthetically lethal with the ANC1 deletion. If known, complement the putative interacting gene on a plasmid to see if growth is restored. Consider using a different genetic background for your experiments.
Accumulation of secondary mutations The absence of Anc1p, particularly its role in DNA repair, might lead to an increased rate of spontaneous mutations. After confirming the deletion, streak for single colonies to isolate a healthy clone.
Sub-optimal growth conditions anc1Δ mutants can be sensitive to temperature and other environmental stresses. Ensure that your growth conditions (temperature, media composition) are optimal for yeast growth.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Transformation Efficiency (Plasmid DNA) 10³ - 10⁵ transformants per µg of DNAThis is a general benchmark for plasmid transformation and can be higher with optimized protocols.
Transformation Efficiency (Linear DNA for Integration) 10¹ - 10³ transformants per µg of DNAEfficiency is generally lower for integrative transformation compared to plasmid transformation.[7]
Correct Targeting Frequency 5% - 50%The percentage of transformants that have the deletion cassette correctly integrated at the target locus. This is highly dependent on the length of the homologous arms and the specific genomic locus.

Experimental Protocols

Detailed Methodology for ANC1 Gene Deletion via Homologous Recombination

This protocol describes the deletion of the ANC1 open reading frame (ORF) using a PCR-generated cassette containing a selectable marker (e.g., kanMX).

1. Primer Design:

  • Design a forward primer and a reverse primer to amplify the selectable marker cassette from a template plasmid (e.g., pFA6a-kanMX6).

  • The forward primer should have a 5' tail of 40-50 nucleotides that is homologous to the sequence immediately upstream of the ANC1 start codon, and a 3' end that anneals to the start of the selectable marker.

  • The reverse primer should have a 5' tail of 40-50 nucleotides that is homologous to the sequence immediately downstream of the ANC1 stop codon, and a 3' end that anneals to the end of the selectable marker.

2. PCR Amplification of the Deletion Cassette:

  • Perform a PCR reaction using the designed primers and the template plasmid containing the selectable marker.

  • Use a high-fidelity DNA polymerase to minimize the risk of mutations in the marker gene.

  • Verify the size of the PCR product on an agarose gel.

  • Purify the PCR product using a standard PCR purification kit.

3. Yeast Transformation:

  • Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ssDNA/PEG) method.

  • Incubate the competent cells with the purified PCR product (0.5 - 1 µg) and carrier DNA.

  • Add the PEG/LiAc solution and incubate to facilitate DNA uptake.

  • Heat shock the cells (e.g., 42°C for 15-45 minutes).

  • Plate the transformed cells onto selective media (e.g., YPD + G418 for a kanMX marker) and incubate at 30°C for 2-4 days.

4. Verification of Gene Deletion by Colony PCR:

  • Pick several independent colonies from the selective plate.

  • Prepare a template for PCR by resuspending a small amount of each colony in water or a lysis buffer and briefly heating to lyse the cells.

  • Perform two separate PCR reactions for each colony:

    • Reaction A (Upstream confirmation): Use a forward primer that anneals upstream of the ANC1 locus (outside the region of homology used for the deletion cassette) and a reverse primer that anneals within the selectable marker cassette. A PCR product will only be generated if the cassette has integrated at the correct locus.

    • Reaction B (Downstream confirmation): Use a forward primer that anneals within the selectable marker cassette and a reverse primer that anneals downstream of the ANC1 locus (outside the region of homology). This also confirms correct integration.

  • Analyze the PCR products on an agarose gel to confirm the presence of bands of the expected sizes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transformation Transformation cluster_verification Verification primer_design Primer Design pcr_amp PCR Amplification of Cassette primer_design->pcr_amp purification Purification of PCR Product pcr_amp->purification transformation Yeast Transformation purification->transformation prep_cells Prepare Competent Cells prep_cells->transformation plating Plate on Selective Media transformation->plating colony_pcr Colony PCR plating->colony_pcr gel Agarose Gel Electrophoresis colony_pcr->gel confirmation Confirm Deletion gel->confirmation

Caption: Workflow for ANC1 gene deletion in yeast.

INO80_pathway cluster_ino80 INO80 Complex cluster_function Cellular Processes Ino80_ATPase Ino80 (ATPase) Arp8 Arp8 Ino80_ATPase->Arp8 interacts with Arp5 Arp5 Ino80_ATPase->Arp5 interacts with Arp4 Arp4 Ino80_ATPase->Arp4 interacts with Act1 Act1 Ino80_ATPase->Act1 interacts with Ies_subunits Ies subunits Ino80_ATPase->Ies_subunits interacts with Rvb1_Rvb2 Rvb1/Rvb2 Ino80_ATPase->Rvb1_Rvb2 interacts with Chromatin_Remodeling Chromatin Remodeling Ino80_ATPase->Chromatin_Remodeling DNA_Repair DNA Repair (PRR) Ino80_ATPase->DNA_Repair Arp8->Ino80_ATPase Arp5->Ino80_ATPase Arp4->Ino80_ATPase Act1->Ino80_ATPase Anc1 Anc1/Taf14 Anc1->Ino80_ATPase part of Ies_subunits->Ino80_ATPase Rvb1_Rvb2->Ino80_ATPase Transcription Transcription Regulation Chromatin_Remodeling->Transcription

Caption: Anc1p within the INO80 chromatin remodeling complex.

troubleshooting_logic cluster_solutions1 Troubleshooting Transformation cluster_solutions2 Troubleshooting PCR start ANC1 Deletion Attempt no_colonies No/few colonies on selective plate? start->no_colonies check_protocol Optimize transformation protocol no_colonies->check_protocol Yes check_media Verify selective media no_colonies->check_media Yes incubate_longer Incubate plates longer no_colonies->incubate_longer Yes change_strain Consider synthetic lethality; change parent strain no_colonies->change_strain Yes pcr_check Colonies grow, but PCR fails? no_colonies->pcr_check No check_primers Verify primer design pcr_check->check_primers Yes optimize_pcr Optimize annealing temp. pcr_check->optimize_pcr Yes reprep_template Improve template prep pcr_check->reprep_template Yes success Deletion Confirmed pcr_check->success No

Caption: Troubleshooting logic for ANC1 gene deletion.

References

Technical Support Center: Optimizing ANC1 siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of ANC1 siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is ANC1 and why is its knockdown challenging?

ANC1, the C. elegans ortholog of mammalian Nesprin-1/2, is a large protein crucial for anchoring the nucleus and other organelles, such as mitochondria and the endoplasmic reticulum, to the actin cytoskeleton.[1][2] Its large size and integral role in cellular architecture can present challenges in achieving efficient and consistent knockdown. Successful knockdown requires careful optimization of siRNA delivery and robust validation methods.

Q2: What are the key factors influencing ANC1 siRNA transfection efficiency?

Several factors can impact the success of your ANC1 siRNA experiment:

  • Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transfection.

  • siRNA Quality and Concentration: Use high-quality, purified siRNA. The optimal concentration should be determined experimentally, usually in the range of 5-100 nM.[3]

  • Transfection Reagent: The choice of transfection reagent is critical and cell-type dependent. It's advisable to screen a few different reagents to find the one that provides the highest efficiency with the lowest toxicity for your specific cell line.

  • Complex Formation: The ratio of siRNA to transfection reagent and the incubation time for complex formation are critical parameters that need to be optimized.

  • Presence of Serum and Antibiotics: Some transfection reagents are inhibited by serum, and antibiotics can increase cell death during transfection. It is often recommended to perform transfections in serum-free and antibiotic-free media.

Q3: How can I validate the knockdown of ANC1?

Validation should be performed at both the mRNA and protein levels:

  • mRNA Level (qPCR): Quantitative real-time PCR (qPCR) is the most direct way to measure the degradation of ANC1 mRNA. A successful knockdown should show a significant reduction in ANC1 mRNA levels compared to a negative control.[4]

  • Protein Level (Western Blot): Western blotting confirms that the reduction in mRNA has translated to a decrease in ANC1 protein levels. Due to protein stability, the optimal time point for observing protein knockdown may be later than for mRNA knockdown (e.g., 48-96 hours post-transfection).

Q4: What controls are essential for a reliable ANC1 siRNA experiment?

Proper controls are critical for interpreting your results accurately:

  • Negative Control: A non-targeting siRNA with a scrambled sequence that does not target any known gene in your model system. This helps to control for off-target effects.

  • Positive Control: An siRNA known to effectively knock down a well-characterized housekeeping gene (e.g., GAPDH). This confirms that your transfection and detection methods are working correctly.

  • Untreated Control: Cells that have not been transfected. This provides a baseline for normal ANC1 expression levels.

  • Mock Transfection: Cells treated with the transfection reagent only (no siRNA). This helps to assess the cytotoxicity of the transfection reagent.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Knockdown Efficiency (<70%) 1. Suboptimal siRNA concentration. 2. Inefficient transfection reagent for the cell type. 3. Poor cell health or incorrect cell density. 4. Degradation of siRNA. 5. Incorrect timing of analysis.1. Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5, 10, 25, 50 nM). 2. Test different transfection reagents and optimize the reagent-to-siRNA ratio. 3. Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density. 4. Use RNase-free techniques and reagents. Store siRNA according to the manufacturer's instructions. 5. Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) to determine the optimal time for mRNA and protein analysis.
High Cell Death/Toxicity 1. Transfection reagent toxicity. 2. High siRNA concentration. 3. Presence of antibiotics in the transfection medium.1. Reduce the amount of transfection reagent or try a different, less toxic reagent. 2. Use the lowest effective concentration of siRNA determined from your dose-response experiment. 3. Perform transfection in antibiotic-free medium.
Inconsistent Results Between Experiments 1. Variation in cell passage number. 2. Inconsistent cell density at the time of transfection. 3. Variation in complex formation time. 4. Pipetting errors.1. Use cells within a consistent and low passage number range. 2. Seed a consistent number of cells for each experiment. 3. Adhere strictly to the optimized incubation time for siRNA-lipid complex formation. 4. Prepare master mixes for transfection to minimize pipetting variability.
mRNA Knockdown is Observed, but Protein Levels Remain High 1. Long half-life of the ANC1 protein. 2. Antibody for Western blot is not specific or sensitive enough.1. Increase the incubation time post-transfection (e.g., 72-96 hours) to allow for protein turnover. 2. Validate your antibody and consider using a different one if necessary.

Experimental Protocols

siRNA Transfection Protocol (General)
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so that they reach 70-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the desired amount of ANC1 siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and wash with serum-free medium.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, add complete growth medium.

  • Analysis:

    • For qPCR analysis, harvest cells 24-48 hours post-transfection.

    • For Western blot analysis, harvest cells 48-96 hours post-transfection.

Quantitative PCR (qPCR) for ANC1 mRNA Knockdown Assessment
  • RNA Extraction: Extract total RNA from transfected and control cells using a commercial RNA purification kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green or TaqMan-based assay with primers specific for ANC1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of ANC1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.[4]

Western Blot for ANC1 Protein Knockdown Assessment
  • Protein Extraction: Lyse transfected and control cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for ANC1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: Example of siRNA Concentration Optimization for ANC1 Knockdown

siRNA Concentration (nM)% mRNA Knockdown (qPCR)% Protein Knockdown (Western Blot)Cell Viability (%)
545 ± 5%30 ± 7%98 ± 2%
1072 ± 4%65 ± 6%95 ± 3%
2585 ± 3%80 ± 5%92 ± 4%
5088 ± 2%82 ± 4%85 ± 5%
10090 ± 2%83 ± 5%75 ± 6%

Data are representative and should be optimized for your specific cell line and experimental conditions.

Table 2: Example of Transfection Reagent Optimization for ANC1 Knockdown

Transfection ReagentReagent:siRNA Ratio (µL:pmol)% mRNA Knockdown (qPCR)Cell Viability (%)
Reagent A1:1075 ± 6%90 ± 4%
Reagent A1.5:1082 ± 5%85 ± 5%
Reagent B1:1060 ± 7%95 ± 3%
Reagent B1.5:1070 ± 6%92 ± 4%
Reagent C1:1088 ± 4%88 ± 5%
Reagent C1.5:1092 ± 3%82 ± 6%

Data are representative and should be optimized for your specific cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_validation Validation cell_seeding Seed Cells (70-80% Confluency) reagent_prep Prepare siRNA & Transfection Reagent cell_seeding->reagent_prep complex_formation Form siRNA-Lipid Complexes reagent_prep->complex_formation transfect_cells Add Complexes to Cells complex_formation->transfect_cells harvest_rna Harvest RNA (24-48h) transfect_cells->harvest_rna harvest_protein Harvest Protein (48-96h) transfect_cells->harvest_protein qpcr qPCR for mRNA harvest_rna->qpcr western Western Blot for Protein harvest_protein->western data_analysis Analyze Knockdown Efficiency qpcr->data_analysis western->data_analysis

Caption: Experimental workflow for ANC1 siRNA knockdown and validation.

Caption: Simplified signaling pathway of ANC1 in organelle anchoring.

References

Technical Support Center: Recombinant ANC1 Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor expression of recombinant ANC1 protein. The following sections offer frequently asked questions and detailed troubleshooting guides to address common issues encountered during expression in E. coli.

Frequently Asked Questions (FAQs)

Q1: My ANC1 protein expression is very low or undetectable on a Western blot. What are the first steps to troubleshoot this?

A1: Start by analyzing both the soluble and insoluble fractions of the cell lysate after induction. Run an SDS-PAGE gel and perform a Western blot to determine if the protein is being expressed at all and, if so, where it is localizing.[1] If the protein is not detected in either fraction, the issue may be with transcription, translation, or protein stability. If it is found in the insoluble fraction (pellet), the problem is likely protein insolubility and aggregation into inclusion bodies.[1]

Q2: What are the most common reasons for low or no expression of a recombinant protein like ANC1 in E. coli?

A2: Several factors can contribute to poor expression:

  • Codon Bias: The codons in your ANC1 gene may be rare in E. coli, leading to stalled translation.[2][3][4]

  • Protein Toxicity: The ANC1 protein may be toxic to the E. coli host, leading to cell death or reduced growth upon induction.[5]

  • Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site, or mRNA stability can reduce expression.

  • Protein Instability: The expressed ANC1 protein may be rapidly degraded by host cell proteases.[2][6]

Q3: How can I address potential codon bias for my ANC1 gene?

A3: You have two primary options:

  • Gene Synthesis with Codon Optimization: Synthesize the ANC1 gene with codons optimized for expression in E. coli. This involves replacing rare codons with more common ones without changing the amino acid sequence.[7][8][9]

  • Use a Specialized E. coli Strain: Employ an E. coli strain, such as Rosetta™, which contains a plasmid that provides tRNAs for rare codons, thereby boosting the expression of proteins with non-native codon usage.[1][3]

Q4: My ANC1 protein is found in the insoluble pellet (inclusion bodies). How can I improve its solubility?

A4: To improve the solubility of ANC1, you can try several strategies:

  • Lower Induction Temperature: Reduce the induction temperature to 18-25°C and express for a longer period (e.g., overnight).[1] This slows down protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[1]

  • Use a Different Expression Host: Strains like ArcticExpress(DE3) are engineered to express chaperonins at low temperatures, which can aid in proper protein folding.[2]

  • Co-express with Chaperones: Introduce a separate plasmid that expresses molecular chaperones to assist in the folding of your protein.

  • Add a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein tag (e.g., MBP, GST) to the N- or C-terminus of your ANC1 protein.[10]

Q5: Which E. coli strain is best for expressing a new protein like ANC1?

A5: The BL21(DE3) strain is a common and robust starting point for recombinant protein expression.[2][6] This strain is deficient in Lon and OmpT proteases, which helps to minimize protein degradation.[2][6] For potentially toxic proteins, strains like BL21(DE3)pLysS, C41(DE3), or C43(DE3) offer tighter control over basal expression.[2][6] If codon bias is a concern, consider a Rosetta™ strain.[1][3]

Troubleshooting Guides

Guide 1: Diagnosing and Optimizing Low or No ANC1 Expression

This guide provides a systematic approach to identifying the cause of poor ANC1 protein expression and strategies for improvement.

Experimental Workflow:

cluster_0 Initial Expression Analysis cluster_1 Troubleshooting Paths cluster_2 Solutions for No Expression cluster_3 Solutions for Insolubility cluster_4 Solutions for Low Soluble Yield Start Induce ANC1 Expression in E. coli BL21(DE3) Lyse Lyse Cells and Separate Lysate into Soluble and Insoluble Fractions Start->Lyse Analyze Analyze Fractions by SDS-PAGE and Western Blot Lyse->Analyze NoProtein No Protein Detected Analyze->NoProtein No Bands Insoluble Protein in Insoluble Fraction Analyze->Insoluble Band in Pellet Soluble Protein in Soluble Fraction (Low Yield) Analyze->Soluble Band in Supernatant CodonOpt Codon Optimize ANC1 Gene NoProtein->CodonOpt Toxicity Test for Protein Toxicity (e.g., growth curves) NoProtein->Toxicity Vector Verify Expression Vector Sequence NoProtein->Vector LowerTemp Lower Induction Temperature Insoluble->LowerTemp LowerIPTG Reduce IPTG Concentration Insoluble->LowerIPTG SolubilityTag Add Solubility Tag (e.g., MBP, GST) Insoluble->SolubilityTag SpecialStrain Use Solubility-Enhancing Strain (e.g., ArcticExpress) Insoluble->SpecialStrain OptimizeCulture Optimize Culture Conditions (Media, OD at induction) Soluble->OptimizeCulture ProteaseInhib Add Protease Inhibitors Soluble->ProteaseInhib ChangeHost Try Different Host Strain Soluble->ChangeHost

Caption: Troubleshooting workflow for poor ANC1 protein expression.

Methodology:

  • Initial Expression Trial:

    • Transform your ANC1 expression plasmid into E. coli BL21(DE3).

    • Grow a 50 mL culture at 37°C to an OD600 of 0.6-0.8.

    • Remove a 1 mL "uninduced" sample.

    • Induce the remaining culture with 1 mM IPTG and incubate for 4 hours at 37°C.

    • Harvest the cells by centrifugation.

  • Lysis and Fractionation:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with lysozyme and DNase).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

  • Analysis:

    • Run the uninduced sample, total lysate, soluble fraction, and insoluble fraction on an SDS-PAGE gel.

    • Perform a Western blot using an antibody specific to your ANC1 protein or its fusion tag.

Guide 2: Optimizing Induction Conditions for Soluble ANC1 Expression

This guide provides a matrix of conditions to test for improving the solubility and yield of ANC1 protein.

Experimental Design:

The goal is to test a range of temperatures and inducer concentrations to find the optimal balance between protein yield and solubility.

Table 1: Induction Condition Optimization Matrix

ParameterCondition 1Condition 2Condition 3
Temperature 37°C25°C18°C
IPTG Concentration 1.0 mM0.5 mM0.1 mM
Induction Time 4 hours8 hours16-24 hours (overnight)

Methodology:

  • Grow a larger culture of your ANC1-expressing E. coli to an OD600 of 0.6-0.8.

  • Split the culture into multiple smaller, equal-volume cultures.

  • Induce each sub-culture with a different combination of IPTG concentration and temperature as outlined in Table 1.

  • After the specified induction time, harvest the cells and perform the lysis, fractionation, and analysis as described in Guide 1.

  • Compare the amount of soluble ANC1 protein across the different conditions to identify the optimal parameters.

Table 2: Example Results of Induction Optimization

ConditionTemperature (°C)IPTG (mM)Induction Time (hr)Total Expression (Arbitrary Units)Soluble Expression (Arbitrary Units)% Soluble
A371.0410055%
B250.58754053%
C180.116504590%
Guide 3: Choosing the Right Expression Host

If optimizing induction conditions is insufficient, changing the E. coli host strain can be a powerful strategy.

Logical Flow for Host Strain Selection:

Problem Primary Expression Issue with ANC1 CodonBias Suspected Codon Bias Problem->CodonBias Toxicity Suspected Protein Toxicity Problem->Toxicity Insolubility Inclusion Body Formation Problem->Insolubility Rosetta Use Rosetta™ Strains CodonBias->Rosetta pLysS Use BL21(DE3)pLysS or C41/C43(DE3) Toxicity->pLysS Arctic Use ArcticExpress(DE3) Insolubility->Arctic

Caption: Decision tree for selecting an appropriate E. coli host strain.

Table 3: Common E. coli Expression Strains and Their Applications

StrainKey FeaturesPrimary Application
BL21(DE3) Deficient in Lon and OmpT proteases; T7 expression system.[2][6]General-purpose protein expression.
BL21(DE3)pLysS Contains pLysS plasmid expressing T7 lysozyme, which reduces basal T7 RNA polymerase activity.[6]Expression of toxic proteins.
C41(DE3) / C43(DE3) Mutations that allow for the production of toxic proteins.[2]Expression of highly toxic proteins, often membrane proteins.
Rosetta™(DE3) Contains a plasmid with genes for tRNAs that recognize rare codons.Expression of proteins from organisms with different codon usage than E. coli.[1][3]
ArcticExpress(DE3) Co-expresses cold-adapted chaperonins Cpn10 and Cpn60.[2]Improving solubility by allowing for expression at low temperatures (4-12°C).

Methodology:

  • Based on your initial troubleshooting, select one or more alternative strains from Table 3 that address your specific issue (e.g., toxicity, insolubility).

  • Transform your ANC1 expression plasmid into the selected strain(s).

  • Perform a small-scale expression trial in parallel with your original BL21(DE3) strain under the best conditions identified in Guide 2.

  • Analyze the results by SDS-PAGE and Western blot to determine if the new host strain improves the expression and/or solubility of the ANC1 protein.

References

Technical Support Center: Optimizing ANC1 Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing immunofluorescence (IF) staining for the ANC1 protein.

Troubleshooting Guides

Problem 1: Weak or No ANC1 Signal

A faint or absent fluorescent signal for ANC1 can arise from several factors throughout the immunofluorescence protocol. Use the following guide to identify and resolve the issue.

Possible Cause Recommended Solution Additional Notes
Suboptimal Fixation The fixation method may be masking the ANC1 epitope. Test different fixation protocols. Paraformaldehyde (PFA) preserves morphology well, which is important for a structural protein like ANC1.[1] However, methanol fixation can sometimes improve antigen recognition for nuclear proteins.[1][2] Compare results from a 4% PFA fixation with ice-cold methanol fixation.Always check the antibody datasheet for fixation recommendations.[3]
Incorrect Primary Antibody Dilution The concentration of the primary antibody may be too low. Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:100, 1:250, 1:500).[4]An antibody concentration that is too high can lead to non-specific binding and high background.[5]
Inefficient Permeabilization Since ANC1 is localized to the nuclear periphery and cytoplasm, proper permeabilization is crucial for antibody access.[6][7] For PFA-fixed cells, use a detergent like Triton X-100 (0.1-0.5%) or Tween-20.[8] Methanol fixation also permeabilizes the cell.The choice and concentration of detergent may need optimization.[8]
Inactive Primary or Secondary Antibody Antibodies can lose activity due to improper storage or multiple freeze-thaw cycles.[9] Use a new aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. Run a positive control to verify antibody activity.[4]
Photobleaching Fluorophores can fade upon exposure to light. Minimize light exposure during incubations and imaging.[10] Use an antifade mounting medium to preserve the fluorescent signal.[10][11][12]Image samples immediately after staining for the best results.[13]
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific ANC1 signal, making interpretation difficult. The following steps can help reduce non-specific staining.

Possible Cause Recommended Solution Additional Notes
Insufficient Blocking Non-specific binding sites on the sample can bind to the primary or secondary antibodies. Increase the blocking incubation time (e.g., to 1 hour) and consider using a different blocking agent.[4][5] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[3][14]Using 5-10% normal serum is a common starting point.[4]
Primary Antibody Concentration Too High An excess of primary antibody can lead to non-specific binding.[5] Titrate the primary antibody to find the lowest concentration that still provides a specific signal.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding to endogenous immunoglobulins in the sample or to other proteins non-specifically. Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[4][5] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[4][9]
Over-fixation Excessive fixation with aldehydes like PFA can lead to autofluorescence.[15][16] Reduce the fixation time or the concentration of the fixative.A 10-15 minute fixation with 4% PFA is often sufficient for cultured cells.[3][16]
Drying of the Sample Allowing the sample to dry out at any stage can cause high background.[4][16] Ensure the sample remains covered with buffer throughout the procedure.Use a humidified chamber for incubations.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best fixation method for ANC1 immunofluorescence?

The optimal fixation method can be antibody-dependent and should be empirically determined.[3] A good starting point is 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature, as it preserves cellular architecture well, which is important for a protein like ANC1 that is involved in organelle anchoring.[6][17] Alternatively, fixation with ice-cold methanol for 10 minutes can be tested, as it can sometimes improve the signal for certain nuclear-associated proteins.[1][18]

Q2: How can I be sure the signal I'm seeing is specific to ANC1?

To confirm the specificity of your staining, several controls are essential:

  • Secondary antibody only control: Incubate your sample with only the secondary antibody to check for non-specific binding.[4]

  • Isotype control: Use an antibody of the same isotype and concentration as your primary antibody that is directed against an antigen not present in your sample.[13]

  • Positive and negative controls: Use cells or tissues known to express (positive) or not express (negative) ANC1 to validate your staining pattern.[4]

Q3: My ANC1 staining appears diffuse in the cytoplasm, but it's described as being at the nuclear periphery. What could be wrong?

This could be due to several factors:

  • Suboptimal fixation: The fixation might not have adequately preserved the fine cellular structures. Try optimizing the fixation time and reagent as described in the troubleshooting guide.

  • Over-permeabilization: Excessive use of detergents can disrupt cellular membranes and lead to the redistribution of proteins.[15] Try reducing the concentration or incubation time of the permeabilization agent.

  • Cell health: Ensure the cells are healthy and not undergoing apoptosis or necrosis, which can alter protein localization.

Q4: What is the function of ANC1 and how does it relate to its localization?

ANC-1 is a large protein that plays a role in anchoring organelles, such as nuclei and mitochondria, to the cytoskeleton.[6][7][17] In C. elegans, ANC-1 is an ortholog of mammalian Nesprin-1 and -2.[19] Its localization at the nuclear periphery is consistent with its function in connecting the nucleus to the actin cytoskeleton.[6][7] ANC-1 has also been shown to be involved in the localization of mitochondria to the base of axons.[17][20]

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation
  • Grow cells on sterile coverslips to the desired confluency.

  • Gently wash the cells twice with Phosphate Buffered Saline (PBS).

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[3][15]

  • Wash the cells three times with PBS for 5 minutes each.

  • Block for 1 hour at room temperature in a blocking buffer (e.g., 5% Normal Goat Serum in PBS).[3]

  • Incubate with the primary antibody against ANC1, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.[10][11]

Protocol 2: Methanol Fixation
  • Grow cells on sterile coverslips.

  • Gently wash the cells twice with PBS.

  • Fix and permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with the blocking step (Step 7) from the PFA fixation protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on Coverslip wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA or Methanol) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., Normal Goat Serum) wash3->blocking primary_ab Primary Antibody Incubation (anti-ANC1) blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mounting Mount with Antifade Medium wash5->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Standard immunofluorescence workflow for ANC1 staining.

anc1_pathway slt1 SLT-1 (Extracellular Cue) receptor SLT-1 Receptor slt1->receptor binds signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade activates anc1 ANC-1 signaling_cascade->anc1 regulates mitochondria Mitochondria anc1->mitochondria localizes actin_cytoskeleton Actin Cytoskeleton anc1->actin_cytoskeleton anchors to nuclear_envelope Nuclear Envelope anc1->nuclear_envelope associates with axon_growth Polarized Axon Growth mitochondria->axon_growth promotes

Caption: ANC1's role in SLT-1 mediated axon growth.

References

troubleshooting variability in ANC1 quantitative PCR results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANC1 quantitative PCR (qPCR) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and ensure accurate, reproducible results when quantifying ANC1 gene expression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your ANC1 qPCR experiments in a question-and-answer format.

Issue 1: High Variability in Cq Values Between Technical Replicates

Q: My Cq values for the ANC1 gene show high standard deviation between technical replicates. What could be the cause?

A: High variability between technical replicates is often due to imprecise liquid handling, especially with small volumes.[1][2] Inconsistent pipetting can lead to different amounts of template or master mix in each well, resulting in varied Cq values.[1][3]

Troubleshooting Steps:

  • Pipetting Technique: Ensure your pipettes are properly calibrated and that you are using appropriate techniques to minimize errors. For very small volumes, consider using a multi-channel pipette for consistency.[2]

  • Reaction Mix Homogeneity: Thoroughly mix your master mix before aliquoting it into the PCR plate or tubes to ensure a uniform concentration of all components in each reaction.

  • Plate/Tube Sealing: Ensure that all wells are properly sealed to prevent evaporation, which can concentrate the reaction components and affect Cq values.

  • Automated Liquid Handling: If available, using an automated liquid handling system can significantly improve reproducibility and reduce pipetting errors.[1]

Issue 2: No Amplification or Very Late Amplification (High Cq Values) for ANC1

Q: I am not seeing any amplification for my ANC1 target, or the Cq values are very high (>35). What should I check?

A: This issue can stem from several factors, including problems with the template RNA/cDNA, suboptimal primer design, or incorrect reaction setup.[4]

Troubleshooting Steps:

  • RNA Quality and Integrity: Assess the quality and integrity of your RNA using spectrophotometry (A260/A280 and A260/A230 ratios) and gel electrophoresis or a bioanalyzer. Degraded RNA can lead to inefficient reverse transcription and poor qPCR results.[1][5]

  • cDNA Synthesis Efficiency: Ensure that your reverse transcription reaction is efficient. If you are using cDNA as a template, inefficient conversion of RNA to cDNA will result in a low amount of template for the qPCR reaction.[4]

  • Primer Design and Validation:

    • Specificity: Verify that your ANC1 primers are specific to your target sequence using tools like NCBI Primer-BLAST.[6][7] Non-specific binding can lead to the amplification of unintended products.[1]

    • Annealing Temperature: Optimize the annealing temperature for your primers. An incorrect annealing temperature can lead to inefficient primer binding and reduced amplification.[1][8]

    • Primer Concentration: Optimize the concentration of your forward and reverse primers.[9]

  • Positive Control: Include a positive control (e.g., a sample known to express ANC1) to confirm that the reaction components and cycling conditions are working correctly.[4][10]

  • Target Abundance: The expression of ANC1 might be very low in your samples. You may need to increase the amount of template in your reaction.[4]

Issue 3: Non-Specific Amplification Indicated by Melt Curve Analysis

Q: My melt curve analysis for the ANC1 qPCR shows multiple peaks. What does this mean and how can I fix it?

A: Multiple peaks in a melt curve analysis indicate the presence of more than one PCR product, which could be non-specific amplicons or primer-dimers.[11][12] This suggests that your primers may be binding to unintended sequences in the cDNA or to each other.

Troubleshooting Steps:

  • Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, which can reduce non-specific amplification.[4]

  • Primer Design: If optimizing the annealing temperature doesn't resolve the issue, you may need to redesign your ANC1 primers to be more specific.[1][6] Aim for primers that do not have complementary sequences, especially at the 3' ends, to minimize primer-dimer formation.[13]

  • Primer Concentration: Reduce the primer concentration to decrease the likelihood of primer-dimer formation.[4]

  • Gel Electrophoresis: Run your qPCR product on an agarose gel to visualize the amplicons and confirm their sizes. Multiple bands will correspond to the multiple peaks in your melt curve.[11]

Issue 4: Inconsistent Results Between Different qPCR Runs

Q: I am getting different Cq values for the same ANC1 samples when I run the experiment on different days. How can I improve run-to-run consistency?

A: Run-to-run variability can be caused by differences in master mix preparation, instrument calibration, and the handling of samples and reagents.[14]

Troubleshooting Steps:

  • Master Mix Preparation: Prepare a large batch of master mix for all the samples you plan to compare in a single study. Aliquot and store it to ensure consistency across different runs.

  • Use of Reference Genes: Normalize your ANC1 expression data to one or more stably expressed reference genes. This will help to correct for variations in the amount of starting material and reaction efficiency between runs.[15]

  • Instrument Calibration: Ensure that the qPCR instrument is regularly calibrated and maintained according to the manufacturer's instructions.[16]

  • Consistent Protocols: Use the same experimental protocol, including reagent concentrations and cycling conditions, for all runs.

Quantitative Data Summary

For successful and reproducible qPCR experiments, it is crucial to adhere to established quality control parameters. The following tables summarize key quantitative data for assessing your ANC1 qPCR assay.

Table 1: RNA Quality Control Parameters

ParameterAcceptable RangeImplication of Deviation
A260/A280 Ratio1.8 - 2.2< 1.8 indicates protein contamination. > 2.2 may indicate issues with the buffer.
A260/A230 Ratio2.0 - 2.2< 2.0 may indicate contamination with phenol, guanidine, or other organic compounds.
RNA Integrity Number (RIN)> 7.0A lower RIN value suggests RNA degradation, which can lead to unreliable results.

Table 2: qPCR Performance Metrics

ParameterOptimal Value/RangeImplication of Deviation
PCR Efficiency90% - 110%Efficiencies outside this range can lead to inaccurate quantification.[17] Values >110% may indicate the presence of inhibitors.[17]
R² of Standard Curve> 0.99A lower R² value indicates poor correlation and unreliable quantification.[18]
Standard Deviation of Cq (Technical Replicates)< 0.2A higher standard deviation suggests pipetting inaccuracies or other sources of random error.[18]
Melt CurveSingle, sharp peakMultiple peaks or a broad peak indicate non-specific products or primer-dimers.[11]

Experimental Protocols

Protocol 1: RNA Extraction and Quality Control

  • Sample Homogenization: Homogenize cell or tissue samples in a suitable lysis buffer.

  • RNA Extraction: Extract total RNA using a column-based kit or a phenol-chloroform extraction method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Purification: Purify the RNA and elute in nuclease-free water.

  • Quantification and Quality Assessment:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer to determine the RIN value.

  • Storage: Store the RNA at -80°C until use.

Protocol 2: cDNA Synthesis (Reverse Transcription)

  • Reaction Setup: In a nuclease-free tube, combine the following components:

    • Total RNA (1 µg)

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • Nuclease-free water to the final volume.

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.

  • Reverse Transcription: Add the following components to the tube:

    • Reverse transcriptase buffer

    • RNase inhibitor

    • Reverse transcriptase enzyme

  • Incubation: Incubate the reaction at the temperature recommended for the specific reverse transcriptase used (e.g., 42°C for 60 minutes).

  • Inactivation: Inactivate the enzyme by heating at 70°C for 10 minutes.

  • Storage: Store the resulting cDNA at -20°C.

Protocol 3: ANC1 Quantitative PCR

  • Primer Design: Design primers for the ANC1 gene with the following characteristics:

    • Amplicon size: 70-150 bp[7]

    • Melting temperature (Tm): 60-64°C, with the Tm of the forward and reverse primers within 2°C of each other[19]

    • GC content: 40-60%[7]

    • Specificity: Confirmed by NCBI Primer-BLAST[20]

  • Reaction Setup: Prepare a master mix for the number of reactions plus extra to account for pipetting errors. For each reaction, combine:

    • qPCR master mix (containing buffer, dNTPs, Taq polymerase, and SYBR Green or probe)

    • Forward primer

    • Reverse primer

    • Nuclease-free water

  • Plate Loading: Aliquot the master mix into each well of a qPCR plate.

  • Template Addition: Add the cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.[10]

  • Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • qPCR Cycling: Perform the qPCR in a real-time PCR instrument with the following cycling conditions (these may need optimization):

    • Initial denaturation: 95°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: After the cycling is complete, perform a melt curve analysis to check for non-specific amplification.

Visualizations

qPCR_Troubleshooting_Workflow ANC1 qPCR Troubleshooting Workflow start Start: Variable qPCR Results check_replicates High variability in technical replicates? start->check_replicates check_amplification No or late amplification? check_replicates->check_amplification No pipetting Review pipetting technique Ensure master mix homogeneity check_replicates->pipetting Yes check_melt_curve Multiple peaks in melt curve? check_amplification->check_melt_curve No rna_quality Check RNA quality and integrity Optimize cDNA synthesis check_amplification->rna_quality Yes primer_issues Optimize annealing temperature Redesign primers check_melt_curve->primer_issues Yes run_to_run Inconsistent results between runs? check_melt_curve->run_to_run No pipetting->check_amplification rna_quality->check_melt_curve primer_issues->run_to_run normalization Use stable reference genes Prepare master mix in bulk run_to_run->normalization Yes end End: Reliable Results run_to_run->end No normalization->end

Caption: A flowchart for troubleshooting common issues in ANC1 qPCR experiments.

ANC1_Signaling_Pathway Simplified Putative ANC-1 Signaling cluster_neuron Neuron cluster_nucleus Nucleus RPM1 RPM-1 ANC1 ANC-1 RPM1->ANC1 binds EMR1 EMR-1 ANC1->EMR1 inhibits BAR1 BAR-1 (β-catenin) EMR1->BAR1 inhibits nuclear import POP1 POP-1 (TCF/LEF) BAR1->POP1 activates Gene_Expression Target Gene Expression (Axon Termination, Synaptogenesis) POP1->Gene_Expression regulates

Caption: A simplified diagram of a putative ANC-1 signaling pathway in neurons.[21][22]

References

Technical Support Center: Long-Term Storage of Purified ANC1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage of your purified ANC1 protein. Please note that while these are general recommendations based on established protein storage principles, the optimal conditions for any specific protein, including ANC1, should be empirically determined.

Frequently Asked Questions (FAQs)

Q1: What is the best temperature for long-term storage of purified ANC1 protein?

For long-term storage, it is generally recommended to store proteins at ultra-low temperatures to minimize enzymatic activity and degradation.[1] Storage at -80°C is ideal for long-term preservation.[1][2] For shorter durations, -20°C can be suitable, especially when the protein is in a solution containing a cryoprotectant like glycerol.[1][3][4] Storage at 4°C is only recommended for very short-term use, typically a few days to a week, and often requires the presence of antibacterial agents to prevent microbial growth.[1][4][5]

Q2: Should I be concerned about freeze-thaw cycles?

Yes, repeated freeze-thaw cycles are detrimental to many proteins and can lead to denaturation, aggregation, and loss of activity.[3][4] It is highly recommended to aliquot the purified ANC1 protein into single-use volumes before freezing.[1][6] This practice ensures that only the required amount of protein is thawed at any given time, preserving the integrity of the remaining stock.

Q3: What role does protein concentration play in long-term storage?

The concentration of the purified protein can significantly impact its stability. Dilute protein solutions (< 1 mg/ml) are more susceptible to inactivation and loss due to adsorption to the storage vessel surface.[4][5] Therefore, it is advisable to store ANC1 at a high concentration, ideally 1 mg/ml or greater.[5] If a high concentration is not feasible, adding a "carrier" or "filler" protein, such as bovine serum albumin (BSA) at a concentration of 1 to 5 mg/ml, can help protect the ANC1 protein from degradation and loss.[4][5]

Q4: What are cryoprotectants and should I use them for storing ANC1?

Cryoprotectants are substances that protect proteins from damage during freezing.[7] They work by preventing the formation of ice crystals, which can disrupt the protein's structure.[5][8] Common cryoprotectants include glycerol and ethylene glycol.[5][7] For storage at -20°C, adding glycerol to a final concentration of 25-50% is a common practice to keep the solution from freezing solid and to stabilize the protein.[4][5] Even for storage at -80°C, a lower concentration of glycerol (e.g., 5-10%) can be beneficial.

Q5: What is the ideal buffer composition for long-term storage of ANC1?

The optimal buffer for storing ANC1 will depend on its specific properties, such as its isoelectric point (pI). A general guideline is to use a buffer with a pH that is optimal for the protein's stability, typically around its pI.[1] The buffer concentration should be sufficient to maintain the pH, usually in the range of 50-100 mM.[9] It is also crucial to consider the inclusion of other additives to enhance stability:

  • Reducing agents: If ANC1 has cysteine residues, including a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol at a concentration of 1-5 mM can prevent oxidation.[1][4]

  • Protease inhibitors: To prevent degradation from contaminating proteases, a cocktail of protease inhibitors can be added to the storage buffer.[1][7][10]

Data Presentation: Summary of Storage Conditions

Storage TemperatureRecommended DurationKey Considerations
4°CShort-term (days to a week)Risk of microbial growth and proteolysis.[4][5]
-20°CMid-term (weeks to months)Requires cryoprotectant (e.g., 25-50% glycerol).[1][4][5]
-80°CLong-term (months to years)Ideal for preserving protein integrity.[1][2]
Liquid NitrogenVery long-term (years)Often used for beading single-use aliquots.[4][5]
AdditiveRecommended ConcentrationPurpose
Glycerol25-50% (for -20°C), 5-10% (for -80°C)Cryoprotectant to prevent ice crystal formation.[4][5]
BSA (Bovine Serum Albumin)1-5 mg/mlCarrier protein to stabilize dilute solutions.[4][5]
DTT/β-mercaptoethanol1-5 mMReducing agent to prevent oxidation of cysteines.[1][4]
Protease Inhibitor CocktailVaries by manufacturerPrevents proteolytic degradation.[1][7][10]
Sodium Azide0.02-0.05%Antimicrobial agent for storage at 4°C.

Troubleshooting Guide

Problem: My ANC1 protein has lost activity after storage.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause and find a solution.

G Troubleshooting ANC1 Protein Inactivity A Start: ANC1 protein is inactive after storage B Were single-use aliquots used? A->B C YES D NO E Protein may be damaged by freeze-thaw cycles. Prepare single-use aliquots for future storage. B->E NO F What was the storage temperature? B->F YES G 4°C H -20°C I -80°C J Potential microbial contamination or proteolysis. Consider adding protease inhibitors and/or antimicrobial agents. For long-term storage, use -80°C. F->J 4°C K Was a cryoprotectant (e.g., glycerol) used? F->K -20°C O Check for signs of protein degradation or aggregation. F->O -80°C L YES M NO N Ice crystal formation may have damaged the protein. Add 25-50% glycerol for -20°C storage. K->N NO K->O YES P Run SDS-PAGE and compare with a fresh sample. O->P Q Perform Dynamic Light Scattering (DLS) to check for aggregation. O->Q R Degradation bands visible? P->R V Aggregation detected? Q->V R->Q NO S YES T NO U Likely protease contamination. Add protease inhibitors to the storage buffer. R->U YES W YES X NO Y Optimize buffer conditions (pH, ionic strength). Consider adding stabilizing excipients. V->Y YES Z Consider other factors: - Oxidation (add reducing agents) - Suboptimal buffer pH or ionic strength V->Z NO

Caption: Troubleshooting workflow for inactive stored ANC1 protein.

Experimental Protocols

Protocol 1: Assessing Protein Integrity using SDS-PAGE

Objective: To determine if the stored ANC1 protein has been degraded.

Materials:

  • Stored ANC1 protein sample

  • Freshly purified ANC1 protein sample (as a control)

  • SDS-PAGE gels

  • Running buffer

  • Loading buffer (containing SDS and a reducing agent)

  • Protein molecular weight marker

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Thaw the stored ANC1 protein sample on ice.

  • Prepare samples for loading by mixing a small aliquot of the stored and fresh ANC1 protein with loading buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load the samples, along with the molecular weight marker, onto the SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Compare the band pattern of the stored ANC1 sample to the fresh sample. The appearance of lower molecular weight bands in the stored sample is indicative of degradation.[2]

Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine if the stored ANC1 protein has formed aggregates.

Materials:

  • Stored ANC1 protein sample

  • DLS instrument

  • Appropriate cuvettes

  • Storage buffer (for blanking)

Procedure:

  • Thaw the stored ANC1 protein sample on ice.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any large aggregates.

  • Carefully transfer the supernatant to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength) according to the manufacturer's instructions.

  • Perform the DLS measurement.

  • Analysis: The DLS will provide information on the size distribution of particles in the sample. A significant population of particles with a much larger hydrodynamic radius than expected for monomeric ANC1 indicates aggregation.[11]

Protocol 3: Assessing Protein Activity

The specific protocol for assessing the activity of ANC1 will depend on its function. For example, if ANC1 is an enzyme, a kinetic assay measuring the rate of substrate conversion to product would be appropriate. If it is a binding protein, techniques like ELISA or surface plasmon resonance could be used to measure its binding affinity. It is crucial to compare the activity of the stored sample to that of a freshly purified, active sample to determine any loss of function.

References

overcoming difficulties in co-immunoprecipitation of ANC1 partners

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the protein-protein interactions of ANC1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the co-immunoprecipitation (Co-IP) of this large, cytoskeletal-associated protein and its binding partners.

Troubleshooting Guide

Problem 1: Low or No Signal for ANC1 or its Partners
Possible Cause Recommended Solution
Inefficient Cell Lysis/Protein Extraction: ANC1 is a large protein associated with the nuclear envelope and cytoskeleton, making it difficult to solubilize.- Use a robust lysis buffer. For nuclear or cytoskeletal proteins, consider RIPA buffer or a buffer containing a non-ionic detergent like NP-40 or Triton X-100, supplemented with a low concentration of an ionic detergent (e.g., 0.1% SDS).[1][2] - Mechanical disruption, such as sonication or douncing, on ice can aid in the release of nuclear and cytoskeletal-associated proteins.[2] - For chromatin-associated proteins, sequential extraction with buffers of increasing salt and detergent concentrations can be effective.[3]
Weak or Transient Interactions: The interaction between ANC1 and its partners may be weak or occur under specific cellular conditions.- Perform the Co-IP under native (non-denaturing) conditions to preserve protein complexes.[3][4] - Consider in vivo cross-linking with agents like formaldehyde or DSP to stabilize transient interactions before cell lysis. Be aware that this can lead to non-specific cross-linking and may require optimization.
Antibody Issues: The antibody may not be suitable for Co-IP, or its epitope may be masked.- Use an antibody that has been validated for immunoprecipitation.[4] - Polyclonal antibodies often perform better in Co-IP as they can recognize multiple epitopes.[4] - If using a monoclonal antibody, ensure the epitope is not located in the protein-protein interaction domain.[4] - Titrate the antibody concentration to find the optimal amount for pulldown.
Low Protein Expression: ANC1 or its binding partners may be expressed at low levels in your cell or tissue type.- Increase the amount of starting material (cell lysate). - Consider overexpressing a tagged version of your protein of interest, but be mindful of potential artifacts.
Problem 2: High Background or Non-Specific Binding
Possible Cause Recommended Solution
Non-specific Binding to Beads: Proteins in the lysate may bind non-specifically to the Protein A/G beads.- Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[1][4] - Block the beads with a blocking agent like BSA or salmon sperm DNA before use.
Inadequate Washing: Insufficient or overly harsh washing steps can lead to high background or loss of true interactors.- Increase the number of washes. - Optimize the wash buffer by adjusting the salt (NaCl) and detergent (e.g., Tween-20) concentrations to find a balance between reducing non-specific binding and preserving specific interactions.[1]
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate.- Use a highly specific monoclonal antibody if possible. - Include an isotype control (an antibody of the same isotype but irrelevant specificity) to assess the level of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the best lysis buffer for Co-IP of ANC1?

A1: Due to ANC1's association with the nuclear envelope and cytoskeleton, a lysis buffer that can effectively solubilize these structures is crucial. A good starting point is a RIPA buffer, which contains both non-ionic and ionic detergents.[2] However, the optimal buffer may need to be determined empirically. For preserving weaker interactions, a less stringent buffer with a non-ionic detergent like NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors, is recommended.[1]

Q2: How can I confirm that the interactions I'm seeing are real and not artifacts?

A2: Including proper controls is essential for validating your Co-IP results. Key controls include:

  • Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to ensure the pulldown is specific.

  • Negative Control Cells: Use a cell line that does not express the protein of interest to confirm antibody specificity.

  • Reverse Co-IP: Confirm the interaction by performing a Co-IP with an antibody against the putative binding partner and then blotting for ANC1.

Q3: ANC1 is a very large protein. Are there any special considerations for its Co-IP?

A3: Yes, the large size of ANC1 (~975 kDa for the full-length isoform) presents challenges.

  • Protein Integrity: Ensure your lysis buffer contains a comprehensive cocktail of protease inhibitors to prevent degradation.

  • Western Blot Transfer: Transferring large proteins during Western blotting can be inefficient. Use a low-percentage acrylamide gel for better resolution and consider using a wet transfer system overnight at a low voltage to ensure complete transfer.

  • Antibody Selection: Use antibodies that have been validated to recognize the native conformation of the full-length protein.

Experimental Protocols

Detailed Co-immunoprecipitation Protocol for ANC1 Partners

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Cell Lysis and Protein Extraction a. Culture and harvest cells. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. For nuclear and cytoskeletal proteins, sonicate the lysate briefly on ice to shear DNA and aid in solubilization. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended) a. Add Protein A/G beads to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the primary antibody against ANC1 (or the bait protein) to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing a. Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 ml of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). d. Repeat the wash steps 3-5 times.

5. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. c. Alternatively, for native elution, use a low pH glycine buffer or a peptide that competes with the antibody-antigen interaction.

6. Analysis a. Centrifuge the tubes to pellet the beads. b. Carefully collect the supernatant containing the eluted proteins. c. Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Data Presentation

Table 1: Recommended Lysis Buffer Components for ANC1 Co-IP
ComponentConcentrationPurpose
Tris-HCl50 mM, pH 7.4Buffering agent
NaCl150 mMReduces non-specific ionic interactions
NP-40 or Triton X-1001%Non-ionic detergent for protein solubilization
Sodium deoxycholate0.5%Ionic detergent to disrupt membranes
SDS0.1%Strong ionic detergent for difficult to solubilize proteins
Protease Inhibitors1X CocktailPrevent protein degradation
Phosphatase Inhibitors1X CocktailPreserve phosphorylation status of proteins

Visualizations

Experimental Workflow

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis & Protein Extraction start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation with Primary Antibody preclear->ip beads Capture with Protein A/G Beads ip->beads wash Washing Steps beads->wash elution Elution of Protein Complexes wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End: Identify Partners analysis->end

Caption: A general workflow for co-immunoprecipitation experiments.

Troubleshooting Logic

Troubleshooting_Logic start Co-IP Experiment check_signal Signal Detected? start->check_signal low_signal Low/No Signal check_signal->low_signal No high_bg High Background check_signal->high_bg Yes, but noisy good_result Good Result check_signal->good_result Yes, clean sub_low1 Optimize Lysis/Extraction low_signal->sub_low1 sub_low2 Check Antibody Efficacy low_signal->sub_low2 sub_low3 Increase Starting Material low_signal->sub_low3 sub_high1 Optimize Washing Steps high_bg->sub_high1 sub_high2 Pre-clear Lysate high_bg->sub_high2 sub_high3 Use Isotype Control high_bg->sub_high3

Caption: A decision tree for troubleshooting common Co-IP issues.

ANC1 Signaling Pathway

Based on current literature, ANC-1 is involved in linking the nucleus to the actin cytoskeleton and plays a role in organelle positioning and neuronal development.[5][6] A simplified putative signaling pathway is depicted below.

ANC1_Pathway nucleus Nucleus anc1 ANC1 nucleus->anc1 actin Actin Cytoskeleton anc1->actin beta_catenin β-catenin (BAR-1) anc1->beta_catenin regulates mitochondria Mitochondria anc1->mitochondria anchoring rpm1 RPM-1 rpm1->anc1 binds axon Axon Growth Polarization beta_catenin->axon mitochondria->axon

Caption: A putative signaling pathway involving ANC1 in neuronal development.

References

Technical Support Center: Optimizing Growth Conditions for Studying ANC1 Mutant Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying ANC1 mutant phenotypes in yeast. The information is tailored for scientists and drug development professionals to navigate common experimental challenges.

Frequently Asked questions (FAQs)

QuestionAnswer
What is the primary function of ANC1 in Saccharomyces cerevisiae? ANC1 (Actin Non-Complementing) is a multifaceted protein involved in several critical cellular processes. It is a component of multiple transcriptional complexes, including TFIID, TFIIF, RSC, Ino80, SWI/SNF, and NuA3, highlighting its role in transcription and chromatin remodeling.[1] Additionally, ANC1 plays a crucial role in a novel error-free branch of the post-replication repair (PRR) pathway, which is vital for maintaining genome stability and suppressing spontaneous mutations.[1][2][3]
What are the expected phenotypes of anc1Δ mutants? Yeast strains with a deletion of the ANC1 gene (anc1Δ) exhibit sensitivity to various DNA damaging agents.[1][3] Given its role in the PRR pathway, anc1Δ mutants may show increased spontaneous mutation rates.[2][3] There is also evidence of genetic interactions with components of the actin cytoskeleton, suggesting potential morphological or cell polarity defects.[4]
Are anc1 mutants sensitive to specific temperatures? While direct temperature sensitivity of anc1Δ mutants is not a primary reported phenotype, a fascinating genetic interaction exists. Deletion of the ANC1 intron has been shown to suppress the temperature-sensitive growth defect of cdc40 mutants, which arrest at the G2/M phase of the cell cycle at restrictive temperatures.[5] This suggests a potential role for ANC1 in cell cycle progression, which could be explored under various temperature conditions.
What is the human homolog of ANC1 and its relevance? ANC1 contains a highly conserved YEATS domain.[2] The human homologs of ANC1 include ENL/MLLT1 and AF9/MLLT3, which are notable as common fusion partners with the MLL gene in human acute leukemias.[1][2] This connection makes ANC1 and its associated pathways a subject of interest for potential medical applications.

Troubleshooting Guides

Issue 1: Slow or Inconsistent Growth of anc1Δ Mutants

Possible Cause: Basal growth defects due to impaired DNA repair or transcriptional regulation.

Troubleshooting Steps:

  • Optimize Growth Medium:

    • Rich Medium (YPD): For general propagation, YPD (Yeast Extract-Peptone-Dextrose) is recommended for robust growth.

    • Synthetic Complete (SC) Medium: For more defined experiments, use SC medium. Be aware that mutants with metabolic defects may grow slower on minimal media. Supplementing with additional nutrients can sometimes improve growth.

  • Verify Strain Integrity:

    • Genomic DNA PCR: Confirm the deletion of the ANC1 gene.

    • Petite Colony Check: Plate on a non-fermentable carbon source like glycerol (YPG) to ensure the strain is not "petite" (lacking mitochondrial DNA), which can cause slow growth.

  • Incubation Conditions:

    • Temperature: Start with the optimal temperature for your yeast strain background (typically 30°C). Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to identify any subtle temperature sensitivities.

    • Aeration: Ensure adequate shaking (200-250 rpm) for liquid cultures to provide sufficient oxygen.

Issue 2: Difficulty Observing DNA Damage Sensitivity Phenotypes

Possible Cause: Suboptimal concentration of DNA damaging agents or inappropriate assay conditions.

Troubleshooting Steps:

  • Titrate DNA Damaging Agents: The effective concentration of agents like Methyl Methanesulfonate (MMS), 4-Nitroquinoline 1-oxide (4-NQO), or UV radiation can vary between strain backgrounds. Perform a dose-response curve to determine the optimal concentration that shows a clear difference between wild-type and anc1Δ strains.

  • Spot Assays (Qualitative):

    • Grow cultures to mid-log phase (OD600 ≈ 0.5-0.8).

    • Perform 10-fold serial dilutions.

    • Spot onto plates containing the DNA damaging agent and control plates.

    • Incubate at 30°C for 2-3 days.

  • Quantitative Growth Assays:

    • Use a microplate reader to monitor growth curves of wild-type and anc1Δ strains in liquid media containing various concentrations of the DNA damaging agent. This provides more precise data on growth inhibition.

Issue 3: High Variability in Spontaneous Mutation Rate Assays

Possible Cause: Inconsistent culture conditions or issues with the reporter system.

Troubleshooting Steps:

  • Standardize Inoculum: Always start fluctuation assays from a single, fresh colony to minimize the impact of pre-existing mutations.

  • Use a Reliable Reporter Gene: The CAN1 gene is a common reporter for forward mutation rates. Mutations in CAN1 confer resistance to the toxic arginine analog canavanine.

  • Sufficient Number of Independent Cultures: For fluctuation analysis, it is crucial to use a sufficient number of independent, small-volume cultures (e.g., 20-40) to accurately estimate the mutation rate.

Experimental Protocols

Protocol 1: Temperature Sensitivity Spot Assay

Objective: To determine if anc1Δ mutants exhibit temperature-sensitive growth.

Methodology:

  • Inoculate single colonies of wild-type and anc1Δ strains into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.

  • The next morning, measure the OD600 and dilute the cultures to an OD600 of 0.5 in fresh YPD.

  • Prepare 10-fold serial dilutions of each culture in sterile water or saline.

  • Spot 5 µL of each dilution onto three sets of YPD agar plates.

  • Incubate one set of plates at 25°C, one at 30°C (permissive temperature), and one at 37°C (restrictive temperature).

  • Incubate for 2-3 days and document colony growth with a scanner or camera.

Protocol 2: DNA Damage Sensitivity Assay (Spot Assay)

Objective: To assess the sensitivity of anc1Δ mutants to a DNA damaging agent (e.g., MMS).

Methodology:

  • Follow steps 1-3 from the Temperature Sensitivity Spot Assay protocol.

  • Prepare YPD agar plates containing a range of MMS concentrations (e.g., 0.005%, 0.01%, 0.02%). Also, prepare control YPD plates without MMS.

  • Spot 5 µL of each serial dilution onto the control and MMS-containing plates.

  • Incubate the plates at 30°C for 2-3 days.

  • Compare the growth of the anc1Δ mutant to the wild-type strain at each MMS concentration.

MMS Concentration Expected Wild-Type Growth Expected anc1Δ Growth
0% (Control)++++++
0.005%+++++
0.01%+++
0.02%+-
(Note: '+' indicates relative growth, '-' indicates no growth. This is an example and actual results may vary.)
Protocol 3: Quantitative Analysis of Spontaneous Mutation Rate (Fluctuation Assay)

Objective: To determine the spontaneous mutation rate in anc1Δ mutants using the CAN1 forward mutation assay.

Methodology:

  • Inoculate a single colony of the desired yeast strain into 5 mL of liquid SC medium and grow overnight at 30°C.

  • The next day, dilute the culture and plate onto SC medium to determine the initial cell concentration (titer).

  • Inoculate at least 20 independent 200 µL cultures in a 96-well plate with a low number of cells (e.g., ~200 cells) in SC medium. Grow to saturation (2-3 days) at 30°C.

  • Plate the entire volume of each independent culture onto separate SC plates containing canavanine (60 mg/L) and lacking arginine (SC-Arg + Can).

  • Plate appropriate dilutions of a few of the saturated cultures onto SC plates to determine the final cell concentration.

  • Incubate plates for 3-5 days at 30°C and count the number of canavanine-resistant colonies on each selective plate.

  • Calculate the mutation rate using the method of the median or a maximum likelihood estimator.

Visualizations

ANC1_Signaling_Pathway cluster_transcription Transcription & Chromatin Remodeling cluster_dna_repair Post-Replication Repair (PRR) cluster_cell_cycle Cell Cycle Control TFIID TFIID TFIIF TFIIF RSC RSC Ino80 Ino80 SWI_SNF SWI/SNF NuA3 NuA3 PRR PRR Pathway ErrorFree Error-Free Branch PRR->ErrorFree Contains CDC40 CDC40 G2M G2/M Transition CDC40->G2M Regulates ANC1 ANC1 ANC1->TFIID Component of ANC1->TFIIF Component of ANC1->RSC Component of ANC1->Ino80 Component of ANC1->SWI_SNF Component of ANC1->NuA3 Component of ANC1->PRR Participates in ANC1->CDC40 Intron splicing interacts with

Caption: ANC1's involvement in multiple cellular pathways.

Experimental_Workflow_DNA_Damage cluster_plating Plating start Start: Inoculate WT and anc1Δ Strains overnight Overnight Culture (30°C) start->overnight dilute Dilute to OD600 = 0.5 overnight->dilute serial_dilute 10-fold Serial Dilutions dilute->serial_dilute plate_control Spot on YPD (Control) serial_dilute->plate_control plate_mms Spot on YPD + MMS serial_dilute->plate_mms incubate Incubate (30°C, 2-3 days) plate_control->incubate plate_mms->incubate analyze Analyze Growth Phenotype incubate->analyze

Caption: Workflow for DNA damage sensitivity spot assay.

References

troubleshooting artifacts in live-cell imaging of ANC1-GFP

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ANC1-GFP Live-Cell Imaging

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during live-cell imaging of ANC1-GFP.

Frequently Asked Questions (FAQs)

Signal Integrity: Weak Signal and Rapid Fading

Question: Why is my ANC1-GFP signal weak and fading quickly during time-lapse imaging?

Answer: This issue is characteristic of photobleaching , the irreversible photochemical destruction of a fluorophore.[1][2] While all fluorophores photobleach to some extent, the process is accelerated by high-intensity light and prolonged exposure.[1] For GFP-tagged proteins, this can quickly diminish the usable signal in a time-lapse experiment.

Potential Causes & Solutions:

  • Excessive Excitation Light: The most common cause is using too much laser/lamp power or too long of an exposure time. The total light dose delivered to the sample is a primary determinant of photobleaching.[3]

  • High Sampling Rate: Acquiring images too frequently exposes the sample to excessive light.

  • Suboptimal Media Components: Some standard cell culture media components can accelerate photobleaching.

Troubleshooting Steps:

  • Reduce Light Exposure:

    • Decrease the laser power or lamp intensity to the lowest level that provides a usable signal-to-noise ratio.

    • Shorten the camera exposure time. Modern sensitive cameras can often produce good images with very short exposures.[1]

    • Reduce the frequency of image acquisition (e.g., image every 5 minutes instead of every 30 seconds) if the biological process allows.[2]

  • Optimize Microscope Settings:

    • Use neutral density filters to attenuate the excitation light before it reaches the sample.[2]

    • Ensure the microscope light path is optimally aligned.

    • Use high-quantum efficiency detectors that can capture more of the emitted light, requiring less excitation energy.[1]

  • Use Anti-Fade Reagents:

    • Supplement your imaging medium with an antioxidant or a commercial anti-fade reagent. Trolox, a vitamin E analog, has been shown to have a cytoprotective effect and reduce photobleaching.[2]

ParameterProblem IndicationRecommended AdjustmentRationale
Excitation Intensity Signal fades within the first few frames.Decrease power to 1-10% of max.Minimizes the rate of fluorophore destruction.[1][4]
Exposure Time High signal initially, but rapid decay.Reduce to the shortest possible time (e.g., 50-200 ms).Limits the duration of light exposure per timepoint.[3]
Acquisition Interval Signal is lost over the course of the experiment.Increase the time between acquisitions.Reduces the cumulative light dose delivered to the sample.
Imaging Medium General photobleaching even at low light levels.Use phenol red-free media; add antioxidants like Trolox.Phenol red can contribute to background and some media components can accelerate photobleaching.[5]
Cell Health: Abnormal Morphology and Behavior

Question: During imaging, my cells are rounding up, forming membrane blebs, or arresting in mitosis. What is causing this?

Answer: These are classic signs of phototoxicity , which is cell damage or death caused by the excitation light.[1] During fluorescence excitation, reactive oxygen species (ROS) are generated, which can damage cellular components like lipids, proteins, and DNA, leading to physiological stress and altered behavior.[3] These effects can compromise the validity of your experimental data long before the cell dies.[1]

Troubleshooting Workflow for Phototoxicity:

start Observation: Cell Stress (Blebbing, Mitotic Arrest, Death) check_light Is Light Dose Minimized? start->check_light reduce_light Action: Reduce Light Dose - Lower Laser/Lamp Power - Reduce Exposure Time - Decrease Frame Rate check_light->reduce_light No check_wavelength Using Shorter Wavelengths? (e.g., 488nm for GFP) check_light->check_wavelength Yes reduce_light->check_light use_red Consider Red-Shifted FPs (If possible for the experiment) check_wavelength->use_red Yes check_media Is Imaging Media Optimized? check_wavelength->check_media No use_red->check_media add_antioxidants Action: Supplement Media - Add Trolox or other ROS scavengers - Use specialized live-cell media check_media->add_antioxidants No end_ok Result: Healthy Cells, Reliable Data check_media->end_ok Yes add_antioxidants->check_media end_bad Problem Persists: Consider other stress sources (Temperature, pH, Contamination)

A flowchart for diagnosing and mitigating phototoxicity.
Protein Localization: Aggregates and Mislocalization

Question: My ANC1-GFP is not localized to the nuclear periphery. Instead, I see bright aggregates or a diffuse cytoplasmic signal. Why is this happening?

Answer: This is a common artifact related to the overexpression of fusion proteins.[6] ANC1 is a very large structural protein that connects the nuclear envelope to the actin cytoskeleton.[7][8][9] High levels of exogenous ANC1-GFP can overwhelm the cell's protein folding and transport machinery, leading to several issues:

  • Aggregation: Misfolded ANC1-GFP can form bright, non-functional aggregates.

  • Mislocalization: Excess protein that cannot bind to its native location (the outer nuclear membrane via UNC-84) may accumulate in the cytoplasm or endoplasmic reticulum.[8][10]

  • Dominant-Negative Effects: Even correctly folded but overexpressed fragments of ANC1 can interfere with the function of the endogenous protein, causing defects in nuclear anchorage.[7][8][9] Studies have shown that overexpression of just the KASH domain or the actin-binding domain can cause such defects.[8][9]

Troubleshooting Steps:

  • Control Expression Level:

    • If using a strong constitutive promoter (like CMV), switch to a weaker or inducible promoter system. This allows you to titrate the expression to near-endogenous levels.

    • When transfecting, use the lowest effective concentration of plasmid DNA.

    • If creating stable cell lines, screen clones and select those with low, but visible, expression levels for your experiments.

  • Verify with a Control:

    • If possible, perform immunofluorescence on your cells using an antibody against endogenous ANC1 to confirm that the GFP signal co-localizes with the native protein.

  • Assess Cell Health: Unhealthy or stressed cells can also exhibit protein aggregation. Ensure your cells are in optimal condition before and during imaging.

Logical Diagram for Troubleshooting Mislocalization:

start Observation ANC1-GFP is mislocalized or aggregated check_expression {Is expression level very high? (bright, variable cells)} start->check_expression reduce_expression Action: Reduce Expression - Use inducible/weaker promoter - Lower plasmid concentration - Screen for low-expressing clones check_expression->reduce_expression Yes check_health {Are cells healthy? (Normal morphology, not stressed)} check_expression->check_health No reduce_expression->start Re-evaluate improve_culture Action: Optimize Cell Culture - Ensure optimal confluency - Check media pH and nutrients - Passage cells regularly check_health->improve_culture No check_construct {Is the fusion construct correct? (GFP on N- or C-terminus)} check_health->check_construct Yes improve_culture->start Re-evaluate test_construct Action: Test alternative constructs - Switch GFP to other terminus - Check linker sequence check_construct->test_construct No/Unsure end_success Result Correct perinuclear localization check_construct->end_success Yes test_construct->start Re-evaluate

A decision tree for troubleshooting ANC1-GFP mislocalization.

Experimental Protocols

Protocol 1: Basic Live-Cell Imaging of ANC1-GFP

This protocol provides a general workflow for preparing and imaging cells expressing ANC1-GFP.

Materials:

  • Cells expressing ANC1-GFP cultured on glass-bottom dishes or coverslips.

  • CO2-independent imaging medium (e.g., DMEM without phenol red, supplemented with HEPES).

  • Optional: Antioxidant stock solution (e.g., 100 mM Trolox in DMSO).

Methodology:

  • Cell Seeding: Plate cells on imaging-quality glass-bottom dishes 24-48 hours prior to imaging. Aim for 50-70% confluency at the time of imaging to ensure cells are healthy and not contact-inhibited.

  • Media Exchange: About 30-60 minutes before imaging, carefully wash the cells twice with pre-warmed (37°C) imaging medium. Replace the culture medium with fresh, pre-warmed imaging medium.

  • Antioxidant Addition (Optional): If phototoxicity is a concern, supplement the imaging medium with an antioxidant. For example, add Trolox to a final concentration of 500 µM.

  • Microscope Equilibration: Place the imaging dish on the microscope stage within an environmental chamber. Allow the temperature and atmosphere to equilibrate for at least 15-30 minutes before starting image acquisition. This minimizes thermal drift and focus loss.[11]

  • Locate Cells: Using the lowest possible light intensity in transmitted light (e.g., DIC or phase contrast), locate a field of view with healthy-looking, low-to-moderately expressing cells.

  • Set Imaging Parameters:

    • Switch to the GFP fluorescence channel.

    • Set the excitation light intensity to the minimum level required for a clear signal (e.g., 1-5% laser power).

    • Use the shortest possible exposure time that provides a good signal-to-noise ratio.

    • Set up the time-lapse parameters (interval and duration) according to your experimental needs, keeping in mind the need to minimize total light exposure.

    • Engage an autofocus system to maintain focus throughout the experiment.

  • Acquisition: Start the time-lapse acquisition. Monitor the first few frames to ensure the signal is stable and cells appear healthy.

Protocol 2: Validating ANC1-GFP Localization via Immunofluorescence

This protocol is for fixed cells and helps confirm that the GFP signal corresponds to the location of the endogenous protein.

Materials:

  • Cells expressing ANC1-GFP on coverslips.

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • 0.25% Triton X-100 in PBS for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against ANC1.

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 594).

  • Mounting medium with DAPI.

Methodology:

  • Fixation: Rinse cells briefly with PBS. Fix with 4% PFA for 15 minutes at room temperature. Note: It is crucial that the PFA solution is buffered to pH 7.4, as acidic conditions can quench GFP fluorescence.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody: Incubate with the primary ANC1 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Final Washes & Mounting: Wash three times with PBS. Mount the coverslip on a slide using mounting medium containing DAPI.

  • Imaging: Image the sample using channels for DAPI (blue), GFP (green), and the secondary antibody (e.g., red). Assess the degree of colocalization between the green and red channels.

References

Technical Support Center: Refining Protocols for Chromatin Immunoprecipitation of ANC1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatin immunoprecipitation (ChIP) of ANC1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ANC1 ChIP experiments.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your ANC1 ChIP experiments in a question-and-answer format.

Question: I am getting low or no DNA yield in my final elution. What are the possible causes and solutions?

Answer: Low DNA recovery is a common issue in ChIP experiments, especially when targeting proteins like ANC1 which may be of low abundance.[1] Several factors could be contributing to this problem.

Possible Causes and Solutions for Low DNA Yield

Potential CauseSuggested Solution(s)
Insufficient Starting Material Increase the number of cells per immunoprecipitation (IP). For low-abundance targets, using at least 3-4 million cells per IP is recommended.[1]
Inefficient Cell Lysis Optimize lysis conditions. Consider using mechanical disruption, such as a Dounce homogenizer, in addition to lysis buffers. Ensure complete nuclear lysis to release chromatin.
Suboptimal Chromatin Shearing Verify your chromatin shearing efficiency. Aim for fragments predominantly in the 200-1000 bp range. Over-sonication can damage epitopes, while under-sonication leads to inefficient precipitation.[2][3]
Ineffective Antibody Use a ChIP-validated antibody for ANC1. Titrate the antibody concentration; typically 1-10 µg is used, but this depends on antibody affinity and target abundance.[1]
Poor Immunoprecipitation Conditions Increase the antibody incubation time to allow for optimal binding.[1] Ensure you are using high-quality Protein A/G beads that are compatible with your antibody's isotype.
Over-crosslinking Excessive formaldehyde crosslinking can mask the epitope recognized by the antibody.[3] Reduce the crosslinking time (typically 10-30 minutes at 1% formaldehyde) and ensure proper quenching with glycine.[3][4][5]
Loss of Material During Washes Use siliconized or low-retention tubes to minimize DNA sticking to the tube walls.[6] Be careful not to aspirate the beads during wash steps.

Question: My ChIP-qPCR results show high background signal in my negative control (IgG) samples. How can I reduce this?

Answer: High background can obscure true positive signals. Several steps in the ChIP protocol can be optimized to reduce non-specific binding.

Strategies to Reduce High Background Signal

StrategyDetailed Recommendation
Pre-clearing the Lysate Before adding your specific antibody, incubate the chromatin lysate with Protein A/G beads for about an hour.[3][7] This will remove proteins and other molecules that non-specifically bind to the beads.[7]
Blocking the Beads Block the beads with BSA and/or salmon sperm DNA before adding them to the antibody-chromatin complex.[6] This can reduce non-specific binding of DNA to the beads.
Optimizing Antibody Concentration Using too much antibody can lead to non-specific binding. Perform an antibody titration to find the optimal concentration that maximizes specific signal while minimizing background.
Increasing Wash Stringency Increase the number of washes or the salt concentration in the wash buffers to remove non-specifically bound chromatin.[6] Be aware that overly stringent washes can also reduce your specific signal.[3]
Ensuring Proper Chromatin Fragmentation Incomplete chromatin shearing can lead to higher background. Ensure your fragments are within the optimal 200-1000 bp range.
Using Fresh Reagents Contaminated reagents can contribute to high background.[7] Prepare fresh lysis and wash buffers for your experiments.[3]

Question: The resolution of my ChIP-seq peaks is poor, or I am seeing broad, undefined peaks for ANC1.

Answer: Poor resolution can be due to several factors, most commonly related to chromatin fragmentation.

Improving Resolution in ChIP Experiments

FactorRecommendation
Chromatin Fragment Size This is the most critical factor for resolution. For high-resolution mapping (e.g., ChIP-seq), aim for smaller fragment sizes, typically 100-300 bp.[8] For standard ChIP-qPCR, 200-500 bp is generally sufficient.[8] Always verify your fragment size on an agarose gel or with a Bioanalyzer before proceeding with immunoprecipitation.[2]
Sonication vs. Enzymatic Digestion Sonication is generally preferred as it produces more random fragmentation and is less prone to sequence bias compared to enzymatic digestion with MNase.[8][9] However, enzymatic digestion can be milder and may be beneficial for preserving certain epitopes.[9]
Sonication Optimization Sonication conditions (power, number of cycles, volume, tube type) must be empirically determined for each cell type.[8][10] Keep samples cold during sonication to preserve protein-DNA interactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is ANC1 and why is it challenging for ChIP?

ANC1 is a protein that is a member of seven multi-protein complexes involved in transcription, including TFIID, TFIIF, RSC, Ino80, SWI/SNF, and NuA3.[11][12] It is also involved in the postreplication repair (PRR) pathway.[11][12][13] The challenge in performing ChIP for ANC1 lies in its association with multiple large complexes, which can affect antibody accessibility, and its potential for being a relatively low-abundance protein compared to core histones.

Q2: How do I choose the right controls for my ANC1 ChIP experiment?

  • Negative Control (IgG): An immunoprecipitation using a non-specific IgG from the same species as your primary antibody is essential to determine the background signal.[10]

  • Positive Locus Control: Use qPCR primers for a gene region where you expect ANC1 to be bound.

  • Negative Locus Control: Use qPCR primers for a gene region where ANC1 is not expected to bind, such as a gene desert.

  • Input DNA: This is a sample of your sheared chromatin saved before the immunoprecipitation step. It represents the total amount of chromatin used and is crucial for data normalization.

Q3: How should I analyze my ChIP-qPCR data for ANC1?

There are two common methods for analyzing ChIP-qPCR data:

  • Percent Input: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.[14][15] It accounts for variations in chromatin preparation and IP efficiency.

  • Fold Enrichment: This method represents the signal from your specific antibody as a fold increase over the signal from the negative control (IgG).[14][15]

The percent input method is often preferred as it normalizes for both background and the amount of chromatin used in the experiment.[15]

Experimental Protocols

Detailed Methodology for Chromatin Immunoprecipitation (Generalized)

  • Cell Crosslinking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde directly to the media to a final concentration of 1%.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[16]

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend cells in a lysis buffer containing protease inhibitors.

    • Lyse the cells on ice.

    • Shear the chromatin to the desired fragment size (typically 200-1000 bp) using a sonicator.[3] Optimization of sonication time and power is critical.[10]

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Save a small aliquot of the sheared chromatin as "input" DNA.

    • Incubate the remaining chromatin with the ANC1-specific antibody (or IgG control) overnight at 4°C with rotation.

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[10]

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the formaldehyde crosslinks by adding NaCl and incubating at 65°C for several hours or overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

    • Elute the purified DNA in a small volume of water or elution buffer.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers for target and control gene regions.

    • Alternatively, prepare a library for ChIP-seq analysis.

Visualizations

experimental_workflow cluster_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Crosslink Cells (Formaldehyde) B 2. Cell Lysis A->B C 3. Chromatin Shearing (Sonication) B->C D 4. Add ANC1 Antibody C->D E 5. Add Protein A/G Beads D->E F 6. Wash Beads E->F G 7. Elute & Reverse Crosslinks F->G H 8. Purify DNA G->H I 9. qPCR or Sequencing H->I

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

anc1_pathway cluster_prr Postreplication Repair (PRR) Pathway cluster_function Cellular Outcome RAD6 RAD6 RAD5 RAD5 RAD6->RAD5 MMS2_UBC13 MMS2/UBC13 (Error-Prone Branch) RAD6->MMS2_UBC13 ErrorFreeRepair Error-Free DNA Repair RAD5->ErrorFreeRepair SRS2 SRS2 SRS2->RAD6 Epistatic to ANC1 ANC1 SRS2->ANC1 Genetically upstream of ANC1->RAD5 Shares genetic pathway with ANC1->ErrorFreeRepair TNR_Suppression Suppression of Trinucleotide Repeat Expansion ANC1->TNR_Suppression

Caption: ANC1's role in the Postreplication Repair (PRR) pathway in S. cerevisiae.[11][12]

References

Validation & Comparative

Validating the Interaction Between ANC1 and a Novel Protein Partner: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental techniques to validate the interaction between the nuclear anchoring protein, ANC1, and a newly identified, hypothetical protein partner, Novel Protein X (NPX). Understanding this interaction is critical for elucidating the broader functional roles of ANC1 in cellular processes and its potential implications in disease pathways. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation method for your research needs.

Introduction to ANC1 and its Interactions

ANC1 is a large, multi-domain protein known for its crucial role in tethering the nucleus to the actin cytoskeleton.[1] This function is vital for proper nuclear positioning and cellular organization. Recent studies have also implicated ANC1 in mitochondrial function and the polarization of axon growth, suggesting a more diverse range of cellular activities.[2] The discovery of a novel interacting partner, NPX, opens up new avenues of investigation into the molecular machinery governed by ANC1. Validating this interaction is the first step toward understanding its biological significance.

Comparative Analysis of Interaction Validation Techniques

Several biophysical and biochemical methods can be used to confirm a protein-protein interaction. The choice of technique depends on various factors, including the nature of the interacting proteins, the desired level of detail (qualitative vs. quantitative), and the available resources. Below is a comparison of four widely used methods for validating the interaction between ANC1 and NPX.

Table 1: Quantitative Comparison of Interaction Validation Methods
MethodPrincipleInteraction DetectedThroughputKey Quantitative Data
Co-Immunoprecipitation (Co-IP) An antibody to a "bait" protein (e.g., ANC1) is used to pull it out of a cell lysate, along with any interacting "prey" proteins (e.g., NPX).[3][4][5]Indirect or direct interactions within a native protein complex.Low to MediumRelative amount of co-precipitated protein.
Yeast Two-Hybrid (Y2H) The interaction between "bait" (ANC1) and "prey" (NPX) proteins reconstitutes a functional transcription factor in yeast, activating a reporter gene.[6][7][8]Direct, binary interactions.HighReporter gene expression level (e.g., β-galactosidase activity).
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip when one protein (ligand, e.g., ANC1) binds to another (analyte, e.g., NPX) in real-time.[9][10][11]Direct, real-time interactions.Low to MediumAssociation rate (ka), dissociation rate (kd), and binding affinity (KD).
Bioluminescence Resonance Energy Transfer (BRET) Energy is transferred from a bioluminescent donor fused to one protein (e.g., ANC1) to a fluorescent acceptor fused to the other (e.g., NPX) when they are in close proximity.[12][13][14][15]Direct interactions in living cells.HighBRET ratio (acceptor emission / donor emission).

Experimental Protocols

Detailed methodologies for each of the key validation techniques are provided below.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes the co-immunoprecipitation of endogenous ANC1 and a tagged version of NPX (e.g., FLAG-NPX) from mammalian cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-ANC1 antibody

  • Anti-FLAG antibody (for detecting NPX)

  • Protein A/G magnetic beads[16]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Culture and transfect mammalian cells with a plasmid encoding FLAG-NPX.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-ANC1 antibody or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using anti-ANC1 and anti-FLAG antibodies to detect both proteins.[17]

Yeast Two-Hybrid (Y2H) Protocol

This protocol outlines the steps for a yeast two-hybrid screen to test the interaction between ANC1 and NPX.[18]

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Plasmids: pGBKT7 (for bait - ANC1) and pGADT7 (for prey - NPX)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media plates (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Clone the coding sequence of ANC1 into the pGBKT7 "bait" plasmid and NPX into the pGADT7 "prey" plasmid.

  • Transform the bait plasmid into the AH109 yeast strain and the prey plasmid into the Y187 strain.

  • Mate the two yeast strains by mixing them on a YPDA plate and incubating overnight at 30°C.

  • Select for diploid yeast containing both plasmids by plating the mated yeast on SD/-Trp/-Leu plates.

  • Test for interaction by plating the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

  • Perform a β-galactosidase assay (e.g., using X-α-Gal in the plate) to confirm the activation of the reporter gene. The development of a blue color indicates a positive interaction.[7]

Surface Plasmon Resonance (SPR) Protocol

This protocol describes the analysis of the ANC1-NPX interaction using SPR.[11]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant ANC1 and NPX proteins

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Immobilize the purified ANC1 protein (ligand) onto the sensor chip surface using amine coupling chemistry.

  • Inject a series of concentrations of purified NPX protein (analyte) over the sensor surface.

  • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

  • After each injection, regenerate the sensor surface with the regeneration solution to remove the bound analyte.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD).

Bioluminescence Resonance Energy Transfer (BRET) Protocol

This protocol details the steps for a BRET assay to monitor the ANC1-NPX interaction in living cells.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Expression vectors for ANC1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and NPX fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Cell culture and transfection reagents

  • BRET substrate (e.g., coelenterazine h)

  • Luminometer capable of sequential or simultaneous dual-wavelength detection

Procedure:

  • Co-transfect mammalian cells with the ANC1-Rluc and NPX-YFP fusion constructs.

  • Culture the cells for 24-48 hours to allow for protein expression.

  • Harvest and resuspend the cells in a suitable buffer (e.g., PBS).

  • Add the BRET substrate (coelenterazine h) to the cell suspension.

  • Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., ~480 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).

  • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.[15] An increased BRET ratio compared to control cells (expressing only the donor) indicates a positive interaction.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway involving ANC1 and the general workflow for validating a protein-protein interaction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Mol Signaling Molecule Receptor->Signal_Mol Activates NPX Novel Protein X (NPX) Signal_Mol->NPX Phosphorylates Actin Actin Cytoskeleton ANC1 ANC1 ANC1->Actin Anchors to Gene_Exp Gene Expression ANC1->Gene_Exp Regulates NPX->ANC1 Binds to

Caption: Hypothetical signaling pathway of ANC1 and Novel Protein X (NPX).

cluster_workflow Protein-Protein Interaction Validation Workflow start Hypothesize Interaction (ANC1-NPX) in_vivo In vivo / In situ (Co-IP, BRET) start->in_vivo in_vitro In vitro (Y2H, SPR) start->in_vitro analysis Data Analysis (Qualitative & Quantitative) in_vivo->analysis in_vitro->analysis validation Interaction Validated analysis->validation

Caption: General workflow for validating a protein-protein interaction.

References

A Comparative Analysis of ANC1/TAF14 Function in Yeast and Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the function of the Anc1 protein in Saccharomyces cerevisiae (yeast) and its human homologs, primarily ENL (MLLT1) and AF9 (MLLT3). Anc1, also known as TAF14 or TFG3 in yeast, is a key component of multiple nuclear protein complexes, influencing transcription, chromatin remodeling, and DNA repair. Its human counterparts are critically implicated in the development of acute leukemias through their fusion with the MLL1 protein. This document aims to objectively compare their molecular functions, protein interactions, and cellular roles, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

I. Core Functional Comparison: From Yeast Housekeeping to Human Oncogenesis

Yeast Anc1 is a versatile protein that participates in a wide array of fundamental cellular processes. It is a subunit of at least seven major protein complexes, including the general transcription factors TFIID and TFIIF, the chromatin remodeling complexes SWI/SNF, RSC, and INO80, the histone acetyltransferase complex NuA3, and the Mediator complex.[1] This broad involvement underscores its importance in regulating gene expression. A key function of yeast Anc1 is its role in the post-replication repair (PRR) pathway, where it defines a novel error-free branch, contributing to the maintenance of genome stability.[1] Deletion of the ANC1 gene in yeast leads to sensitivity to DNA damaging agents, highlighting its role in DNA repair.[1]

In human cells, the homologs of Anc1, particularly ENL and AF9, are best known for their role in oncogenesis. These proteins contain a highly conserved C-terminal region known as the ANC1 Homology Domain (AHD), which is crucial for their protein-protein interactions.[2][3] Chromosomal translocations that fuse the MLL1 gene with ENL or AF9 are common drivers of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[3] The resulting MLL-ENL and MLL-AF9 fusion proteins aberrantly recruit protein complexes, such as the super elongation complex (SEC) and the histone methyltransferase DOT1L, to MLL target genes, leading to their constitutive expression and leukemogenesis.[4][5] While the primary context of study for human ENL and AF9 is cancer, their wild-type functions are also in transcriptional regulation as components of various complexes.[3]

II. Quantitative Data Presentation

Table 1: Comparison of Protein Interaction Affinities

This table presents the dissociation constants (Kd) for key interactions of yeast Anc1/Taf14 and human AF9/ENL with their respective binding partners. Lower Kd values indicate higher binding affinity.

OrganismProteinInteracting PartnerBinding Affinity (Kd)Experimental Method
S. cerevisiaeTaf14 (Anc1) ET domainSth1 (RSC complex) motif~0.33 µMIsothermal Titration Calorimetry (ITC)
S. cerevisiaeTaf14 (Anc1) ET domainTfg1 (TFIIF complex) motifs~0.33 µMIsothermal Titration Calorimetry (ITC)
S. cerevisiaeTaf14 (Anc1) ET domainIno80 (INO80 complex) motif~1.6 µMIsothermal Titration Calorimetry (ITC)
Homo sapiensAF9 AHDDOT1L peptide1.6 ± 0.3 nMFluorescence Anisotropy
Homo sapiensAF9 AHDAF4 peptide0.17 ± 0.05 nMFluorescence Anisotropy
Homo sapiensENL AHDDOT1L peptide57 nMAlphaScreen
Homo sapiensAF9 AHDBCoR peptide32 ± 20 nMFluorescence Anisotropy

Data sourced from[6].

Table 2: Global Gene Expression Changes

This table summarizes the observed effects on global gene expression upon modulation of Anc1/TAF14 in yeast and ENL/AF9 in human cells.

OrganismGenetic PerturbationEffect on Gene ExpressionRepresentative Affected PathwaysExperimental Method
S. cerevisiaeanc1Δ (deletion)Widespread changes in transcription of genes involved in stress response, ion homeostasis, and cell wall organization.[7]Stress response, Oxidation-reduction process, Iron ion homeostasisMicroarray Analysis
Homo sapiensMLL-AF9 expressionUpregulation of MLL target genes critical for hematopoietic development and leukemogenesis, such as HOXA9 and MEIS1.[8][9]Hematopoietic stem cell maintenance, Cell cycle regulationRNA-Sequencing (RNA-seq)
Homo sapiensMOF knockout in MLL-AF9 transformed cellsAltered expression of genes involved in DNA damage response and chromatin stability.[10]DNA damage response, Chromatin organizationRNA-Sequencing (RNA-seq)

III. Experimental Protocols

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq) in Saccharomyces cerevisiae

This protocol is adapted from established methods for identifying the genome-wide binding sites of a protein of interest, such as Taf14 (Anc1).[11][12][13][14]

Objective: To map the in vivo binding sites of Anc1/Taf14 on a genome-wide scale.

Methodology:

  • Cell Culture and Cross-linking:

    • Grow yeast cells expressing an epitope-tagged version of Anc1/Taf14 to mid-log phase.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 15-20 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using mechanical disruption with glass beads.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Centrifuge the sonicated lysate to pellet cell debris.

    • Incubate the supernatant (chromatin) overnight at 4°C with an antibody specific to the epitope tag on Anc1/Taf14.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of proteinase K to digest the proteins.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

    • Prepare a sequencing library from the purified DNA, including adapter ligation and PCR amplification.

  • High-Throughput Sequencing and Data Analysis:

    • Sequence the library on a high-throughput sequencing platform.

    • Align the sequencing reads to the yeast genome.

    • Use peak-calling algorithms to identify regions of the genome that are enriched for Anc1/Taf14 binding.

Co-immunoprecipitation and Mass Spectrometry (Co-IP-MS) of MLL-fusion Complexes in Human Cells

This protocol is designed to identify the protein interaction partners of MLL-fusion proteins like MLL-ENL or MLL-AF9, and is based on optimized methods for endogenous protein interaction analysis.[15][16][17][18]

Objective: To identify proteins that interact with MLL-AF9 in a human leukemia cell line.

Methodology:

  • Cell Culture and Lysis:

    • Culture human leukemia cells (e.g., THP-1, which endogenously express MLL-AF9) to the desired density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Clarify the cell lysate by centrifugation.

    • Incubate the lysate with an antibody targeting MLL or AF9 overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Protein Digestion and Mass Spectrometry:

    • For in-solution digestion, neutralize the eluate and digest the proteins with trypsin overnight.

    • For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the protein bands, and digest with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to identify the proteins from the MS/MS spectra by searching against a human protein database.

    • Compare the proteins identified in the MLL-AF9 immunoprecipitation with the negative control to identify specific interaction partners.

IV. Mandatory Visualizations

Signaling Pathways and Complex Compositions

anc1_complexes cluster_yeast Yeast (Saccharomyces cerevisiae) cluster_human Human Anc1 Anc1 TFIID TFIID Anc1->TFIID TFIIF TFIIF Anc1->TFIIF SWI_SNF SWI_SNF Anc1->SWI_SNF RSC RSC Anc1->RSC INO80 INO80 Anc1->INO80 NuA3 NuA3 Anc1->NuA3 Mediator Mediator Anc1->Mediator MLL_fusion MLL-Fusion Protein ENL_AF9 ENL / AF9 SEC Super Elongation Complex (SEC) ENL_AF9->SEC DOT1L_complex DOT1L Complex ENL_AF9->DOT1L_complex MLL_fusion->ENL_AF9 chip_seq_workflow start Yeast Cell Culture (Epitope-tagged Anc1) crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip Immunoprecipitation (Anti-tag Antibody) lysis->ip wash Wash Beads ip->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify library Sequencing Library Preparation purify->library sequence High-Throughput Sequencing library->sequence analysis Data Analysis (Alignment & Peak Calling) sequence->analysis mll_leukemia_pathway translocation Chromosomal Translocation (e.g., t(9;11)) mll_fusion MLL-AF9 Fusion Protein translocation->mll_fusion recruitment Aberrant Recruitment of Elongation & Methylation Complexes mll_fusion->recruitment sec SEC recruitment->sec dot1l DOT1L recruitment->dot1l gene_expression Upregulation of MLL Target Genes (e.g., HOXA9) sec->gene_expression dot1l->gene_expression leukemogenesis Leukemogenesis gene_expression->leukemogenesis

References

The Dual Roles of ANC1: A Comparative Guide to its Function in Cytoskeletal Dynamics and Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multifaceted roles of the ANC1 protein, offering insights into its distinct functions in cellular architecture and nuclear processes. Drawing from studies in model organisms such as Caenorhabditis elegans and Saccharomyces cerevisiae, we present a comparative analysis of ANC1's involvement in two primary cellular pathways: the physical tethering of the nucleus to the cytoskeleton and the regulation of transcription and DNA repair. This document summarizes key experimental findings, presents detailed methodologies for pivotal experiments, and visualizes the involved pathways to facilitate a deeper understanding of ANC1's cellular significance.

Section 1: ANC1 in Cytoskeletal Dynamics and Nuclear Positioning

In metazoans, ANC1 (and its mammalian homologs, Nesprins/Syne) is a key component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, playing a crucial role in maintaining the structural integrity of the cell by anchoring the nucleus to the actin cytoskeleton.[1][2][3] This function is vital for proper nuclear positioning, cell migration, and the organization of cellular organelles.

Comparative Data on ANC1-Mediated Nuclear Anchorage

The following table summarizes quantitative data from studies on the role of ANC-1 in nuclear and mitochondrial positioning in C. elegans.

Parameter Wild-Type anc-1 Mutant unc-84 Mutant Experimental Context Reference
Nuclear Anchorage Nuclei properly positionedNuclei are often unanchored and float freely in the cytoplasmSimilar to anc-1 mutants, nuclei are unanchoredObservation in hypodermal cells of C. elegans[1][2][3]
Mitochondrial Positioning Mitochondria are properly anchoredMitochondria are often unanchored and float freelyMitochondrial anchorage is normalObservation in hypodermal cells of C. elegans[3]
Axon Growth Polarization Normal polarized axon growthDefects in axon growth polarizationNot reported to have the same defectIn response to the SLT-1 guidance cue in C. elegans neurons[4]
Mitochondrial Localization in Axons Mitochondria localized to the base of the proximal axonDefects in mitochondrial localizationNot reported to have the same defectIn ALM neurons of C. elegans[4]
Experimental Protocols

1. Immunofluorescence Staining for ANC-1 Localization

  • Objective: To visualize the subcellular localization of the ANC-1 protein.

  • Methodology:

    • Fix C. elegans larvae or specific tissues in 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody specific to ANC-1.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the samples and visualize using confocal microscopy. Antibodies against ANC-1 show cytoplasmic localization with enrichment at the nuclear periphery.[1][2][3]

2. Dominant-Negative Overexpression Assay

  • Objective: To assess the functional importance of specific ANC-1 domains.

  • Methodology:

    • Generate transgenic C. elegans strains overexpressing either the KASH domain or the actin-binding domain of ANC-1.

    • Observe the phenotype of these transgenic animals, particularly focusing on nuclear positioning in hypodermal cells.

    • Quantify the percentage of animals exhibiting defective nuclear anchorage. Overexpression of either domain leads to a dominant-negative anchorage defect, demonstrating their critical roles.[1][2]

Signaling Pathway and Workflow Visualizations

ANC1_Cytoskeletal_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm UNC84 UNC-84 (SUN) KASH ANC-1 (KASH domain) UNC84->KASH interacts with Lamin Lamin KASH->Lamin connects to ABD ANC-1 (Actin-Binding Domain) KASH->ABD ANC-1 protein Actin Actin Cytoskeleton ABD->Actin binds to Mitochondria Mitochondria ABD->Mitochondria anchors ER Endoplasmic Reticulum ABD->ER anchors

Caption: ANC-1 physically links the nucleus to the actin cytoskeleton.

Section 2: Anc1 in Transcription and DNA Repair

In the budding yeast Saccharomyces cerevisiae, Anc1 (also known as TAF14 or TFG3) is a subunit of several distinct protein complexes that regulate gene expression and respond to DNA damage.[5][6][7] This role is fundamentally different from the structural function observed in metazoans, highlighting the evolutionary diversification of this protein.

Comparative Data on Anc1's Role in Gene Regulation and DNA Repair

The following table summarizes the key findings related to Anc1's function in nuclear processes.

Parameter Wild-Type anc1Δ Mutant Experimental Context Reference
Sensitivity to DNA Damage Resistant to DNA damaging agentsSensitive to DNA damaging agents like MMSMeasurement of cell survival after exposure to methyl methanesulfonate (MMS)[5][6]
Spontaneous Mutation Rate Low spontaneous mutation rateIncreased spontaneous mutation rateMeasurement of spontaneous mutations, including frameshifts and base substitutions[6][8]
Trinucleotide Repeat Expansion Low frequency of (CAG)25 repeat expansionSignificant increase in the expansion of (CAG)25 repeatsAnalysis of trinucleotide repeat instability[6][8]
Epistasis with PRR Genes N/AEpistatic with SRS2 and RAD5 (error-free PRR pathway)Genetic interaction studies to place ANC1 in the post-replication repair (PRR) pathway[5]
Experimental Protocols

1. DNA Damage Sensitivity Assay (Spot Test)

  • Objective: To assess the sensitivity of yeast strains to DNA damaging agents.

  • Methodology:

    • Grow wild-type and anc1Δ yeast strains to mid-log phase.

    • Perform serial ten-fold dilutions of each culture.

    • Spot 5 µL of each dilution onto YPD agar plates and YPD plates containing a specific concentration of a DNA damaging agent (e.g., MMS).

    • Incubate the plates at 30°C for 2-3 days and compare the growth of the mutant strain to the wild-type.

2. Chromatin Immunoprecipitation (ChIP)

  • Objective: To determine if Anc1 is recruited to specific gene promoters.

  • Methodology:

    • Grow yeast cells under inducing conditions (e.g., in galactose-containing medium for GAL1 gene induction).

    • Crosslink protein-DNA complexes with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA.

    • Immunoprecipitate Anc1-containing complexes using an Anc1-specific antibody.

    • Reverse the crosslinks and purify the associated DNA.

    • Use quantitative PCR (qPCR) to determine the enrichment of specific promoter regions (e.g., the UAS of the GAL1 gene) in the immunoprecipitated DNA. Anc1 is recruited to the UAS of the GAL1 gene upon induction.[7]

Signaling Pathway and Workflow Visualizations

Anc1_Transcription_Pathway cluster_complexes Anc1-Associated Complexes cluster_functions Cellular Processes TFIID TFIID Transcription Transcription TFIID->Transcription TFIIF TFIIF TFIIF->Transcription RSC RSC ChromatinRemodeling Chromatin Remodeling RSC->ChromatinRemodeling INO80 INO80 INO80->ChromatinRemodeling NuA3 NuA3 NuA3->ChromatinRemodeling Anc1 Anc1 Anc1->TFIID component of Anc1->TFIIF component of Anc1->RSC component of Anc1->INO80 component of Anc1->NuA3 component of DNARepair Post-Replication Repair (Error-Free) Anc1->DNARepair defines new branch

Caption: Anc1 is a component of multiple transcriptional and chromatin remodeling complexes.

Conclusion

The available evidence clearly demonstrates that ANC1 is a protein with remarkably diverse functions that are dependent on the organism and cellular context. In metazoans, it serves a primary structural role, essential for the spatial organization of the cell's interior. In contrast, in budding yeast, Anc1 is deeply embedded in the intricate machinery of gene regulation and the maintenance of genome stability. This functional duality makes ANC1 and its homologs compelling subjects for further investigation, particularly in understanding the molecular basis of diseases linked to defects in nuclear architecture and DNA repair, and presents them as potential targets for therapeutic intervention.

References

comparing the phenotypes of different ANC1 mutant alleles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known phenotypes associated with various mutant alleles of the ANC1 gene in the model organisms Caenorhabditis elegans and Saccharomyces cerevisiae. The data presented is compiled from published experimental findings to facilitate a clear understanding of the functional consequences of ANC1 mutations.

Phenotypic Comparison of C. elegans anc-1 Mutant Alleles

In C. elegans, ANC-1 is the ortholog of mammalian Nesprin-1 and -2 and plays a crucial role in nuclear and organelle positioning, as well as neuronal development. Mutations in anc-1 lead to distinct and quantifiable phenotypes, primarily affecting the anchorage of nuclei in syncytial tissues and the proper termination of axons.

Quantitative Phenotypic Data

The following table summarizes the key phenotypic differences observed between wild-type and anc-1 null mutants. The anc-1(e1873) allele is a nonsense mutation, while anc-1(e1753) is also considered a likely null allele.[1]

Phenotypic ParameterWild-Type (N2)anc-1(e1873) [null]Phenotype Description
Nuclear Anchorage
Touching Seam Cell Nuclei (per animal)~1~7A significant increase in the number of clustered or touching nuclei in the seam cell syncytium, indicative of a severe nuclear anchorage defect (Anc phenotype).[2]
Axon Termination
PLM Axon "Hook" Defects (%)~5%~20%A significant increase in the percentage of posterior lateral microtubule (PLM) neurons exhibiting abnormal axon termination, characterized by a "hook" morphology where the axon fails to terminate properly and hooks towards the ventral side.[2]
Experimental Protocols

1. Quantification of Nuclear Anchorage Defects in Seam Cells

This protocol is adapted from methodologies used to assess the "Anc" (Anchorage of nuclei) phenotype in C. elegans.

  • Strain and Culture: Worms (e.g., wild-type N2 and anc-1(e1873) mutants) are cultured on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C. For visualization of seam cell nuclei, a strain expressing a seam cell-specific GFP marker (e.g., wIs54[scm::gfp]) is used.

  • Sample Preparation and Imaging: Young adult hermaphrodites are mounted on a 2% agarose pad on a glass slide with a drop of M9 buffer containing an anesthetic (e.g., 10 mM levamisole). The worms are then visualized using a compound fluorescence microscope equipped with a GFP filter set.

  • Data Acquisition and Analysis: For each animal, the number of seam cell nuclei that are in direct contact with each other is counted along one side of the animal. Statistical analysis (e.g., Student's t-test) is used to compare the average number of touching nuclei between wild-type and anc-1 mutant strains.

2. PLM Axon Termination Assay

This protocol is based on methods to quantify axon termination defects in the PLM neurons of C. elegans.

  • Strain and Culture: Strains expressing a fluorescent marker in the mechanosensory neurons (e.g., muIs32 [Pmec-7::GFP]) are used to visualize the PLM neurons. Wild-type and anc-1 mutant alleles are crossed into this background. Worms are maintained on NGM plates with E. coli OP50 at 23°C.

  • Sample Preparation and Imaging: Young adult worms are mounted on agarose pads as described above. The PLM neurons, which have a single axon that terminates before the ALM neuron cell body, are visualized using fluorescence microscopy.

  • Data Acquisition and Analysis: The termination of the PLM axon is scored for defects. A common defect in anc-1 and other mutants in the same pathway is a "hook" phenotype, where the axon grows past its normal termination point and hooks ventrally.[2] The percentage of PLM neurons exhibiting this hook defect is calculated for each genotype. At least 100 neurons per genotype are typically scored. Statistical significance is determined using an appropriate statistical test, such as a chi-squared test.

Signaling Pathways and Workflows

ANC-1 in the RPM-1 Signaling Pathway for Axon Termination

ANC-1 functions in a genetic pathway with RPM-1, a conserved signaling hub, to regulate axon termination.[2] Genetic evidence suggests that ANC-1 acts downstream of or parallel to different components of the RPM-1 pathway.

ANC1_RPM1_Pathway cluster_rpm1_complex RPM-1 E3 Ligase Complex/Hub RPM1 RPM-1 FSN1 FSN-1 RPM1->FSN1 GLO4 GLO-4 RPM1->GLO4 ANC1 ANC-1 RPM1->ANC1 BAR1 BAR-1 (β-catenin) ANC1->BAR1 Axon_Termination Axon Termination BAR1->Axon_Termination

ANC-1 in the RPM-1 pathway for axon termination.

Experimental Workflow for Quantifying Axon Termination Defects

The following diagram illustrates the general workflow for assessing axon termination phenotypes in C. elegans.

Axon_Termination_Workflow Start Start with C. elegans strains (WT and anc-1 mutants) expressing a neuronal GFP marker Culture Culture worms to young adult stage Start->Culture Mount Mount worms on agarose pads Culture->Mount Image Image PLM neurons using fluorescence microscopy Mount->Image Score Score PLM axons for 'hook' termination defects Image->Score Analyze Quantify percentage of defects and perform statistical analysis Score->Analyze End Compare phenotypes of different anc-1 alleles Analyze->End

Workflow for axon termination phenotype analysis.

Phenotypic Comparison of Saccharomyces cerevisiae anc1 Mutant Alleles

In the budding yeast Saccharomyces cerevisiae, ANC1 is implicated in the proper organization and function of the actin cytoskeleton. Phenotypic analysis of anc1 mutants often involves examining genetic interactions with other genes related to the cytoskeleton.

Qualitative Phenotypic Data
Genetic InteractionWild-Typeanc1ΔPhenotype Description
Complementation with sac6Δ ComplementationNon-complementationAn anc1 mutant allele fails to complement a null allele of SAC6, which encodes the actin-bundling protein fimbrin. This suggests a functional relationship between ANC1 and SAC6 in maintaining a healthy actin cytoskeleton.[2]
Complementation with tpm1Δ ComplementationNon-complementationSimilarly, an anc1 mutant allele does not complement a null allele of TPM1, the gene for tropomyosin. This further supports the role of ANC1 in actin-related processes.[2]
Synthetic Lethality with sac6Δ ViableSynthetic LethalA double mutant of anc1 and sac6 is inviable, indicating that ANC1 and SAC6 have redundant or parallel functions that are essential for cell viability.
Synthetic Lethality with tpm1Δ ViableSynthetic LethalA double mutant of anc1 and tpm1 is also synthetically lethal, highlighting the critical interplay between ANC1 and tropomyosin in yeast.
Experimental Protocols

1. Yeast Non-Complementation and Synthetic Lethality Analysis

These genetic tests are fundamental for uncovering functional relationships between genes in yeast.

  • Yeast Strains and Media: Standard yeast strains (e.g., BY4741, BY4742) are used. Gene deletions are typically created by replacing the open reading frame with a selectable marker. Standard yeast media (YPD for rich media, SD for synthetic defined media with appropriate supplements) are used for growth.

  • Non-Complementation Assay: A haploid strain with a mutation in ANC1 is crossed with a haploid strain carrying a null allele of a gene of interest (e.g., sac6Δ). The resulting diploid is then sporulated, and the phenotypes of the haploid progeny are analyzed. Failure to complement is observed if the diploid exhibits a mutant phenotype.

  • Synthetic Lethality Assay (Tetrad Analysis): A haploid anc1Δ mutant is crossed with a haploid mutant of another gene (e.g., sac6Δ). The resulting diploid is sporulated, and the four-spore asci (tetrads) are dissected. If the double mutant is lethal, only parental ditype (two wild-type, two single mutant) and tetratype (one wild-type, one of each single mutant, and one dead double mutant spore) tetrads will be observed, with a characteristic 2:2 or 3:1 segregation of viable to dead spores, respectively, and no viable double mutant colonies.

  • Synthetic Genetic Array (SGA) Analysis: For large-scale analysis, a query strain containing the anc1Δ mutation is crossed with an array of yeast deletion mutants. Automated colony size measurements are used to identify synthetic lethal or sick interactions, where the double mutant grows significantly slower than expected based on the growth rates of the single mutants.

Signaling Pathways and Workflows

ANC1 in the Regulation of the Actin Cytoskeleton

ANC1 is part of a complex network of proteins that regulate the dynamic organization of the yeast actin cytoskeleton, which is essential for processes like cell polarity, endocytosis, and cytokinesis.

Yeast_ANC1_Actin_Pathway ANC1 ANC1 Actin_Filaments F-actin ANC1->Actin_Filaments regulates Actin_Monomers G-actin Actin_Monomers->Actin_Filaments polymerization Actin_Filaments->Actin_Monomers depolymerization Actin_Cables Actin Cables Actin_Filaments->Actin_Cables Actin_Patches Actin Patches Actin_Filaments->Actin_Patches SAC6 SAC6 (Fimbrin) SAC6->Actin_Filaments bundles TPM1 TPM1 (Tropomyosin) TPM1->Actin_Filaments stabilizes Cell_Polarity Cell Polarity Actin_Cables->Cell_Polarity Endocytosis Endocytosis Actin_Patches->Endocytosis

ANC1's role in actin cytoskeleton organization.

Workflow for Yeast Synthetic Lethality Screen

The following diagram outlines the general steps involved in a synthetic genetic array (SGA) screen to identify genes that are synthetically lethal with anc1Δ.

SGA_Workflow Start Start with an anc1Δ query strain Cross Cross query strain to an array of deletion mutants Start->Cross Select_Diploids Select for diploid cells Cross->Select_Diploids Sporulate Induce sporulation Select_Diploids->Sporulate Select_Haploids Select for haploid double mutants Sporulate->Select_Haploids Image_Colonies Image colony growth Select_Haploids->Image_Colonies Analyze Quantify colony size and identify synthetic lethal interactions Image_Colonies->Analyze End Identify genes functionally related to ANC1 Analyze->End

Synthetic Genetic Array (SGA) workflow.

References

Cross-Validation of ANC1 Interactors: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of protein-protein interactions is paramount to understanding cellular function and developing targeted therapeutics. This guide provides a comparative analysis of common experimental methods for cross-validating interactors of ANC1, a protein implicated in critical cellular processes from nuclear positioning to DNA repair.

ANC1 (Abnormal Nuclear Anchorage 1) and its orthologs, such as Nesprins in mammals, are large, multi-domain proteins that act as scaffolds, connecting the nucleus to the cytoskeleton and participating in various signaling pathways. Identifying and validating their interacting partners is crucial for elucidating their diverse functions. This guide focuses on the cross-validation of ANC1 interactors using different experimental approaches, presenting data in a comparative format, detailing experimental protocols, and visualizing key pathways and workflows.

Comparative Analysis of ANC1 Interactors

The identification of protein-protein interactions (PPIs) is often performed using high-throughput screening methods like yeast two-hybrid (Y2H), followed by validation with more targeted approaches such as co-immunoprecipitation (Co-IP) and mass spectrometry (MS). Each method has its inherent strengths and weaknesses, and a combination of approaches is essential for building a high-confidence interactome.

Below is a summary of known interactors of ANC1 orthologs identified through various methods.

InteractorOrganismInitial Identification MethodValidation Method(s)Cellular Process
UNC-84 C. elegansGenetic screensCo-immunoprecipitationNuclear anchorage[1]
RPM-1 C. elegansProteomic screenCo-immunoprecipitation[2][3]Axon termination, synapse formation[2]
BAR-1 (β-catenin) C. elegansGenetic pathway analysis-Wnt signaling, neuronal development[2]
Mus81 S. cerevisiaeNot specifiedPhysical interaction confirmedPost-replication repair[4][5][6]
TFIID complex S. cerevisiaeCo-purificationMass SpectrometryTranscription[4]
TFIIF complex S. cerevisiaeCo-purificationMass SpectrometryTranscription[4]
RSC complex S. cerevisiaeCo-purificationMass SpectrometryChromatin remodeling, Transcription[4]
Ino80 complex S. cerevisiaeCo-purificationMass SpectrometryChromatin remodeling, DNA repair[4]
SWI/SNF complex S. cerevisiaeCo-purificationMass SpectrometryChromatin remodeling, Transcription[4]
NuA3 complex S. cerevisiaeCo-purificationMass SpectrometryHistone acetylation, Transcription[4]

Experimental Methodologies

A multi-pronged approach is crucial for the robust validation of protein-protein interactions. Here are detailed protocols for three commonly used methods in the context of ANC1 interactome studies.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify novel protein-protein interactions in vivo.[7][8]

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest ("bait," e.g., a domain of ANC1) is fused to the BD, and a library of potential interacting partners ("prey") is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for cell growth on selective media.

Protocol for ANC1 Interactor Screen:

  • Bait Plasmid Construction: Clone the cDNA of the ANC1 domain of interest into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

  • Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., AH109). Confirm expression of the bait fusion protein by Western blot and test for auto-activation of the reporter genes on selective media. The bait should not activate transcription on its own.

  • Library Screening: Transform the yeast strain containing the bait plasmid with a prey cDNA library (e.g., from the relevant organism or tissue) fused to the GAL4 activation domain.

  • Selection of Positive Clones: Plate the transformed yeast on highly selective media (lacking specific nutrients and containing reporter substrates like X-α-Gal) to select for colonies where a protein-protein interaction has occurred.

  • Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies. Sequence the cDNA insert to identify the interacting protein.

  • Validation of Interactions: Re-transform the rescued prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction. As a negative control, co-transform the prey plasmid with a plasmid expressing an unrelated bait protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate.[9]

Principle: An antibody specific to a "bait" protein (e.g., ANC1) is used to pull down the bait from a cell extract. Proteins that are bound to the bait protein will be co-precipitated. The entire complex is then analyzed, typically by Western blotting, to confirm the presence of a suspected "prey" protein.

Protocol for Validating ANC1-Interactor Interaction:

  • Cell Lysis: Lyse cells or tissues expressing the bait protein (e.g., ANC1) under non-denaturing conditions to preserve protein-protein interactions. A common lysis buffer contains non-ionic detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.

  • Pre-clearing the Lysate: Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads in the subsequent steps.

  • Immunoprecipitation: Add a primary antibody specific to the bait protein (or a tag fused to the bait) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, immobilizing the antibody-antigen complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the suspected interacting protein ("prey"). The presence of a band corresponding to the prey protein confirms the interaction.

Affinity Purification followed by Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the components of protein complexes on a large scale.

Principle: A tagged version of the protein of interest (e.g., FLAG-ANC1) is expressed in cells and purified from the cell lysate using affinity chromatography. The entire purified complex is then subjected to mass spectrometry to identify all the protein components.

Protocol for Identifying ANC1-Containing Complexes:

  • Generation of a Tagged Cell Line: Create a stable cell line expressing ANC1 with an affinity tag (e.g., FLAG, HA, or tandem affinity purification (TAP) tag).

  • Cell Culture and Lysis: Grow a large-scale culture of the tagged cell line and a control cell line (expressing the tag alone or untagged). Lyse the cells under conditions that preserve protein complexes.

  • Affinity Purification: Incubate the cell lysates with beads conjugated to a molecule that specifically binds the affinity tag (e.g., anti-FLAG antibody-conjugated beads).

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads, often under native conditions if using a TAP tag, or with a denaturing buffer for other tags.

  • Protein Digestion: Eluted proteins are typically separated by SDS-PAGE, and the gel lane is excised and subjected to in-gel digestion with a protease like trypsin to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. By comparing the proteins identified in the ANC1-tagged sample to the control sample, a list of specific ANC1 interactors can be generated.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between proteins and the steps in an experimental procedure can greatly aid in understanding the complex biological systems being studied.

ANC-1 Signaling Pathway in C. elegans Neuronal Development

In C. elegans, ANC-1 plays a crucial role in axon termination and synapse formation by functioning in a pathway with RPM-1 and the β-catenin homolog, BAR-1.[2] A proteomic screen identified ANC-1 as an RPM-1 binding protein, and this interaction was subsequently confirmed by co-immunoprecipitation.[2][3] Genetic analyses further placed ANC-1 downstream of RPM-1 and upstream of BAR-1 in a signaling cascade that is thought to regulate gene expression via the TCF/LEF transcription factor POP-1.

ANC1_Signaling_Pathway cluster_nucleus Nucleus RPM1 RPM-1 ANC1 ANC-1 RPM1->ANC1 Binds BAR1 BAR-1 (β-catenin) ANC1->BAR1 Regulates nuclear import POP1 POP-1 (TCF/LEF) BAR1->POP1 Activates gene_expression Gene Expression (Axon Termination & Synapse Formation) POP1->gene_expression Regulates nucleus Nucleus

ANC-1 signaling pathway in C. elegans.
Experimental Workflow for Co-Immunoprecipitation

The following diagram illustrates the key steps involved in a typical co-immunoprecipitation experiment to validate a protein-protein interaction.

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads (Remove non-specific binders) start->preclear add_antibody Add Bait-specific Antibody (e.g., anti-ANC1) preclear->add_antibody capture Capture with Protein A/G Beads add_antibody->capture wash Wash Beads (Remove unbound proteins) capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (Probe for Prey protein) elute->analysis end End: Interaction Confirmed/Refuted analysis->end

Co-Immunoprecipitation workflow.
Logical Relationship of Cross-Validation Methods

This diagram illustrates the logical flow of using different methods to increase confidence in an identified protein-protein interaction. High-throughput screens are often used for initial discovery, followed by more targeted validation experiments.

Cross_Validation_Logic discovery Discovery Phase (e.g., Yeast Two-Hybrid, AP-MS) candidate_interactors Candidate ANC1 Interactors discovery->candidate_interactors validation1 First Validation (e.g., Co-IP) candidate_interactors->validation1 validation2 Second Validation (e.g., in vitro binding assay) validation1->validation2 If positive high_confidence High-Confidence ANC1 Interactor validation2->high_confidence If positive

Cross-validation logic for PPIs.

References

Comparative Transcriptomics of Wild-Type versus ANC1-Deleted Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular pathways governing cellular function is paramount. This guide provides a comparative overview of the anticipated transcriptomic landscape in cells lacking the Anc1 protein versus their wild-type counterparts. Due to the absence of publicly available direct comparative transcriptomic datasets, this guide synthesizes information from functional studies of Anc1 and its associated protein complexes to predict likely gene expression changes and affected pathways.

Introduction to Anc1: A Multifunctional Scaffolding Protein

Anc1 (Anchorage 1) is a protein known for its role in nuclear and mitochondrial anchoring.[1] However, its functions extend beyond structural support, as it is a key component of multiple transcriptional regulatory complexes in Saccharomyces cerevisiae.[2][3] Anc1 is a member of the YEATS protein family and is involved in the post-replication repair (PRR) pathway, highlighting its importance in maintaining genome stability.[2][3] Its association with a variety of chromatin-modifying and transcription-regulating complexes suggests that its deletion would lead to widespread changes in gene expression.[4]

Predicted Transcriptomic Consequences of ANC1 Deletion

Given Anc1's participation in numerous transcriptional complexes, its deletion is likely to have a pleiotropic effect on the transcriptome. The following sections detail the key complexes containing Anc1 and the predicted impact of its absence on gene expression.

Association with Transcription Factor IID (TFIID)

Anc1 is a subunit of the TFIID complex, a general transcription factor essential for the initiation of transcription by RNA polymerase II.[2][5] TFIID recognizes and binds to the core promoter of genes, nucleating the assembly of the pre-initiation complex.[5]

Predicted Impact: Deletion of ANC1 could destabilize or alter the function of TFIID, leading to a global dysregulation of transcription. This would likely manifest as a widespread, yet potentially subtle, change in the expression of a large number of protein-coding genes. Genes with weaker promoters might be disproportionately affected.[6]

Involvement in the SAGA Complex

The SAGA (Spt-Ada-Gcn5 acetyltransferase) complex is a multifunctional co-activator that regulates transcription through histone acetylation and interactions with transcription factors.[7][8]

Predicted Impact: Loss of Anc1 may impair SAGA's ability to be recruited to specific promoters or to carry out its histone acetyltransferase activity. This would likely result in the downregulation of SAGA-dependent genes, which are often involved in stress responses and metabolic regulation.[8][9]

Role in Chromatin Remodeling Complexes: SWI/SNF, INO80, and RSC

Anc1 is associated with several ATP-dependent chromatin remodeling complexes, including SWI/SNF, INO80, and RSC.[3][4] These complexes are crucial for altering nucleosome positioning, thereby regulating the accessibility of DNA to transcription factors.

  • SWI/SNF: This complex is involved in the regulation of a wide range of genes, including those related to mating-type switching and nutrient metabolism.[10]

  • INO80: The INO80 complex plays a role in transcription, DNA replication, and repair.[1][11] Deletion of INO80 subunits has been shown to affect the expression of stress-responsive genes.[1]

  • RSC: The RSC complex is essential for viability and is involved in the regulation of transcription of genes related to cell cycle and ribosome biogenesis.

Predicted Impact: The absence of Anc1 could compromise the function of these remodeling complexes, leading to aberrant chromatin structure and altered expression of their target genes. For instance, genes regulated by SWI/SNF in response to environmental stress may show a blunted transcriptional response in anc1Δ cells.[12] Similarly, genes involved in metabolic pathways and stress responses regulated by INO80 could be dysregulated.[11]

Connection to the Mediator Complex and NuA4/NuA3 HAT Complexes

Anc1 has also been found in association with the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.[13] Furthermore, it is linked to the NuA4 and NuA3 histone acetyltransferase (HAT) complexes, which are involved in transcriptional activation and DNA repair.[4]

Predicted Impact: Disruption of Anc1's interaction with the Mediator complex could lead to defects in the integration of regulatory signals at specific promoters. Impaired NuA4/NuA3 function due to Anc1 deletion might result in reduced histone acetylation at target genes, leading to their transcriptional repression.

Summary of Predicted Differentially Expressed Gene Categories

Based on the multifaceted roles of Anc1, a comparative transcriptomic analysis of anc1Δ versus wild-type cells is predicted to reveal significant changes in the following gene categories:

Gene CategoryPredicted Expression Change in anc1ΔRationale
Stress Response Genes DownregulatedImpaired function of SAGA and INO80 complexes.[1][8]
Metabolic Pathway Genes DysregulatedAltered activity of SWI/SNF and INO80 complexes.[10][11]
Cell Cycle Regulated Genes DysregulatedDisrupted function of RSC and TFIID complexes.
Ribosome Biogenesis Genes DownregulatedPotential impairment of RSC complex function.
DNA Repair Genes DysregulatedAnc1's role in the PRR pathway and association with NuA4.[3]
Genes with Weak Promoters DownregulatedCompromised TFIID function.[6]

Experimental Protocols for Comparative Transcriptomics

To validate these predictions, a comparative transcriptomic study using RNA sequencing (RNA-seq) is the recommended approach. Below is a detailed, generalized protocol for such an experiment using Saccharomyces cerevisiae.

Yeast Strain and Culture Conditions
  • Strains: A wild-type S. cerevisiae strain (e.g., BY4741) and an isogenic anc1Δ deletion mutant.

  • Culture: Grow yeast cultures in triplicate for each strain in appropriate media (e.g., YPD) at 30°C to mid-log phase (OD600 ≈ 0.6-0.8).

  • Harvesting: Harvest cells by centrifugation, wash with nuclease-free water, and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until RNA extraction.

RNA Extraction
  • Lysis: Resuspend frozen cell pellets in a lysis buffer (e.g., containing TRIzol or a similar reagent).

  • Homogenization: Disrupt cells using glass beads and a bead beater to ensure efficient lysis of the yeast cell wall.

  • Extraction: Perform phenol-chloroform extraction to separate RNA from DNA and proteins.

  • Precipitation: Precipitate RNA using isopropanol and wash with ethanol.

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.

RNA-seq Library Preparation and Sequencing
  • Poly(A) Selection: Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to the S. cerevisiae reference genome (e.g., sacCer3) using a splice-aware aligner such as STAR or HISAT2.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the wild-type and anc1Δ samples using packages like DESeq2 or edgeR in R.[4] These tools will normalize the count data and perform statistical tests to identify genes with significant expression changes.

  • Functional Enrichment Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) to identify over-represented biological processes and pathways.[14]

Visualizations

Signaling Pathways and Cellular Processes Influenced by Anc1-Associated Complexes

Anc1_Associated_Pathways cluster_anc1 ANC1 cluster_complexes Associated Complexes cluster_processes Cellular Processes Anc1 Anc1 TFIID TFIID Anc1->TFIID SAGA SAGA Anc1->SAGA SWI_SNF SWI/SNF Anc1->SWI_SNF INO80 INO80 Anc1->INO80 RSC RSC Anc1->RSC Mediator Mediator Anc1->Mediator NuA4_NuA3 NuA4/NuA3 Anc1->NuA4_NuA3 Transcription_Initiation Transcription Initiation TFIID->Transcription_Initiation Histone_Acetylation Histone Acetylation SAGA->Histone_Acetylation Stress_Response Stress Response SAGA->Stress_Response Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Metabolism Metabolism SWI_SNF->Metabolism INO80->Chromatin_Remodeling DNA_Repair DNA Repair INO80->DNA_Repair INO80->Stress_Response RSC->Chromatin_Remodeling Cell_Cycle Cell Cycle RSC->Cell_Cycle Mediator->Transcription_Initiation NuA4_NuA3->Histone_Acetylation NuA4_NuA3->DNA_Repair

Caption: Predicted functional relationships of Anc1 through its associated protein complexes.

Experimental Workflow for Comparative Transcriptomics

RNA_Seq_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics Yeast_Culture Yeast Culture (Wild-Type & anc1Δ) RNA_Extraction RNA Extraction Yeast_Culture->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Raw Quality Control (Raw Reads) Sequencing->QC_Raw Alignment Read Alignment QC_Raw->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis DEA->Functional_Analysis

Caption: A generalized workflow for a comparative transcriptomics study using RNA-seq.

Conclusion

While direct experimental data on the transcriptomic effects of ANC1 deletion is currently lacking, a comprehensive analysis of its known molecular interactions provides a strong foundation for predicting the resulting gene expression changes. The deletion of ANC1 is anticipated to have a broad impact on the transcriptome, affecting genes involved in fundamental cellular processes such as transcription initiation, chromatin remodeling, stress response, and metabolism. The experimental framework provided in this guide offers a clear path for researchers to empirically test these predictions and further elucidate the multifaceted roles of Anc1 in gene regulation. Such studies will be invaluable for a deeper understanding of cellular homeostasis and may reveal novel targets for therapeutic intervention.

References

Validating the Subcellular Localization of ANC1: A Comparative Guide to Protein Tagging Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of a protein is paramount to elucidating its function and its role in disease. This guide provides a comprehensive comparison of different protein tagging methods for validating the localization of ANC1 (also known as TACC3), a protein implicated in microtubule dynamics and various signaling pathways.

Transforming acidic coiled-coil containing protein 3 (TACC3), or ANC1, is a key regulator of microtubule stability, particularly during mitotic spindle assembly.[1] Its dysregulation has been linked to several cancers, making it a crucial target for research and therapeutic development.[2][3][4] Accurate determination of ANC1's subcellular distribution is therefore critical. This guide will delve into the experimental methodologies for validating ANC1 localization, compare the influence of different protein tags, and present the signaling pathways in which ANC1 is a key player.

Comparison of ANC1 Subcellular Localization with Different Tags

The choice of a protein tag can significantly influence the expression, stability, and localization of the target protein. While larger tags like Green Fluorescent Protein (GFP) offer the advantage of live-cell imaging, they may also cause steric hindrance or mislocalization.[5][6][7] Smaller tags such as FLAG or Myc are less likely to interfere with protein function but require antibody-based detection methods.

TagTag TypeSize (approx.)Detection MethodAdvantagesPotential Disadvantages with ANC1
GFP Fluorescent Protein~27 kDaDirect fluorescence microscopyEnables live-cell imaging to study dynamic processes.The large size may alter ANC1's interaction with microtubule-associated proteins or affect its nuclear-cytoplasmic shuttling.
FLAG Peptide1 kDa (8 amino acids)Immunofluorescence, Western BlottingSmall size minimizes interference with protein function and interactions.[8][9]Requires cell fixation, precluding live-cell imaging. Antibody accessibility to the epitope can be an issue.
Myc Peptide1.2 kDa (10 amino acids)Immunofluorescence, Western BlottingSmall and well-characterized, with high-affinity antibodies available.Similar to FLAG, requires cell fixation. Potential for the tag to be buried within the folded protein.
HA Peptide1.1 kDa (9 amino acids)Immunofluorescence, Western BlottingAnother small, widely used epitope tag with reliable antibodies.Subject to the same limitations as other peptide tags (fixation required, potential for epitope masking).

This table summarizes the general characteristics of common protein tags and their potential implications when fused to ANC1.

Experimental Protocols

Accurate validation of ANC1's subcellular localization requires robust experimental protocols. Below are detailed methodologies for immunofluorescence microscopy and cell fractionation followed by Western blotting.

Immunofluorescence Staining for Tagged ANC1

This protocol is designed for the visualization of ANC1 fusion proteins in cultured cells.

  • Cell Culture and Transfection: Plate cells on sterile glass coverslips in a 24-well plate. At 70-80% confluency, transfect the cells with the desired ANC1-tagged construct using a suitable transfection reagent.

  • Fixation: 24-48 hours post-transfection, wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against the tag (e.g., anti-FLAG, anti-Myc) in the blocking solution. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse) in the blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBST. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or widefield fluorescence microscope.

Subcellular Fractionation and Western Blotting

This method provides a biochemical approach to determine the relative abundance of ANC1 in different cellular compartments.

  • Cell Lysis and Homogenization: Harvest transfected cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.

  • Nuclear and Cytoplasmic Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Membrane and Soluble Cytoplasmic Fractionation: The cytoplasmic fraction can be further separated into membrane and soluble fractions by ultracentrifugation (e.g., 100,000 x g).

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the primary antibody against the tag overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use loading controls specific for each fraction (e.g., Histone H3 for nuclear, Tubulin for cytoplasmic) to ensure the purity of the fractions.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the biological context of ANC1, the following diagrams are provided.

G Experimental Workflow for ANC1 Localization cluster_0 Cell Culture & Transfection cluster_1 Immunofluorescence cluster_2 Subcellular Fractionation a Plate Cells on Coverslips b Transfect with ANC1-tag construct a->b c Fixation (4% PFA) b->c j Cell Lysis & Homogenization b->j d Permeabilization (Triton X-100) c->d e Blocking (BSA) d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h DAPI Staining & Mounting g->h i Confocal Microscopy h->i k Differential Centrifugation j->k l Isolate Nuclear, Cytoplasmic, & Membrane Fractions k->l m Western Blotting l->m n Analyze ANC1 distribution m->n

Caption: Workflow for validating ANC1 subcellular localization.

ANC1/TACC3 is a node in several critical signaling pathways, often related to cell cycle progression and cancer.

G Simplified ANC1 (TACC3) Signaling Pathways cluster_0 Mitotic Spindle Assembly cluster_1 Cancer-Related Signaling aurka Aurora A Kinase anc1 ANC1 / TACC3 aurka->anc1  Phosphorylation chtog ch-TOG anc1->chtog  Recruitment clathrin Clathrin anc1->clathrin  Recruitment mt Microtubule Stabilization anc1->mt chtog->mt clathrin->mt fgfr3 FGFR3-TACC3 Fusion erk ERK Pathway fgfr3->erk akt PI3K/Akt Pathway fgfr3->akt emt Epithelial-Mesenchymal Transition (EMT) erk->emt proliferation Cell Proliferation akt->proliferation invasion Cell Invasion akt->invasion

Caption: Key signaling pathways involving ANC1/TACC3.

Concluding Remarks

The validation of ANC1/TACC3 subcellular localization is a critical step in understanding its function in both normal physiology and disease. The choice of protein tag should be carefully considered, with an awareness of the potential for artifacts. A multi-pronged approach, combining live-cell imaging with fluorescent tags like GFP and biochemical fractionation with smaller epitope tags, will provide the most comprehensive and reliable data. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their studies on this important protein.

References

Confirming the Disease Relevance of ANC1/Nesprin Mutations: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, definitively linking a newly identified mutation in the ANC1 gene (or its human orthologs, SYNE1 and SYNE2) to a patient's disease is a critical step. This guide provides a comparative overview of key experimental approaches to validate the pathogenicity of these mutations, supported by experimental data and detailed protocols.

Mutations in the genes encoding the ANC-1/Nesprin family of proteins are associated with a wide range of debilitating disorders, from muscular dystrophies and cardiomyopathies to neurodevelopmental and neurodegenerative diseases.[1][2][3][4][5][6][7][8][9][10] Given the large size of these genes and the variety of identified mutations—including missense, nonsense, frameshift, and splice site variants—a multi-tiered validation strategy is essential to move from a genetic finding to a confirmed disease mechanism. This guide compares the primary methodologies for this validation process.

Comparison of Validation Methods for ANC1/Nesprin Mutations

A comprehensive approach to confirming the pathogenicity of an ANC1/Nesprin mutation involves gathering evidence from multiple lines of investigation. The following table compares key methods, their applications, and the types of data they generate.

Validation Method Purpose Data Generated Advantages Limitations
In Silico Analysis To predict the potential impact of a variant on gene/protein function.Pathogenicity scores (e.g., SIFT, PolyPhen-2, CADD), splice site prediction scores.Rapid, low-cost initial assessment.Predictive only; requires experimental validation. High rate of variants of uncertain significance (VUS).
Transcript Analysis (RT-qPCR, RNA-Seq) To determine the effect of a mutation on mRNA expression and splicing.Quantitative mRNA levels, identification of aberrant splice variants (e.g., exon skipping, intron retention).Directly assesses the impact on the gene transcript. Essential for validating splice site mutations.Does not provide information on protein function or localization.
Protein Analysis (Western Blot, Immunofluorescence) To assess the impact of a mutation on protein expression, size, and subcellular localization.Protein size and abundance, cellular and subcellular localization patterns (e.g., nuclear envelope).Provides direct evidence of altered protein characteristics. Can be performed on patient-derived cells.Antibody availability and specificity can be a challenge for large, complex proteins like Nesprins.
Cellular Phenotyping To evaluate the functional consequences of a mutation on cellular processes.Quantification of nuclear morphology, cell migration assays, analysis of cytoskeletal organization.Directly links the mutation to a cellular defect consistent with the protein's known function.May not fully recapitulate the complex in vivo environment of tissues like muscle or brain.
Functional Assays in Model Systems To study the impact of a specific mutation on protein-protein interactions and downstream signaling pathways.Protein binding affinities, reporter gene activity, analysis of signaling pathway components (e.g., ERK activation).Allows for controlled investigation of specific molecular mechanisms.Overexpression of mutant proteins may lead to artifacts. The relevance of findings in non-human or non-native cell types must be considered.

Experimental Workflows and Logical Relationships

Validating the disease relevance of an ANC1/Nesprin mutation typically follows a logical progression, starting with the identification of the variant and culminating in functional evidence of its pathogenicity.

G cluster_0 Patient-Derived Data cluster_1 In Silico & Genetic Analysis cluster_2 Experimental Validation Patient Phenotype Patient Phenotype Genetic Sequencing Genetic Sequencing Patient Phenotype->Genetic Sequencing Variant Identification Variant Identification Genetic Sequencing->Variant Identification In Silico Prediction In Silico Prediction Variant Identification->In Silico Prediction Population Databases Population Databases Variant Identification->Population Databases Segregation Analysis Segregation Analysis Variant Identification->Segregation Analysis Transcript Analysis Transcript Analysis In Silico Prediction->Transcript Analysis Pathogenicity Conclusion Pathogenicity Conclusion Population Databases->Pathogenicity Conclusion Segregation Analysis->Pathogenicity Conclusion Protein Analysis Protein Analysis Transcript Analysis->Protein Analysis Cellular Phenotyping Cellular Phenotyping Protein Analysis->Cellular Phenotyping Functional Assays Functional Assays Cellular Phenotyping->Functional Assays Functional Assays->Pathogenicity Conclusion

Caption: Logical workflow for confirming the pathogenicity of ANC1/Nesprin mutations.

ANC1/Nesprin Signaling and Function

ANC1 and its human orthologs, Nesprin-1 and Nesprin-2 (encoded by SYNE1 and SYNE2), are critical components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex. This complex physically connects the nuclear lamina to the cytoskeleton, playing a vital role in nuclear positioning, mechanotransduction, and signaling.

G cluster_0 Cytoplasm cluster_2 Nucleoplasm Cytoskeleton Cytoskeleton Nesprin Nesprin-1/2 (ANC1) Cytoskeleton->Nesprin binds SUN SUN1/2 Nesprin->SUN KASH domain binds SUN domain ONM Outer Nuclear Membrane INM Inner Nuclear Membrane Lamin Lamin A/C SUN->Lamin binds Chromatin Chromatin Lamin->Chromatin organizes

References

comparative analysis of ANC1's role in different DNA repair pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of DNA repair is paramount. This guide provides a comparative analysis of the role of Anc1 (Actin-related protein with coiled-coil domains 1) in different DNA repair pathways, supported by experimental data and detailed methodologies.

Anc1, a component of several chromatin remodeling and transcription regulation complexes, has been identified as a key player in maintaining genome stability. While initially investigated for its role in transcription, studies in Saccharomyces cerevisiae have revealed its significant function within the DNA damage response, specifically in the Post-Replication Repair (PRR) pathway. This guide will objectively compare Anc1's role in PRR with other major DNA repair pathways, including Nucleotide Excision Repair (NER), Base Excision Repair (BER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).

Comparative Analysis of ANC1's Role Across DNA Repair Pathways

Current research indicates that Anc1 does not directly participate in the core mechanisms of NER, BER, MMR, HR, or NHEJ. Instead, it functions in a distinct, error-free branch of the Post-Replication Repair (PRR) pathway. PRR is a DNA damage tolerance mechanism that deals with lesions that block the replication fork. It allows replication to be completed, with the repair of the lesion occurring post-replication. PRR is broadly divided into two sub-pathways: the error-prone translesion synthesis (TLS) pathway and the error-free template switching (TS) pathway. Anc1 is implicated in the error-free TS branch.

The primary evidence for Anc1's specific role comes from genetic epistasis analysis. In these studies, the sensitivity of double mutants to DNA damaging agents is compared to that of the single mutants. If the double mutant shows the same level of sensitivity as the most sensitive single mutant, the two genes are considered to be in the same pathway (epistatic). If the double mutant is more sensitive than either single mutant, the genes are considered to function in parallel pathways (additive or synergistic effect).

Data Presentation: Epistasis Analysis of anc1Δ with Other DNA Repair Mutants

The following table summarizes the genetic interaction between anc1Δ and key mutants of different DNA repair pathways when exposed to the DNA damaging agent methyl methanesulfonate (MMS).

DNA Repair PathwayGene MutantGenetic Interaction with anc1ΔInterpretation
Nucleotide Excision Repair (NER) rad2ΔAdditiveAnc1 functions in a pathway parallel to NER.
Base Excision Repair (BER) apn1ΔAdditiveAnc1 functions in a pathway parallel to BER.
Homologous Recombination (HR) rad51ΔAdditiveAnc1 functions in a pathway parallel to HR.
Homologous Recombination (HR) rad54ΔAdditiveAnc1 functions in a pathway parallel to HR.
Post-Replication Repair (PRR) rad5ΔEpistaticAnc1 functions in the same pathway as Rad5.
Post-Replication Repair (PRR) rad6ΔEpistaticAnc1 functions in the same pathway as Rad6.

This data strongly suggests that Anc1's primary role in DNA repair is confined to a specific branch of the PRR pathway, working in concert with Rad5 and Rad6, and independently of the major repair pathways like NER, BER, and HR.

Signaling Pathways and Experimental Workflows

To visualize the relationships between these pathways and the experimental logic, the following diagrams are provided.

DNA_Repair_Pathways cluster_major_repair Major DNA Repair Pathways cluster_prr Post-Replication Repair NER Nucleotide Excision Repair BER Base Excision Repair MMR Mismatch Repair HR Homologous Recombination NHEJ Non-Homologous End Joining PRR PRR Pathway TLS Translesion Synthesis (Error-Prone) PRR->TLS TS Template Switching (Error-Free) PRR->TS ANC1 ANC1 TS->ANC1 RAD5 RAD5 TS->RAD5 RAD6 RAD6 TS->RAD6 DNA_Damage DNA Damage DNA_Damage->NER DNA_Damage->BER DNA_Damage->MMR DNA_Damage->HR DNA_Damage->NHEJ DNA_Damage->PRR

Overview of DNA repair pathways and ANC1's position.

Epistasis_Analysis_Workflow start Start: Hypothesis (ANC1 in a specific DNA repair pathway) create_mutants Create Single and Double Gene Knockout Strains (e.g., anc1Δ, rad2Δ, anc1Δrad2Δ) start->create_mutants expose_damage Expose Strains to DNA Damaging Agent (e.g., MMS) create_mutants->expose_damage measure_sensitivity Measure Cell Viability / Sensitivity expose_damage->measure_sensitivity analyze_data Compare Sensitivity of Double Mutant to Single Mutants measure_sensitivity->analyze_data conclusion Conclusion: Epistatic, Additive, or Synergistic Interaction analyze_data->conclusion

Experimental workflow for epistasis analysis.

Experimental Protocols

Key Experiment: Yeast Epistasis Analysis for DNA Repair Pathway Identification

This protocol outlines the general steps for performing an epistasis analysis in Saccharomyces cerevisiae to determine the genetic relationship between ANC1 and genes in other DNA repair pathways.

1. Strain Construction:

  • Parental Strains: Obtain or construct haploid yeast strains with single-gene deletions of interest (e.g., anc1Δ, rad2Δ, apn1Δ, rad51Δ, etc.). These are typically generated by homologous recombination, replacing the target gene with a selectable marker (e.g., KanMX cassette).

  • Double Mutant Strains: Generate double mutants by mating the single-mutant haploid strains of opposite mating types (MATa and MATα).

    • Grow parental strains on appropriate selective media.

    • Mix equal amounts of each parental strain on a YPD plate and incubate to allow mating.

    • Select for diploid cells on media that selects for the markers from both parental strains.

    • Induce sporulation by transferring diploid cells to a sporulation medium (e.g., 1% potassium acetate).

    • Dissect tetrads using a micromanipulator to isolate individual spores.

    • Germinate spores on YPD plates and then replica-plate to appropriate selective media to identify the desired double-mutant haploid progeny.

2. DNA Damage Sensitivity Assay (Spot Test):

  • Culture Preparation: Grow single and double mutant strains, along with a wild-type control strain, in liquid YPD medium to mid-log phase (OD600 ≈ 0.5-1.0).

  • Serial Dilutions: Prepare 10-fold serial dilutions of each culture in sterile water or saline (e.g., from 10-1 to 10-5).

  • Plating: Spot 5-10 µL of each dilution onto control plates (YPD) and plates containing a specific concentration of a DNA damaging agent (e.g., methyl methanesulfonate - MMS). The concentration of the damaging agent should be empirically determined to show a clear difference in sensitivity between the wild-type and the most sensitive single mutant.

  • Incubation: Incubate the plates at 30°C for 2-3 days.

  • Data Analysis: Photograph the plates and compare the growth of the double mutant to the single mutants and the wild-type.

    • Epistasis: The double mutant exhibits a similar level of sensitivity to the most sensitive single mutant.

    • Additive/Synergistic Effect: The double mutant shows significantly greater sensitivity than either of the single mutants.

3. Quantitative Analysis (Survival Curves):

  • For a more quantitative measure, perform a liquid killing assay.

  • Exposure: Treat mid-log phase cultures with various concentrations of the DNA damaging agent for a fixed period.

  • Plating: After treatment, wash the cells, serially dilute them, and plate a known number of cells onto YPD plates.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) for each strain at each concentration of the damaging agent.

  • Data Analysis: Calculate the percentage of survival for each strain relative to the untreated control. Plot the survival curves (percentage survival vs. concentration of damaging agent). Compare the curves of the double mutants with those of the single mutants to confirm the genetic interaction.

This comprehensive analysis of Anc1's role, supported by the provided data and methodologies, offers valuable insights for researchers investigating the complexities of DNA repair and genome stability. The clear delineation of Anc1's function within the PRR pathway, and not in the other major repair pathways, provides a crucial piece of the puzzle in understanding the cell's multifaceted response to DNA damage.

Comparative Guide to Validating Drug Effects on ANC1 Expression and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorously validating a compound's effect on its target is a critical step. This guide provides a comparative overview of methodologies to assess the impact of a drug on the expression and functional activity of ANC1, a protein essential for nuclear and organelle positioning.

Introduction to ANC1

ANC1 is a large, multi-domain protein, the C. elegans ortholog of mammalian Nesprins (encoded by the SYNE genes). Its primary function is to anchor the nucleus and other organelles to the actin cytoskeleton.[1][2][3] It achieves this by linking the nuclear envelope to actin filaments, playing a crucial role in maintaining cellular architecture.[1] Due to the association of its human orthologs with various neurodevelopmental and neurodegenerative diseases, ANC1 represents a potential therapeutic target.[4]

Section 1: Validating Drug Effects on ANC1 Expression

A primary step in validating a drug's effect is to determine if it alters the expression level of the target gene or protein. This can be assessed at both the mRNA and protein levels.

Quantification of ANC1 mRNA Expression

Changes in the transcription of the anc-1 gene can be sensitively measured using the following techniques.

Table 1: Comparison of Methods for ANC1 mRNA Quantification

MethodPrincipleAdvantagesDisadvantages
Quantitative PCR (qPCR) Reverse transcription of mRNA to cDNA followed by PCR amplification with fluorescent probes.[4][5]High sensitivity and specificity, wide dynamic range, relatively low cost.Requires knowledge of the target sequence, can be affected by RNA quality.
RNA Sequencing (RNA-Seq) High-throughput sequencing of all RNA transcripts in a sample.[4]Unbiased, genome-wide analysis, can identify novel isoforms and splice variants.Higher cost, complex data analysis.
DNA Microarray Hybridization of labeled cDNA to an array of known DNA probes.[4]High-throughput analysis of thousands of genes simultaneously.Lower dynamic range than RNA-Seq, can have cross-hybridization issues.

Experimental Protocol: Quantitative PCR (qPCR) for anc-1

  • RNA Extraction: Isolate total RNA from control and drug-treated cells or organisms using a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[]

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, anc-1 specific primers, a fluorescent dye (e.g., SYBR Green) or a specific probe, and DNA polymerase.

  • Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.[5]

  • Data Analysis: Determine the cycle threshold (Ct) for anc-1 and a reference gene (e.g., actin, GAPDH). Calculate the relative change in anc-1 expression using the ΔΔCt method.

Quantification of ANC1 Protein Levels

To determine if changes in mRNA levels translate to changes in protein expression, direct quantification of the ANC1 protein is necessary.

Table 2: Comparison of Methods for ANC1 Protein Quantification

MethodPrincipleAdvantagesDisadvantages
Western Blotting Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies.Provides information on protein size and abundance, widely used.Semi-quantitative, can be time-consuming, dependent on antibody quality.
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilization of an antibody to a plate, binding of the target protein, and detection with a labeled secondary antibody.Highly sensitive and quantitative, suitable for high-throughput screening.Requires specific antibody pairs, can be affected by matrix effects.
Mass Spectrometry (MS) Ionization of peptides and measurement of their mass-to-charge ratio for identification and quantification.[7]Highly specific and sensitive, can identify post-translational modifications.Requires specialized equipment and expertise, complex data analysis.

Experimental Protocol: Western Blotting for ANC1

  • Protein Extraction: Lyse control and drug-treated cells or tissues in a buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a colorimetric assay such as the Bradford or BCA assay.[7][8]

  • Gel Electrophoresis: Separate equal amounts of total protein on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to ANC1.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for ANC1 relative to a loading control (e.g., β-actin or GAPDH).

Section 2: Validating Drug Effects on ANC1 Activity

Assessing the functional activity of a structural protein like ANC1 requires different approaches than for an enzyme. The "activity" of ANC1 relates to its ability to properly anchor organelles. Therefore, functional assays typically involve microscopic observation of cellular phenotypes.

Nuclear and Mitochondrial Positioning Assays

Given ANC1's role in organelle anchoring, a drug's effect on its activity can be inferred by observing changes in the position of nuclei and mitochondria.[1][4]

Table 3: Comparison of Functional Assays for ANC1 Activity

AssayPrincipleAdvantagesDisadvantages
Nuclear Anchorage Assay Microscopic analysis of nuclear position within cells. In C. elegans, this is often assessed in the hypodermal syncytium.[2]Direct readout of a primary ANC1 function, can be highly quantitative.Can be labor-intensive, requires specific cell types or model organisms.
Mitochondrial Distribution Assay Visualization of mitochondrial morphology and distribution within the cell, particularly in neurons where ANC1 is implicated in axon growth.[4][7]Provides insight into a more recently discovered function of ANC1, relevant to neurobiology.Mitochondrial dynamics can be influenced by many factors other than ANC1.
Actin Cytoskeleton Integrity Assay Staining and visualization of the actin filament network to assess any disruptions caused by altered ANC1 function.Provides information on the interaction of ANC1 with a key binding partner.Changes in the actin cytoskeleton can be a general indicator of cell stress.

Experimental Protocol: Nuclear Anchorage Assay in C. elegans

  • Worm Culture: Grow synchronized populations of wild-type and/or a strain with a fluorescently tagged nuclear marker (e.g., SUR-5::GFP) on NGM plates seeded with E. coli.

  • Drug Treatment: Expose the worms to the drug at various concentrations or a vehicle control.

  • Microscopy: Mount the worms on agarose pads and immobilize them. Image the hypodermal nuclei using a fluorescence microscope.

  • Analysis: Quantify the percentage of nuclei that are properly anchored (e.g., evenly spaced) versus those that are clustered or detached. Compare the results between drug-treated and control groups.

Section 3: Comparison with Alternative Approaches

When evaluating a drug targeting ANC1, it is useful to compare its effects to other methods of modulating ANC1 function and to consider alternative therapeutic strategies.

Table 4: Comparison of Approaches to Modulate ANC1 Function

ApproachMechanismProsCons
Pharmacological Inhibition/Activation (Hypothetical Drug) A small molecule that binds to ANC1 and either inhibits its function (antagonist) or enhances it (agonist).[]Potential for therapeutic use, dose-dependent and reversible effects.Off-target effects are possible, requires extensive development and validation.
RNA Interference (RNAi) Introduction of double-stranded RNA homologous to the anc-1 gene to induce its degradation.[2]Highly specific for the target gene, a powerful research tool.Can have incomplete knockdown, potential for off-target effects, delivery can be challenging in some systems.
Genetic Knockout/Mutation Permanent inactivation or alteration of the anc-1 gene using techniques like CRISPR/Cas9.Complete loss of function, provides a definitive baseline for the protein's role.Irreversible, can be lethal or have complex developmental effects.
Targeting Interacting Proteins Developing drugs that target proteins that interact with ANC1, such as components of the LINC complex or the actin cytoskeleton.May offer alternative strategies to achieve a similar therapeutic outcome.Requires a deep understanding of the protein interaction network.

Section 4: Visualizing Workflows and Pathways

To aid in the conceptualization of the validation process, the following diagrams illustrate key workflows and the known signaling context of ANC1.

experimental_workflow cluster_expression ANC1 Expression Analysis cluster_activity ANC1 Activity Analysis drug_treatment Drug Treatment of Cells/Organism rna_extraction RNA Extraction drug_treatment->rna_extraction protein_extraction Protein Extraction drug_treatment->protein_extraction qpcr qPCR rna_extraction->qpcr western_blot Western Blot protein_extraction->western_blot expression_data ANC1 Expression Data qpcr->expression_data western_blot->expression_data drug_treatment2 Drug Treatment of Cells/Organism microscopy Fluorescence Microscopy drug_treatment2->microscopy nuclear_assay Nuclear Positioning Assay microscopy->nuclear_assay mito_assay Mitochondrial Distribution Assay microscopy->mito_assay activity_data ANC1 Functional Data nuclear_assay->activity_data mito_assay->activity_data

Caption: Experimental workflow for validating drug effects on ANC1.

anc1_pathway actin Actin Cytoskeleton anc1 ANC1 (Nesprin) CH Domains KASH Domain actin->anc1:ch binds linc LINC Complex (e.g., UNC-84) anc1:kash->linc binds mitochondria Mitochondria anc1->mitochondria associates with nuclear_envelope Nuclear Envelope linc->nuclear_envelope embedded in nucleus Nucleus nuclear_envelope->nucleus surrounds

Caption: Simplified diagram of ANC1's molecular interactions.

References

ANC1 Protein Family: A Comparative Guide to Structure and Function Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [DATE] – In a comprehensive examination of the ANC1 protein family, this guide provides a detailed comparative analysis of the structure and function of ANC1 and its orthologs across key model organisms: Caenorhabditis elegans (ANC-1), Homo sapiens (Nesprin-1), Drosophila melanogaster (Msp300), and the functionally distinct Anc1 from Saccharomyces cerevisiae. This publication is intended for researchers, scientists, and drug development professionals interested in the cellular mechanics of nuclear positioning, cytoskeletal organization, and related disease pathways.

Executive Summary

The ANC1 protein family, particularly the giant KASH-domain proteins, plays a critical role in maintaining cellular architecture by physically linking the nucleus to the cytoskeleton. This connection, primarily mediated by the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, is essential for processes such as nuclear anchorage, cell migration, and mechanotransduction. While the core function of nuclear-cytoskeletal linkage is conserved between nematodes, insects, and mammals, significant differences in protein size, domain organization, and specific cellular roles exist. In contrast, the similarly named Anc1 protein in budding yeast has evolved a distinct function, highlighting the diverse evolutionary paths of this protein family. This guide synthesizes current experimental data to provide a clear comparison of these proteins.

Structural Comparison of ANC1 Orthologs

The primary structural motif of the large ANC1 orthologs consists of N-terminal calponin homology (CH) domains, a central rod domain composed of numerous spectrin repeats, and a C-terminal KASH (Klarsicht, ANC-1, Syne Homology) domain that targets the protein to the outer nuclear membrane. The yeast Anc1 protein, however, possesses a completely different domain architecture, centered around a YEATS domain.

FeatureC. elegans (ANC-1)H. sapiens (Nesprin-1)D. melanogaster (Msp300)S. cerevisiae (Anc1)
Full-Length Protein Size (kDa) ~956 kDa (isoform A)[1]~1000 kDa (giant isoform)[2]~533 kDa~46 kDa[3]
Number of Amino Acids 8545 (isoform A)[1]8797 (giant isoform)13,424[4]400[5]
N-Terminal Domain(s) 2 CH domains (Actin-binding)[1]2 CH domains (Actin-binding)[6]2 CH domains (Actin-binding)[7]YEATS domain[8]
Central Domain 6 tandem repeats[1]>50 Spectrin repeats[4]>50 Spectrin repeats[4]-
C-Terminal Domain KASH domain[1]KASH domain[6]KASH domain[3]-

Functional Comparison of ANC1 Orthologs

The primary function of ANC-1, Nesprin-1, and Msp300 is to anchor the nucleus to the actin cytoskeleton, a process crucial for maintaining nuclear position and for cellular responses to mechanical stress. In contrast, yeast Anc1 is involved in transcriptional regulation and DNA repair.

FunctionC. elegans (ANC-1)H. sapiens (Nesprin-1)D. melanogaster (Msp300)S. cerevisiae (Anc1)
Primary Cellular Role Nuclear and mitochondrial anchorage[9]Nuclear positioning, mechanotransduction[10][11]Nuclear anchoring, muscle development[2]Transcriptional regulation, DNA post-replication repair[8]
Interaction with Cytoskeleton Binds F-actin via CH domains.[1]Binds F-actin via CH domains.[6]Binds F-actin via CH domains.[2]No direct interaction with cytoskeleton reported.
LINC Complex Component Yes, KASH domain binds to SUN protein UNC-84.Yes, KASH domain binds to SUN1/SUN2.[12]Yes, KASH domain binds to Klaroid.[3]No.
Phenotype of Loss-of-Function Nuclear clustering in hypodermal syncytium, mitochondrial mislocalization.[9]Muscular dystrophy, cardiomyopathy, cerebellar ataxia.Larval lethality, defects in muscle development.[3]Sensitivity to DNA damaging agents.[8]
Binding Affinity (KASH-SUN) Not yet quantified.High affinity (in the nanomolar range).[1]Not yet quantified.Not applicable.

Signaling Pathways and Experimental Workflows

The functions of the large ANC1 orthologs are primarily mediated through the LINC complex, which acts as a hub for mechanotransduction. External forces applied to the cell are transmitted through the cytoskeleton to the LINC complex, influencing nuclear shape, chromatin organization, and gene expression.

LINC_Complex_Signaling cluster_cytoplasm Cytoplasm cluster_nuclear_envelope Nuclear Envelope cluster_nucleoplasm Nucleoplasm Actin_Cytoskeleton Actin Cytoskeleton ANC1_Ortholog ANC-1 / Nesprin-1 / Msp300 (CH Domains) Actin_Cytoskeleton->ANC1_Ortholog Binds ANC1_Ortholog_KASH KASH Domain ANC1_Ortholog->ANC1_Ortholog_KASH ONM Outer Nuclear Membrane INM Inner Nuclear Membrane SUN_Protein SUN Protein ANC1_Ortholog_KASH->SUN_Protein Binds Lamin Nuclear Lamina SUN_Protein->Lamin Chromatin Chromatin Lamin->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Mechanical_Force Mechanical Force Mechanical_Force->Actin_Cytoskeleton

LINC Complex-Mediated Mechanotransduction Pathway.

A key experiment to characterize the interaction between ANC1 orthologs and the cytoskeleton is the F-actin co-sedimentation assay. This in vitro assay determines if a protein directly binds to filamentous actin.

F_Actin_CoSedimentation_Workflow Start Start Purify_Protein Purify Recombinant ANC1 Domain (e.g., CH domains) Start->Purify_Protein Polymerize_Actin Polymerize G-actin to F-actin Start->Polymerize_Actin Incubate Incubate Purified Domain with F-actin Purify_Protein->Incubate Polymerize_Actin->Incubate Centrifuge High-Speed Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Analyze Analyze Supernatant and Pellet by SDS-PAGE Separate->Analyze End End Analyze->End

Workflow for F-actin Co-sedimentation Assay.

Experimental Protocols

Quantification of Nuclear Anchorage Defects in C. elegans

Objective: To quantify the degree of nuclear mislocalization in the hypodermal syncytium of C. elegans mutants.

Materials:

  • N2 (wild-type) and anc-1 mutant strains of C. elegans.

  • Strain expressing a nuclear-localized fluorescent reporter (e.g., SUR-5::GFP).

  • NGM agar plates seeded with E. coli OP50.

  • M9 buffer.

  • Levamisole solution (for immobilization).

  • Agarose pads (2-5%) on microscope slides.

  • Fluorescence microscope with a camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Grow synchronized populations of wild-type and anc-1 mutant worms expressing the nuclear reporter at 20°C.

  • Mount young adult worms on an agarose pad in a drop of M9 buffer containing levamisole.

  • Acquire fluorescent images of the lateral hypodermis.

  • Using image analysis software, count the number of nuclei in a defined region of interest (e.g., a 100 µm x 50 µm rectangle).

  • Measure the distance between each nucleus and its nearest neighbor.

  • Quantification:

    • Nuclear Density: Calculate the number of nuclei per unit area. A significant increase in local density in mutants indicates clustering.

    • Nearest Neighbor Distance: Calculate the average nearest neighbor distance for each worm. A smaller average distance in mutants compared to wild-type indicates a nuclear anchorage defect.

    • Clustering Index: A more sophisticated method involves calculating a clustering index, such as the Clark-Evans aggregation index, where a value less than 1 indicates clustering.

F-actin Co-sedimentation Assay

Objective: To determine the in vitro binding of an ANC1 ortholog's CH domains to F-actin.

Materials:

  • Purified recombinant protein of the CH domain(s) of the ANC1 ortholog.

  • Monomeric (G-)actin (commercially available).

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT.

  • Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

  • Ultracentrifuge with a rotor capable of >100,000 x g (e.g., TLA100).

  • Polycarbonate centrifuge tubes.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Actin Polymerization: a. Dilute G-actin to 0.4 mg/mL in G-buffer. b. Induce polymerization by adding 1/10th volume of 10X Polymerization Buffer. c. Incubate at room temperature for 1 hour to form F-actin.

  • Protein Preparation: a. Pre-clear the purified CH domain protein by centrifuging at 100,000 x g for 20 minutes at 4°C to remove any aggregates.

  • Binding Reaction: a. In a polycarbonate centrifuge tube, mix a fixed concentration of the pre-cleared CH domain protein with varying concentrations of F-actin. b. Include a control reaction with the CH domain protein but no F-actin to assess protein pelleting on its own. c. Incubate at room temperature for 30-60 minutes.

  • Sedimentation: a. Centrifuge the reactions at 100,000 x g for 30 minutes at 22°C.

  • Analysis: a. Carefully separate the supernatant from the pellet. b. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume. c. Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel. d. Stain the gel (e.g., with Coomassie Blue) and quantify the amount of the CH domain protein in the supernatant and pellet fractions by densitometry. The amount of protein in the pellet in the absence of F-actin should be subtracted from the amount in the pellet in the presence of F-actin to determine the amount specifically bound.

Conclusion

This comparative guide highlights the conserved structural and functional aspects of the ANC1 protein family across diverse species, while also underscoring significant evolutionary divergence. The giant KASH-domain proteins, ANC-1, Nesprin-1, and Msp300, are fundamental components of the cellular machinery that governs nuclear positioning and mechanotransduction. In contrast, the yeast Anc1 protein has adopted a distinct role in nuclear processes related to transcription and DNA maintenance. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the intricate roles of these proteins in cell biology and disease. Further research into the quantitative aspects of these interactions, such as binding affinities, will continue to illuminate the precise mechanisms by which these molecular tethers contribute to cellular form and function.

References

Unraveling Protein-Protein Interactions: A Comparative Guide to the Domains of ANC-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount. This guide provides a comprehensive comparison of the known interaction roles of specific domains within the ANC-1 protein, a key player in cellular architecture and signaling. We delve into the experimental data supporting these interactions, offering detailed protocols for key validation techniques and visualizing the complex relationships through signaling and workflow diagrams.

ANC-1 (Abnormal Nuclear Anchorage-1), a large, multi-domain protein, is crucial for connecting the nucleus to the actin cytoskeleton. Its modular nature, consisting of distinct functional domains, allows it to engage in specific protein-protein interactions that are vital for cellular processes such as nuclear positioning and signal transduction. This guide will focus on the primary domains of ANC-1: the N-terminal Calponin Homology (CH) domains, the central coiled-coil repeats, and the C-terminal KASH (Klarsicht, ANC-1, Syne Homology) domain.

Comparative Analysis of ANC-1 Domain Interactions

The following table summarizes the known and inferred interactions of the major ANC-1 domains. While direct quantitative data for C. elegans ANC-1 is limited in the available literature, data from homologous proteins provide valuable comparative insights into the binding affinities.

ANC-1 DomainInteracting PartnerExperimental EvidenceQuantitative Data (Binding Affinity, Kd)Reference(s)
N-Terminal CH Domains F-actinIn vitro F-actin binding/co-sedimentation assaysData for C. elegans ANC-1 not readily available. For human utrophin CH domains, Kd = 19 µM. For a high-affinity chimeric utrophin-filamin A linker construct, Kd = 0.7 µM. For 90 kDa Palladin, Kd = 2.11 +/- 1.09 μM.[1][2][3][4]
Central Coiled-Coil Repeats RPM-1Co-immunoprecipitation from C. elegans lysatesNot determined.[5]
C-Terminal KASH Domain UNC-84 (SUN domain protein)Yeast two-hybrid, Co-immunoprecipitation (inferred from genetic and localization data)Not determined for ANC-1/UNC-84. The interaction is essential for the proper localization of ANC-1 to the nuclear envelope.[4][6][5][4][6][5]

Visualizing ANC-1 Interactions and Experimental Workflows

To better understand the functional context and experimental approaches for studying ANC-1, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

ANC1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ONM Outer Nuclear Membrane cluster_INM Inner Nuclear Membrane Actin Actin Cytoskeleton ANC1 CH Domains Coiled-Coil Repeats KASH Domain Actin->ANC1:ch Binding RPM1 RPM-1 RPM1->ANC1:repeats Interaction UNC84 UNC-84 (SUN) ANC1:kash->UNC84 Binding Co_IP_Workflow start Cell Lysate containing ANC-1 and interacting proteins incubation Incubate with anti-ANC-1 antibody start->incubation beads Add Protein A/G magnetic beads incubation->beads capture Capture antibody-protein complexes beads->capture wash Wash to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

References

Safety Operating Guide

Navigating Chemical Disposal: A Procedural Guide for "ANC 1" and Other Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. While a specific reagent labeled "ANC 1" does not correspond to a universally recognized chemical substance in standard databases, this guide provides the essential procedures for determining the correct disposal protocol for any laboratory chemical, ensuring you remain compliant and safe. The first and most critical step is to identify the chemical's true composition and consult its Safety Data Sheet (SDS).

The Four-Step Protocol for Safe Chemical Disposal

Researchers and laboratory personnel must follow a systematic approach to waste management. This process begins with positive identification and relies on the authoritative guidance found in the chemical's Safety Data Sheet (SDS).

Step 1: Positively Identify the Chemical The label "this compound" is likely an internal laboratory identifier, an abbreviation, or a component of a kit. Check the original container, your laboratory's chemical inventory, or purchasing records for the formal chemical name or, ideally, the CAS (Chemical Abstracts Service) number. This unique identifier is crucial for obtaining the correct safety information.

Step 2: Obtain the Safety Data Sheet (SDS) The SDS is the most critical document for chemical handling and disposal.[1][2] Chemical manufacturers and suppliers are required to provide an SDS for any hazardous chemical.[2] This document contains comprehensive information regarding the substance's properties, hazards, and safety precautions.[2][3] Your institution's Environmental Health & Safety (EHS) office likely maintains a database of SDSs for chemicals used on-site.

Step 3: Consult Section 13 of the SDS The SDS is organized into 16 standardized sections.[2][3] Section 13, "Disposal considerations," will provide specific guidance on how to handle the waste material.[3] It will describe appropriate disposal containers and methods and may refer to federal, state, and local regulations.[4]

Step 4: Follow Institutional and Local Guidelines Always adhere to your institution's specific waste management procedures, which are designed to comply with local and national regulations.[4][5][6] Contact your EHS department for waste container labels, pickup schedules, and any questions regarding the disposal process.[5][7] Never pour chemicals down the drain unless explicitly permitted for that specific substance in the SDS and by your institution's policies.[6][8]

Understanding the Safety Data Sheet (SDS)

The SDS provides a wealth of information crucial for safe handling and disposal. The table below summarizes the key sections a researcher must consult.

Section NumberSection TitleDescription of Information
2 Hazards identification Provides a summary of the chemical's hazards, including GHS pictograms, signal words, and hazard statements (e.g., "Flammable liquid," "Causes severe skin burns").[3]
7 Handling and storage Details precautions for safe handling and storage conditions, including incompatibilities with other chemicals.[4]
8 Exposure controls/personal protection Specifies the necessary Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection, required when handling the chemical.[4]
13 Disposal considerations Outlines the recommended procedures for proper waste disposal, including any necessary treatments (e.g., neutralization) and warnings against improper disposal methods.[3][4]
16 Other information Includes the date of the latest revision, ensuring you have the most up-to-date information.[2]

Experimental Protocol: General Procedure for Neutralizing Acidic/Basic Waste

This is a generalized protocol. The specific neutralizer and procedure must be confirmed via the chemical's SDS and your institution's safety plan.

  • Preparation: Work in a designated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves specified in the SDS. Have an appropriate spill kit ready.

  • Containment: Place the waste container in a larger, secondary containment vessel (e.g., a plastic tub) to contain any potential spills.

  • Dilution: If permissible, slowly dilute the acidic or basic waste by adding it to a large volume of cold water. Never add water to acid.

  • Neutralization: While stirring gently, slowly add the appropriate neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic or citric acid for bases) to the diluted waste.

  • Monitoring: Monitor the pH of the solution continuously using a pH meter or pH strips. The target is a neutral pH range, typically between 6.0 and 8.0, as specified by local regulations.

  • Disposal: Once the solution is neutralized and stable, it may be permissible for drain disposal with copious amounts of water, but only if confirmed by the SDS and your institution's EHS guidelines.

  • Documentation: Record the neutralization procedure, including the chemical identity, volume, neutralizer used, and final pH, in your laboratory notebook.

Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of any laboratory chemical.

G cluster_start cluster_id Step 1: Identification cluster_assess Step 3: Assessment cluster_action Step 4: Action & Disposal start Start: Chemical Waste Generated (e.g., 'this compound') identify Identify Chemical (Find CAS Number / True Name) sds Step 2: Obtain Safety Data Sheet (SDS) identify->sds Using CAS or Name consult_sds Consult SDS Sections: - Sec. 2 (Hazards) - Sec. 8 (PPE) - Sec. 13 (Disposal) sds->consult_sds is_hazardous Hazardous Waste? consult_sds->is_hazardous non_haz Non-Hazardous: Follow SDS for standard disposal (e.g., drain, regular trash) is_hazardous->non_haz No haz_collect Hazardous: Collect in a labeled, compatible waste container is_hazardous->haz_collect Yes segregate Segregate Incompatible Wastes (e.g., acids from bases, oxidizers from flammables) haz_collect->segregate contact_ehs Contact EHS for Pickup & Final Disposal segregate->contact_ehs

References

Essential Safety and Logistical Information for Handling Antineoplastic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Antineoplastic Compound 1 (ANC 1), a representative hazardous substance. Adherence to these protocols is critical to minimize exposure risk and ensure regulatory compliance.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to hazardous drugs like this compound. The following table summarizes the recommended PPE for various handling procedures.

ProcedureRecommended PPE
Receipt and Unpacking Single pair of chemotherapy-tested gloves.
Storage and Transport Single pair of chemotherapy-tested gloves.
Compounding/Preparation (in a Biological Safety Cabinet) Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), and respiratory protection (N95 or higher).
Administration Double pair of chemotherapy-tested gloves, disposable gown, and eye protection if there is a risk of splashing.
Spill Cleanup Double pair of chemotherapy-tested gloves, disposable gown, eye protection (goggles or face shield), respiratory protection (N95 or higher), and shoe covers.
Waste Disposal Double pair of chemotherapy-tested gloves and a disposable gown.

Note: All gloves used for handling antineoplastic agents should be powder-free and meet the American Society for Testing and Materials (ASTM) Standard D-6978.[1] Gowns should be disposable, made of a low-permeability fabric, have long sleeves with tight-fitting cuffs, and fasten in the back.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound in a laboratory setting.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by covering surfaces with a disposable, plastic-backed absorbent pad.

    • Verify that a spill kit is readily accessible.

  • Donning PPE:

    • Perform hand hygiene.

    • Don shoe covers (if required).

    • Don the inner pair of gloves.

    • Don the gown, ensuring it is fully fastened.

    • Don the outer pair of gloves, pulling the cuffs over the gown's cuffs.

    • Don eye and respiratory protection as required by the specific procedure.

  • Handling and Compounding:

    • All manipulations of this compound that could generate aerosols, such as reconstitution of powders or opening of ampules, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).

    • Use closed-system drug-transfer devices (CSTDs) to minimize the risk of spills and aerosol generation during drug transfer.[2]

    • Employ luer-lock syringes and needles to prevent accidental disconnection.

    • When withdrawing from a vial, create negative pressure by first withdrawing a small amount of air.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

    • Remove the gown and dispose of it.

    • Remove eye and respiratory protection.

    • Remove the inner pair of gloves and dispose of them.

    • Perform hand hygiene thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste."

  • Contaminated PPE and Materials: All gloves, gowns, absorbent pads, and other materials contaminated with this compound are considered hazardous waste. These items must be segregated into designated, leak-proof, and clearly labeled containers.

  • Unused or Expired this compound: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste according to institutional and regulatory guidelines. Do not dispose of it in the regular trash or down the drain.

  • Waste Containers: All hazardous drug waste containers must be sealed when full and stored in a secure, designated area until they are collected by a licensed hazardous waste disposal service.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

ANC1_Handling_Workflow cluster_prep Preparation cluster_handling Handling in BSC cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Gather PPE A->B C Prepare Work Area B->C D Don PPE C->D E Compound this compound D->E F Label Final Product E->F G Doff PPE F->G H Decontaminate BSC G->H I Segregate Waste H->I J Seal Waste Containers I->J K Store in Secure Area J->K L Licensed Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

This comprehensive approach to handling antineoplastic compounds like this compound is designed to protect laboratory personnel, the wider community, and the environment. By integrating these practices into standard operating procedures, research institutions can build a strong safety culture and ensure the well-being of their employees.

References

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